molecular formula C8H14O6 B1667458 Bis-PEG2-acid CAS No. 19364-66-0

Bis-PEG2-acid

Cat. No.: B1667458
CAS No.: 19364-66-0
M. Wt: 206.19 g/mol
InChI Key: BOXWYBCUJGWEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-PEG2-acid is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(2-carboxyethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c9-7(10)1-3-13-5-6-14-4-2-8(11)12/h1-6H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXWYBCUJGWEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51178-68-8
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51178-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101167268
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51178-68-8
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Bis-PEG2-acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Bis-PEG2-acid: A Versatile Homobifunctional Linker

This compound, chemically known as 3,3'-(ethane-1,2-diylbis(oxy))dipropionic acid, is a homobifunctional crosslinker that plays a important role in the field of bioconjugation and drug delivery. Its structure features two terminal carboxylic acid groups separated by a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the covalent attachment of two amine-containing molecules, making it an invaluable tool for researchers and scientists in the development of complex biomolecules such as antibody-drug conjugates (ADCs).

The hydrophilic nature of the PEG spacer enhances the solubility and stability of the resulting conjugates in aqueous environments, a critical factor in biological systems.[][2] Furthermore, the defined length of the PEG chain provides precise control over the distance between the conjugated molecules, which can be essential for maintaining their biological activity. By preventing aggregation and shielding epitopes, PEG linkers like this compound can also reduce the immunogenicity of the final conjugate.[2][]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its use in bioconjugation, and its application in the context of targeted cancer therapy.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug development. The table below summarizes its key characteristics.

PropertyValueReference
Chemical Formula C₈H₁₄O₆[4]
Molecular Weight 206.19 g/mol [4]
CAS Number 19364-66-0[5]
Appearance Solid[4]
Solubility Soluble in Water, DMF, DMSO[6]
Functional Groups Two terminal carboxylic acids[6]

Synthesis of this compound

While this compound is commercially available, understanding its synthesis can be valuable for researchers. A representative, though not exhaustive, synthetic approach is outlined below. The synthesis of the related compound, 3,3'-((oxybis(ethane-2,1-diyl)bis(oxyl))dianiline, involves the reaction of 3,3-((oxybis (ethane-2,1-diyl) bis (oxyl) dianline in ethanol (B145695) with the addition of glacial acetic acid, followed by a reflux.[7]

Experimental Protocol: Conjugation of a Payload to an Antibody using this compound

The primary application of this compound is the conjugation of molecules, such as cytotoxic payloads, to antibodies to create ADCs. The following protocol outlines a general two-step procedure for this conjugation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups of this compound for reaction with primary amines on the antibody.

Materials:

  • This compound

  • Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: PBS, pH 7.2-8.0

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Workflow for Antibody-Payload Conjugation:

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Antibody cluster_2 Step 3: Conjugation of Payload cluster_3 Step 4: Quenching and Purification A Dissolve this compound in DMF/DMSO B Add EDC and NHS/Sulfo-NHS A->B C Incubate for 15-30 min at RT B->C D Add activated this compound to Antibody in Conjugation Buffer C->D E Incubate for 2 hours at RT or overnight at 4°C D->E F Add amine-containing payload to Antibody-Linker conjugate E->F G Incubate for 2 hours at RT or overnight at 4°C F->G H Add Quenching Solution G->H I Purify ADC via Size-Exclusion Chromatography H->I

Caption: General workflow for the conjugation of a payload to an antibody using this compound.

Detailed Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

    • In a separate tube, prepare a solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A 2-5 fold molar excess of EDC and NHS over this compound is recommended.[8]

    • Add the EDC/NHS solution to the this compound solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.[9]

  • Conjugation to the Antibody:

    • Add the activated this compound solution to the antibody solution in Conjugation Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.[9] A 10- to 20-fold molar excess of the linker to the antibody is a common starting point, but this should be optimized for the specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Conjugation of the Payload:

    • Dissolve the amine-containing payload in an appropriate solvent.

    • Add the payload solution to the antibody-linker conjugate solution. The molar ratio of the payload to the antibody will influence the final drug-to-antibody ratio (DAR) and should be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add a quenching solution to stop the reaction.[9]

    • Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove excess reagents and unconjugated payload.

Application in Targeted Cancer Therapy: HER2-Positive Breast Cancer

A prominent application of this technology is in the development of ADCs for the treatment of HER2-positive breast cancer. The HER2 receptor is overexpressed on the surface of these cancer cells, making it an ideal target for antibody-directed therapy.[10][11]

HER2 Signaling Pathway and ADC Mechanism of Action:

The HER2 signaling pathway plays a crucial role in cell proliferation and survival. When an ADC, such as one synthesized with Trastuzumab and a cytotoxic payload linked by this compound, binds to the HER2 receptor, it is internalized by the cancer cell. Inside the cell, the ADC is trafficked to the lysosome, where the linker is ideally cleaved, releasing the potent cytotoxic payload and leading to cell death.[11][12]

HER2_Signaling_and_ADC_Action cluster_cell Cancer Cell cluster_pathway Signaling Cascade HER2 HER2 Receptor Internalization Internalization (Endocytosis) HER2->Internalization PI3K PI3K/AKT Pathway HER2->PI3K RAS RAS/MAPK Pathway HER2->RAS ADC Trastuzumab-Bis-PEG2-Payload ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Mechanism of action of a HER2-targeted ADC.

Quantitative Data and Characterization

The efficacy and safety of an ADC are critically dependent on its drug-to-antibody ratio (DAR). A low DAR may result in reduced potency, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[13] While specific quantitative data for this compound is not extensively available in the searched literature, the following table presents typical ranges and effects observed with short PEG linkers in ADCs.

ParameterTypical Value/EffectAnalytical TechniqueReference
Drug-to-Antibody Ratio (DAR) 2-4HIC, RP-HPLC, Mass Spectrometry[13]
In Vivo Half-Life Short PEG linkers may lead to faster clearance compared to longer PEGsELISA, LC-MS[14][15]
Solubility IncreasedVisual assessment, SEC[]
Aggregation ReducedSEC, DLS[]

Methods for Determining Drug-to-Antibody Ratio (DAR):

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drug molecules.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate light and heavy chains of the antibody to determine the distribution of the payload.[16]

  • Mass Spectrometry (MS): Provides a precise measurement of the mass of the intact ADC or its subunits, allowing for the calculation of the average DAR.[17]

Conclusion

This compound is a valuable and versatile tool for drug development professionals, particularly in the construction of antibody-drug conjugates. Its well-defined structure, hydrophilic nature, and homobifunctional reactivity allow for the creation of complex bioconjugates with improved physicochemical properties. A thorough understanding of its properties and the application of robust experimental protocols are key to harnessing its full potential in the development of next-generation targeted therapeutics. Further research to quantify the specific impact of the this compound linker on the in vivo performance of ADCs will be crucial for its continued and optimized application in medicine.

References

Bis-PEG2-acid: A Technical Guide to Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-acid, also known by its systematic name 3,3'-(ethane-1,2-diylbis(oxy))dipropanoic acid, is a homobifunctional crosslinker widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[1][2][3] Its structure features a short, hydrophilic diethylene glycol (PEG2) spacer flanked by two terminal carboxylic acid groups.[4][5] This symmetrical design allows for the covalent linkage of molecules containing primary amine groups, facilitating the creation of well-defined bioconjugates. The polyethylene (B3416737) glycol (PEG) component enhances the solubility and can reduce the immunogenicity of the resulting conjugate, making it a valuable tool in the development of therapeutics and diagnostics.[6][7] This guide provides a comprehensive overview of the structure, properties, and common applications of this compound, including a detailed experimental protocol for a typical conjugation reaction.

Chemical Structure and Properties

This compound is a well-characterized molecule with the chemical formula C8H14O6 and a molecular weight of approximately 206.19 g/mol .[2][4] The presence of the flexible diethylene glycol spacer and the terminal carboxyl groups dictates its chemical reactivity and physical properties.[4]

Synonyms:

  • 3,6-dioxaoctanedioic acid[]

  • 3,3'-(ethane-1,2-diylbis(oxy))dipropanoic acid[2][3]

  • COOH-PEG2-COOH[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and executing conjugation experiments, as well as for understanding the behavior of the resulting conjugates in biological systems.

PropertyValueReferences
Molecular Formula C8H14O6[2][4]
Molecular Weight 206.19 g/mol [2][4][9]
CAS Number 19364-66-0[2][4][10]
Appearance White to off-white solid[10]
Melting Point 66 °C[4]
Boiling Point 407.1 ± 35.0 °C (Predicted)[4]
Density 1.0869 g/cm³ (at 4 °C)[4]
pKa 3.97 ± 0.10 (Predicted)[4]
Solubility Soluble in water, DMF, DMSO[4][11]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool for a variety of applications, primarily centered around the covalent linkage of biomolecules.

  • Bioconjugation: this compound is extensively used to conjugate proteins, peptides, antibodies, and other biomolecules.[1][3] The resulting conjugates can be used for various purposes, including immunoassays, affinity chromatography, and targeted drug delivery.

  • Drug Delivery: By linking a therapeutic agent to a targeting moiety (e.g., an antibody), this compound can be used to create antibody-drug conjugates (ADCs).[2] The hydrophilic PEG spacer can improve the pharmacokinetic profile of the drug.[7]

  • PROTAC Synthesis: this compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[10]

  • Surface Modification: The carboxylic acid groups can be used to modify surfaces, such as nanoparticles or microplates, to introduce a hydrophilic layer and provide functional groups for further immobilization of biomolecules.[6]

Core Reactivity: Amide Bond Formation

The primary application of this compound relies on the reaction of its terminal carboxylic acid groups with primary amines to form stable amide bonds. This reaction is typically facilitated by the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][4][5]

The role of EDC is to activate the carboxyl group, forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This two-step process, often performed in a single pot, increases the efficiency of the conjugation reaction and reduces the likelihood of side reactions.

G General Workflow for Amine Conjugation using this compound cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step BisPEG2 This compound ActivatedPEG Amine-Reactive NHS Ester of this compound BisPEG2->ActivatedPEG Activation EDC_NHS EDC + NHS/Sulfo-NHS AmineMolecule Amine-containing Molecule (e.g., Protein) Conjugate Covalently Linked Conjugate AmineMolecule->Conjugate Conjugation Purification Purification (e.g., Dialysis, SEC) FinalProduct Purified Conjugate Purification->FinalProduct

Caption: Workflow for amine conjugation using this compound.

Experimental Protocols

The following is a general protocol for the conjugation of a protein to another amine-containing molecule using this compound as a crosslinker. This protocol should be optimized for the specific molecules being conjugated.

Two-Step EDC/NHS Crosslinking Protocol

Materials:

  • This compound

  • Protein to be modified (Protein 1)

  • Amine-containing molecule to be conjugated (Molecule 2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

Part A: Activation of this compound

  • Prepare Reagents: Allow all reagents to come to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS/Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or directly in Activation Buffer immediately before use.

  • Reaction Setup: In a microcentrifuge tube, dissolve this compound in Activation Buffer to a final concentration of 1-10 mM.

  • Activation: Add EDC and NHS/Sulfo-NHS to the this compound solution. A molar excess (typically 1.5-2 fold) of EDC and NHS over this compound is recommended.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step generates the amine-reactive NHS ester of this compound.

Part B: Conjugation to Protein 1

  • Buffer Exchange (Optional): If desired, the activated this compound can be purified from excess EDC and NHS byproducts using a desalting column equilibrated with Activation Buffer.

  • Protein Preparation: Ensure Protein 1 is in the Activation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Conjugation: Add the activated this compound solution to the Protein 1 solution. The molar ratio of the linker to the protein should be optimized to achieve the desired degree of labeling.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

Part C: Conjugation to Molecule 2 and Purification

  • Buffer Exchange: Remove excess, unreacted this compound linker from the modified Protein 1 using a desalting column or dialysis, exchanging the buffer to the Conjugation Buffer (pH 7.2-8.0).

  • Second Conjugation: Add Molecule 2 to the purified, linker-modified Protein 1. The optimal molar ratio will depend on the specific molecules.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any remaining amine-reactive groups. Incubate for 15-30 minutes.

  • Purification: Purify the final conjugate from excess reagents and unconjugated molecules using an appropriate method such as size-exclusion chromatography or dialysis.

G Experimental Workflow for Protein-Molecule Conjugation start Start prep_reagents Prepare Reagents (this compound, EDC, NHS) start->prep_reagents activate_linker Activate this compound (15-30 min, RT) prep_reagents->activate_linker conjugate_p1 Conjugate to Protein 1 (1-2 hr, RT or 4°C) activate_linker->conjugate_p1 purify_p1 Purify Linker-Protein 1 (Desalting/Dialysis) conjugate_p1->purify_p1 conjugate_m2 Conjugate to Molecule 2 (1-2 hr, RT or 4°C) purify_p1->conjugate_m2 quench Quench Reaction (15-30 min, RT) conjugate_m2->quench purify_final Purify Final Conjugate (SEC/Dialysis) quench->purify_final end End purify_final->end

Caption: Step-by-step experimental workflow diagram.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its application in creating tools like PROTACs has significant implications for modulating cellular signaling. A PROTAC utilizing a this compound linker can induce the degradation of a target protein, thereby inhibiting its downstream signaling.

G PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (with this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Downstream Inhibition of Downstream Signaling Degradation->Downstream

References

An In-depth Technical Guide to Bis-PEG2-acid (CAS No. 19364-66-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG2-acid, a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, applications, and experimental protocols, offering a valuable resource for professionals in the life sciences.

Core Concepts and Physicochemical Properties

This compound, systematically named 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoic acid, is a polyethylene (B3416737) glycol (PEG) derivative characterized by a two-unit ethylene (B1197577) glycol spacer flanked by two terminal carboxylic acid groups.[1][2][3] This structure imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous environments, a critical attribute for biological applications.[2][3][4][5][6]

The terminal carboxylic acids are the reactive handles of the molecule, enabling the formation of stable amide bonds with primary and secondary amines in the presence of carbodiimide (B86325) activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or coupling reagents such as HATU.[1][2][5][6] This reactivity makes this compound an ideal linker for covalently connecting two amine-containing molecules.[3][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 19364-66-0[1][2][3][5][6][7][8]
Molecular Formula C₈H₁₄O₆[1][5][7]
Molecular Weight 206.19 g/mol [1][7]
Appearance White to off-white solid[7]
Melting Point 66 °C[1]
Boiling Point 407.1 ± 35.0 °C (Predicted)[1]
Density 1.0869 g/cm³ (at 4 °C)[1]
Solubility Soluble in Water, DMF, DMSO[1][2][5]
Purity ≥97% (typical)
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[7]

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several areas of scientific research and pharmaceutical development.

  • PROTACs Synthesis: this compound is extensively used as a linker in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The PEG linker's length and flexibility are crucial for the proper formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

  • Bioconjugation: It serves as a homobifunctional crosslinker to conjugate biologically active molecules, such as peptides, proteins, and antibodies, to other molecules or surfaces.[2] This is fundamental in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and immobilized enzymes.

  • Drug Delivery: The hydrophilic PEG spacer can improve the solubility, stability, and pharmacokinetic profile of therapeutic agents.[1][4] By linking a drug to a targeting moiety or a nanoparticle, this compound can contribute to the development of targeted drug delivery systems.

  • Surface Modification: It is used to modify surfaces, such as those of biosensors and nanoparticles, to reduce non-specific protein binding and improve biocompatibility.[6]

  • Polymer Science: The two carboxylic acid groups allow it to act as a building block for the synthesis of complex polymers like block copolymers and dendrimers.[2]

  • Cosmetics: In the cosmetics industry, it can be used as a solubilizing agent for active ingredients.[2]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action involving molecules synthesized with this compound as a linker is the PROTAC pathway. The linker itself is not biologically active but plays a critical structural role in enabling the proximity-induced degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Ub_Chain Polyubiquitin Chain Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Experimental Protocols and Methodologies

The following sections provide detailed experimental protocols for the use of this compound in bioconjugation.

General Protocol for Two-Step Amide Coupling using EDC/NHS Chemistry

This protocol describes the general procedure for conjugating an amine-containing molecule to a carboxylate-containing molecule (or surface) using this compound as the linker. This two-step process minimizes self-conjugation of the amine-containing molecule.

Materials:

  • This compound (CAS 19364-66-0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing molecule (Molecule-NH₂)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to come to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Immediately before use, prepare solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer (e.g., 10 mg/mL).

  • Activation of this compound:

    • In a reaction tube, dissolve this compound in Activation Buffer to a final concentration of 1-5 mM.

    • Add EDC and NHS (or sulfo-NHS) to a final concentration of 5-10 mM each.

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Amine-containing Molecule:

    • Dissolve the amine-containing molecule (Molecule-NH₂) in Coupling Buffer.

    • Add the activated this compound solution to the Molecule-NH₂ solution. A 10- to 20-fold molar excess of the activated linker may be used.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Purify the conjugate to remove excess linker and unreacted molecules using an appropriate method such as size-exclusion chromatography or dialysis.

Example Experimental Workflow: Solid-Phase PROTAC Synthesis

This workflow outlines the key steps in synthesizing a PROTAC on a solid support, where a linker like this compound could be utilized.

Solid_Phase_PROTAC_Synthesis Start Start: Resin Swelling Fmoc_Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Linker_Coupling 2. Linker Coupling (e.g., this compound, HATU, DIPEA) Fmoc_Deprotection->Linker_Coupling E3_Ligand_Coupling 3. E3 Ligase Ligand Coupling (e.g., Pomalidomide derivative, HATU, DIPEA) Linker_Coupling->E3_Ligand_Coupling Warhead_Coupling 4. Warhead (POI Ligand) Coupling (e.g., JQ1-acid, HATU, DIPEA) E3_Ligand_Coupling->Warhead_Coupling Cleavage 5. Cleavage from Resin (e.g., TFA cocktail) Warhead_Coupling->Cleavage Purification 6. Purification (e.g., Preparative HPLC) Cleavage->Purification End End: Purified PROTAC Purification->End

Caption: A generalized experimental workflow for the solid-phase synthesis of a PROTAC molecule.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experimental procedures should be conducted by qualified personnel in a suitable laboratory environment.

References

The Core Mechanism of Bis-PEG2-acid Linkers: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the linker molecule connecting a targeting moiety to a potent payload is a critical determinant of both efficacy and safety. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to favorably modulate the physicochemical properties of complex bioconjugates. This technical guide delves into the core mechanism of action of a specific and widely utilized hydrophilic spacer: the Bis-PEG2-acid linker. This homobifunctional linker, characterized by two polyethylene glycol units flanked by terminal carboxylic acid groups, plays a pivotal role in the design and performance of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide will provide a comprehensive overview of the structure and function of this compound linkers, detailed experimental protocols for their application, quantitative data to inform development decisions, and visual diagrams of relevant biological pathways and experimental workflows.

Core Principles of this compound Linkers

The fundamental role of the this compound linker is to covalently connect two molecular entities while imparting specific, advantageous properties to the resulting conjugate. Its mechanism of action is rooted in its distinct structural features: the hydrophilic PEG spacer and the terminal carboxylic acid reactive groups.

Enhancing Solubility and Physicochemical Properties

A primary challenge in the development of ADCs and PROTACs is the often poor aqueous solubility of the cytotoxic payloads or small molecule inhibitors. The incorporation of the hydrophilic this compound linker significantly enhances the overall water solubility of the conjugate. The ether oxygen atoms within the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell that can prevent aggregation and improve the biopharmaceutical properties of the molecule.[1][2] This enhanced solubility is crucial for formulation, stability, and in vivo delivery.[1]

Modulating Pharmacokinetics

The PEG component of the linker can increase the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its circulation half-life.[3][4][5] This extended exposure can lead to greater accumulation of the therapeutic agent in the target tissue, potentially enhancing its efficacy.[4][5]

Providing a Flexible Spacer

The this compound linker provides a flexible spacer between the targeting moiety (e.g., an antibody or a protein-of-interest ligand) and the functional payload. This spatial separation is critical to ensure that each component can adopt its optimal conformation for biological activity without steric hindrance. In PROTACs, the linker length and flexibility are crucial for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[6]

Mechanism of Conjugation

This compound is a homobifunctional linker, meaning it has two identical reactive groups.[7] The terminal carboxylic acids can be readily activated to react with primary or secondary amines on the targeting protein, payload, or other molecules to form stable amide bonds.[7] This reaction is typically facilitated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8] The NHS ester intermediate is more stable than the EDC-activated acid and reacts efficiently with amines to form the final amide linkage.[8]

Quantitative Data on PEG Linker Performance

While specific head-to-head comparative studies detailing the quantitative performance of this compound against a wide range of other linkers are not extensively available in the public domain, the following tables summarize representative data from studies on ADCs with PEG linkers of varying lengths. This data provides valuable insights into the expected impact of PEGylation on key biopharmaceutical parameters.

Table 1: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity and In Vivo Efficacy

Linker TypePayloadTargetIn Vitro Cytotoxicity (IC50, nM)In Vivo Efficacy (Tumor Growth Inhibition, %)Reference
No PEGMMAEHER2~1~70[4][5]
PEG4MMAEHER2~6.5~85[4][5]
PEG10MMAEHER2~22.5>90[4][5]

Note: This table presents representative data to illustrate the general trend of increasing PEG linker length on ADC performance. Actual values are highly dependent on the specific antibody, payload, and tumor model.

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics

Linker TypeHalf-life Extension (fold increase)Reference
No PEG1[4][5]
PEG42.5[4][5]
PEG1011.2[4][5]

Note: This table illustrates the general impact of PEGylation on the circulation half-life of an ADC.

Experimental Protocols

The following are detailed methodologies for the key experiments involving the use of this compound linkers in the synthesis and characterization of ADCs and PROTACs.

Protocol for Two-Step ADC Synthesis using this compound

This protocol describes the synthesis of an ADC where a this compound linker is first conjugated to an amine-containing payload, and the resulting payload-linker intermediate is then conjugated to the antibody.

Step 1: Synthesis of Payload-PEG2-acid Intermediate

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous Dimethylformamide (DMF).

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The resulting solution contains the activated mono-NHS ester of this compound.

  • Conjugation to Amine-Containing Payload:

    • Dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF.

    • Slowly add the solution of activated mono-NHS ester of this compound to the payload solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification of Payload-PEG2-acid Intermediate:

    • Upon completion, purify the payload-PEG2-acid intermediate by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][]

    • Lyophilize the pure fractions to obtain the final product.

Step 2: Conjugation of Payload-PEG2-acid to Antibody

  • Activation of Payload-PEG2-acid:

    • Dissolve the purified payload-PEG2-acid (5-10 fold molar excess over the antibody) in anhydrous DMF.

    • Add EDC (1.2 equivalents relative to the payload-linker) and NHS (1.2 equivalents relative to the payload-linker).

    • Stir the reaction at room temperature for 30 minutes to generate the NHS ester-activated payload-linker.

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.4-8.0. Ensure the buffer is free of primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Slowly add the activated payload-linker solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Purification of the ADC:

    • Remove unconjugated payload-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[]

Protocol for PROTAC Synthesis using this compound

This protocol outlines a stepwise approach for synthesizing a PROTAC using a this compound linker.

  • Synthesis of (E3 Ligase Ligand)-PEG2-acid:

    • Follow the procedure in Step 1 of the ADC synthesis protocol, using an amine-functionalized E3 ligase ligand as the starting material to be conjugated to the mono-activated this compound.

  • Activation of (E3 Ligase Ligand)-PEG2-acid:

    • Dissolve the purified (E3 Ligase Ligand)-PEG2-acid (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Conjugation to Protein of Interest (POI) Ligand:

    • Add a solution of the amine-functionalized POI ligand (1 equivalent) in anhydrous DMF to the activated E3-linker solution.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification of the PROTAC:

    • Purify the final PROTAC product by preparative HPLC.[9][]

    • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Characterization of this compound Conjugates

Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC or PROTAC.

  • Drug-to-Antibody Ratio (DAR) Determination (for ADCs):

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.[12]

    • Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can determine the distribution of different DAR species and the average DAR.[1][13]

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregates, and fragments in the final conjugate preparation.[]

  • In Vitro Stability:

    • Incubate the ADC or PROTAC in plasma from relevant species (e.g., human, mouse, rat) at 37°C for various time points.[2][14]

    • Analyze the samples by LC-MS to quantify the amount of intact conjugate remaining and to identify any degradation products.[2][15]

  • In Vitro Potency:

    • Cell Viability Assays (for ADCs): Determine the half-maximal inhibitory concentration (IC50) of the ADC in target cancer cell lines using assays such as MTT or CellTiter-Glo.

    • Protein Degradation Assays (for PROTACs): Measure the degradation of the target protein in cells treated with the PROTAC using techniques like Western blotting or targeted mass spectrometry. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key parameters.[16]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to therapeutics utilizing this compound linkers.

Signaling Pathways

G ADC ADC (e.g., with MMAE) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload Release (MMAE) Lysosome->Payload_Release Linker Cleavage/ Antibody Degradation Microtubule_Polymerization Microtubule Polymerization Payload_Release->Microtubule_Polymerization Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis G PROTAC PROTAC Molecule POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC G Start Start: This compound & Amine-Payload Activation Step 1: Activate this compound (EDC/NHS) Start->Activation Conjugation1 Step 2: Conjugate to Payload Activation->Conjugation1 Purification1 Step 3: Purify Payload-Linker (RP-HPLC) Conjugation1->Purification1 Activation2 Step 4: Activate Payload-Linker (EDC/NHS) Purification1->Activation2 Conjugation2 Step 5: Conjugate to Antibody Activation2->Conjugation2 Purification2 Step 6: Purify ADC (SEC/TFF) Conjugation2->Purification2 Characterization Step 7: Characterize ADC (DAR, Purity, Potency) Purification2->Characterization End Final ADC Product Characterization->End G Start Start: This compound, E3 Ligand, POI Ligand Synthesis1 Step 1: Synthesize (E3 Ligand)-PEG2-acid Start->Synthesis1 Purification1 Step 2: Purify Intermediate (RP-HPLC) Synthesis1->Purification1 Activation Step 3: Activate Intermediate (HATU/DIPEA) Purification1->Activation Conjugation Step 4: Conjugate to POI Ligand Activation->Conjugation Purification2 Step 5: Purify PROTAC (RP-HPLC) Conjugation->Purification2 Characterization Step 6: Characterize PROTAC (MS, NMR, Potency) Purification2->Characterization End Final PROTAC Product Characterization->End

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Bis-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-acid, a homobifunctional crosslinker, is a cornerstone in modern bioconjugation and drug delivery systems. Its polyethylene (B3416737) glycol (PEG) backbone imparts hydrophilicity, a critical attribute for molecules intended for biological applications. Understanding the aqueous solubility of this compound is paramount for researchers and formulators to ensure homogeneity in reaction mixtures, predict bioavailability, and design stable drug conjugates. This technical guide provides a comprehensive overview of the aqueous solubility of this compound, including a detailed experimental protocol for its determination and a comparative analysis with structurally related molecules.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural characteristics strongly suggest high aqueous solubility. The presence of two carboxylic acid moieties and a flexible diethylene glycol spacer enhances its interaction with water molecules through hydrogen bonding.

Comparative Aqueous Solubility of Structurally Related Dicarboxylic Acids

To provide a contextual understanding of this compound's expected solubility, the following table summarizes the aqueous solubility of several short-chain dicarboxylic acids. This data illustrates the impact of the carbon chain length on water solubility. Glutaric acid, with a five-carbon backbone, is notably highly soluble in water[1][2][3]. Given that this compound possesses a longer, more flexible, and hydrophilic ether-containing backbone, it is reasonable to infer that its aqueous solubility is also substantial.

CompoundChemical StructureMolecular Weight ( g/mol )Aqueous Solubility (g/L)Temperature (°C)
Succinic AcidHOOC-(CH₂)₂-COOH118.0980[4]20
Glutaric AcidHOOC-(CH₂)₃-COOH132.12>500 (over 50% w/w)[2][3]Room Temperature
Adipic AcidHOOC-(CH₂)₄-COOH146.1424[5]25

Factors Influencing the Aqueous Solubility of this compound

The solubility of dicarboxylic acids in water is influenced by a delicate balance of intermolecular forces:

  • Hydrogen Bonding: The two terminal carboxylic acid groups of this compound can act as both hydrogen bond donors and acceptors, readily interacting with water molecules.

  • Hydrophilic PEG Spacer: The diethylene glycol unit in the core of the molecule contains ether linkages, which are known to be hydrophilic and contribute significantly to water solubility.

  • pH: As a dicarboxylic acid, the solubility of this compound is expected to be pH-dependent. In basic solutions, the carboxylic acid groups will deprotonate to form carboxylates, which are significantly more water-soluble than the protonated form.

  • Temperature: Generally, the solubility of solid compounds in a liquid solvent increases with temperature.

Experimental Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the aqueous solubility of this compound at a specified temperature and pH.

Materials:

  • This compound (solid)

  • Purified water (e.g., Milli-Q or equivalent)

  • Appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometry)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired aqueous solvent (e.g., purified water or buffer) to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vial at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the aqueous solubility in units such as mg/mL or mol/L at the specified temperature and pH.

Visualizing Workflows and Molecular Interactions

To further aid in the understanding of this compound's application and function, the following diagrams illustrate a typical bioconjugation workflow and the logical relationship of its crosslinking function.

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis prep_reagents Prepare this compound and Biomolecule Solutions activation Activate Carboxylic Acids (e.g., with EDC/NHS) prep_reagents->activation prep_buffer Prepare Reaction Buffer (e.g., PBS pH 7.4) conjugation React Activated this compound with Biomolecule prep_buffer->conjugation activation->conjugation purification Purify Conjugate (e.g., Dialysis, SEC) conjugation->purification analysis Characterize Conjugate (e.g., SDS-PAGE, MS) purification->analysis crosslinking_pathway node_style_biomolecule node_style_biomolecule node_style_linker node_style_linker node_style_conjugate node_style_conjugate edge_style_reaction edge_style_reaction Biomolecule1 Biomolecule 1 (with -NH2 group) BisPEG2Acid This compound (Activated) CrosslinkedConjugate Crosslinked Conjugate Biomolecule1->CrosslinkedConjugate Amide Bond Formation Biomolecule2 Biomolecule 2 (with -NH2 group) Biomolecule2->CrosslinkedConjugate Amide Bond Formation

References

The Hydrophilic Heart of Bioconjugation: An In-depth Technical Guide to the Bis-PEG2-acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern drug development, enhancing the therapeutic properties of molecules ranging from small drug payloads to large biologics.[1][2][3] At the heart of this strategy are the linkers that connect the PEG moiety to the molecule of interest. This technical guide delves into the core of a widely utilized hydrophilic spacer: Bis-PEG2-acid. This short, discrete PEG linker offers a unique combination of hydrophilicity, biocompatibility, and defined chemical reactivity, making it an invaluable tool in the design of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5]

Core Properties and Advantages of the this compound Spacer

This compound, with its two terminal carboxylic acid groups, is a homobifunctional linker.[6][7] The defining feature of this molecule is its hydrophilic PEG spacer, which confers several advantageous properties to the conjugated molecule.[8][9] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, leading to high aqueous solubility.[1][10] This enhanced hydrophilicity is crucial for improving the solubility of hydrophobic drug payloads, enabling viable intravenous formulations.[1][10]

The flexible PEG chain also creates a protective hydration shell around the conjugated molecule, which can shield it from enzymatic degradation and recognition by the immune system.[1][10] This "stealth" effect can lead to a longer circulation half-life and reduced immunogenicity.[11] The defined, short length of the this compound linker provides optimal spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of proteins and antibodies.[10]

Physicochemical and Quantitative Data

The selection of a linker in drug development is a data-driven process. The following tables summarize the key physicochemical properties of this compound and provide examples of the quantitative impact of PEGylation on therapeutic molecules.

PropertyValueReference
Chemical Formula C8H14O6[1][12]
Molecular Weight 206.19 g/mol [1][12]
Melting Point 66 °C[1]
Boiling Point (Predicted) 407.1 ± 35.0 °C[1]
Density (at 4 °C) 1.0869 g/cm³[1]
pKa (Predicted) 3.97 ± 0.10[1]
Solubility Soluble in Water, DMF, DMSO[1][12]
Solubility in DMSO 100 mg/mL (484.99 mM)[2]

Table 1: Physicochemical Properties of this compound

ParameterUnconjugated Cyt-cPEGylated Cyt-c (Cyt-c-PEG-8)Reference
Half-life at 70°C 4.00 h9.05 h[11]
Residual Activity after 60 days at 25°C ~40%~75%[8]

Table 2: Impact of PEGylation on Protein Stability (Example with Cytochrome c)

ConjugateClearance RateHalf-life (t1/2)Reference
Non-PEGylated Antibody SlowerLonger[7]
PEGylated Antibody (short PEG8 linker) FasterShorter[7]

Table 3: In Vivo Pharmacokinetics of a PEGylated Antibody (Example with a short PEG linker) . Note: While longer PEG chains generally prolong half-life, this study demonstrates that short PEG linkers can alter pharmacokinetics to achieve desirable outcomes like high-contrast imaging.[7]

Experimental Protocols

The utility of this compound lies in its ability to be readily conjugated to amine-containing molecules through the formation of stable amide bonds. This is typically achieved by activating the terminal carboxylic acid groups.

Protocol 1: Activation of this compound and Conjugation to a Protein (e.g., Antibody)

This protocol describes the two-step EDC/NHS chemistry for conjugating this compound to a protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, add the desired amount of this compound stock solution.

    • Add a 1.5 to 5-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to the Protein:

    • Add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the activated linker over the protein is recommended, though the optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Synthesis of a PROTAC using a PEG Linker (Representative)

This protocol provides a general workflow for the synthesis of a PROTAC using a hydroxy-PEG-acid linker, which can be adapted for this compound by protecting one of the carboxylic acid groups.

Step 1: Coupling of the Protein of Interest (POI) Ligand

  • Dissolve the hydroxy-PEG-acid linker, HATU, and DIPEA in anhydrous DMF.

  • Add a solution of the amine-functionalized POI ligand in anhydrous DMF.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS.

  • Purify the POI-linker intermediate by flash column chromatography.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the POI-linker intermediate in anhydrous DCM and add triethylamine.

  • Cool to 0°C and slowly add a solution of p-toluenesulfonyl chloride (TsCl) in anhydrous DCM.

  • Stir for 4-6 hours at room temperature and monitor by LC-MS to confirm the formation of the tosylated intermediate.

  • Concentrate the reaction mixture and dissolve the crude intermediate and the amine-containing E3 ligase ligand in anhydrous DMF.

  • Add DIPEA and stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS and purify the final PROTAC by preparative HPLC.

Visualizing the Role of this compound

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language).

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step This compound This compound Activated_Linker Amine-Reactive Bis-PEG2-NHS Ester This compound->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Conjugated_Protein PEGylated Protein Activated_Linker->Conjugated_Protein Amide Bond Formation Protein Amine-containing Protein (e.g., Antibody) Protein->Conjugated_Protein Purification Size-Exclusion Chromatography / Dialysis Conjugated_Protein->Purification Final_Product Purified PEGylated Protein Purification->Final_Product Removal of excess reagents G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with this compound linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to cell surface antigen Endosome Endosome Lysosome Lysosome Drug Released Cytotoxic Drug Lysosome->Drug 3. Linker cleavage and drug release Signaling_Pathway Cancer Signaling Pathway (e.g., Proliferation, Survival) Drug->Signaling_Pathway 4. Inhibition of pathway Apoptosis Apoptosis (Cell Death) Signaling_Pathway->Apoptosis 5. Induction of apoptosis

References

The Pivotal Role of Terminal Carboxylic Acid Groups in Bis-PEG2-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-PEG2-acid, a homobifunctional crosslinker, is a cornerstone in modern bioconjugation and drug delivery. Its utility is intrinsically linked to the two terminal carboxylic acid groups that adorn its short polyethylene (B3416737) glycol (PEG) chain. This technical guide delves into the core functionalities imparted by these carboxylic acid moieties, providing an in-depth exploration of their reactivity, the stability of the resultant amide bonds, and their profound impact on the physicochemical properties of the conjugates. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key processes to empower researchers in harnessing the full potential of this compound in their scientific endeavors.

Introduction: The Molecular Architecture and Significance of this compound

This compound, chemically known as 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoic acid, is characterized by a short, hydrophilic PEG spacer flanked by a carboxylic acid group at each terminus. This seemingly simple architecture belies a versatile functionality that has positioned it as a critical tool in the development of complex biomolecular architectures, including antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.

The strategic placement of the terminal carboxylic acid groups is the linchpin of its utility. These groups serve as reactive handles for the covalent attachment to amine-containing molecules, a ubiquitous functional group in biomolecules such as proteins, peptides, and antibodies. The intervening PEG2 spacer, while short, plays a crucial role in enhancing the aqueous solubility of the linker and the resulting conjugate, a vital property for biological applications.

The Chemistry of the Terminal Carboxylic Acid Groups: Reactivity and Amide Bond Formation

The carboxylic acid groups of this compound are the focal point of its chemical reactivity. While inherently stable, they can be readily activated to facilitate covalent bond formation with primary and secondary amines, leading to the creation of a highly stable amide linkage.

Activation of Carboxylic Acids

To achieve efficient conjugation, the carboxylic acid groups must be converted into a more reactive species. This is typically accomplished through the use of carbodiimide (B86325) reagents, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds via a two-step mechanism:

  • O-acylisourea intermediate formation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • NHS ester formation: This intermediate can then react with an amine. However, to improve efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea into a semi-stable NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea intermediate and reacts efficiently with primary amines.

Other activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed and are known for their high efficiency.

G Carboxylic Acid Activation and Amide Bond Formation cluster_activation Activation cluster_conjugation Conjugation Carboxylic_Acid R-COOH (this compound) O_acylisourea O-acylisourea (intermediate) Carboxylic_Acid->O_acylisourea + EDC EDC EDC NHS_ester NHS-ester (amine-reactive) O_acylisourea->NHS_ester + NHS Hydrolysis1 Hydrolysis O_acylisourea->Hydrolysis1 H2O (side reaction) NHS NHS / Sulfo-NHS Amide_Bond R-CO-NH-R' (Stable Conjugate) NHS_ester->Amide_Bond + R'-NH2 Hydrolysis2 Hydrolysis NHS_ester->Hydrolysis2 H2O (side reaction) Amine R'-NH2 (Biomolecule)

Figure 1. Activation of carboxylic acid and amide bond formation.
Amide Bond Stability

The resulting amide bond is characterized by its exceptional stability under physiological conditions. Amide bonds are generally resistant to hydrolysis in neutral aqueous solutions. While hydrolysis can occur under strong acidic or basic conditions and at elevated temperatures, the amide linkage formed via this compound is considered practically irreversible under typical biological settings, ensuring the integrity of the conjugate. The half-life of an amide bond at pH 7 is estimated to be several hundred years.

Physicochemical Properties and Quantitative Data

The incorporation of this compound into a molecule imparts several desirable physicochemical properties, primarily driven by the hydrophilic nature of the PEG spacer.

Solubility Enhancement

A key advantage of PEGylation, even with a short PEG2 chain, is the enhancement of aqueous solubility. This is particularly beneficial for hydrophobic drugs or biomolecules, facilitating their formulation and administration in aqueous media.

Physicochemical Data of this compound
PropertyValueReference
Molecular FormulaC8H14O6[1]
Molecular Weight206.19 g/mol [1]
Melting Point66 °C[1]
Boiling Point407.1 ± 35.0 °C (Predicted)[1]
Density1.0869 g/cm³ (at 4 °C)[1]
pKa3.97 ± 0.10 (Predicted)[1]
SolubilitySoluble in Water, DMF, DMSO[1]
Reaction Conditions and Efficiency

The efficiency of the conjugation reaction is highly dependent on the reaction conditions. The following table summarizes key parameters for the EDC/NHS activation of carboxylic acids.

ParameterRecommended ConditionRationale
Activation pH 4.5 - 6.0Optimal for EDC/NHS reaction to form the NHS ester, minimizing hydrolysis.
Conjugation pH 7.2 - 8.5A compromise to ensure a sufficient concentration of deprotonated, nucleophilic amines on the target molecule while minimizing NHS ester hydrolysis.
Molar Ratio (EDC:NHS:Acid) 2-10 : 1.2-5 : 1A molar excess of EDC and NHS is used to drive the reaction towards the formation of the NHS ester.
Reaction Time (Activation) 15 - 30 minutesSufficient time for the formation of the NHS ester at room temperature.
Reaction Time (Conjugation) 2 hours at RT or overnight at 4°CAllows for efficient reaction between the NHS ester and the amine.

Note: The optimal conditions may vary depending on the specific biomolecule being conjugated and should be empirically determined.

Experimental Protocols

General Protocol for EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol outlines a general two-step, one-pot procedure for conjugating this compound to a protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Protein solution in Coupling Buffer (e.g., 1-10 mg/mL)

  • Anhydrous DMSO or DMF

G Experimental Workflow for Protein Conjugation Start Start Prep_Reagents Prepare Reagent Stock Solutions Start->Prep_Reagents Activate_PEG Activate this compound with EDC/Sulfo-NHS in Activation Buffer Prep_Reagents->Activate_PEG Incubate_Activation Incubate 15-30 min at Room Temperature Activate_PEG->Incubate_Activation Add_Protein Add Activated PEG to Protein Solution in Coupling Buffer Incubate_Activation->Add_Protein Incubate_Conjugation Incubate 2h at RT or Overnight at 4°C Add_Protein->Incubate_Conjugation Quench Quench Reaction with Quenching Buffer Incubate_Conjugation->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Characterize Characterize Conjugate (e.g., SDS-PAGE, MS) Purify->Characterize End End Characterize->End

Figure 2. Experimental workflow for protein conjugation.

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Add the EDC and Sulfo-NHS stock solutions to achieve the desired molar excess (e.g., 5-fold molar excess of EDC and 2-fold molar excess of Sulfo-NHS relative to this compound).

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5.

    • The molar ratio of the activated linker to the protein should be optimized based on the desired degree of labeling. A starting point is a 10- to 20-fold molar excess of the linker.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification and Characterization:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

    • Analyze the purified conjugate by methods such as SDS-PAGE to confirm conjugation (a shift in molecular weight should be observed) and mass spectrometry to determine the degree of labeling.

The Influence of the Short PEG2 Spacer

The length of the PEG linker can significantly impact the properties of the resulting bioconjugate. While longer PEG chains are often employed to maximize solubility and in vivo circulation time, the short PEG2 spacer in this compound offers distinct advantages in certain applications.

  • Reduced Steric Hindrance: The compact nature of the PEG2 linker can minimize steric hindrance, which is particularly important when conjugating to sterically crowded sites on a biomolecule or when the proximity of the conjugated molecules is critical for function (e.g., in some PROTAC designs).

  • Maintained Biological Activity: In cases where a long PEG chain might interfere with the biological activity of a protein or peptide by masking its active site, a short linker like this compound can be advantageous.

  • Pharmacokinetics: While longer PEG chains generally prolong circulation half-life, shorter PEG linkers can lead to faster clearance, which may be desirable in applications such as imaging where rapid background clearance is needed to achieve a high signal-to-noise ratio.

G Influence of PEG Linker Length cluster_properties Bioconjugate Properties PEG_Length PEG Linker Length Short_PEG Short PEG (e.g., PEG2) PEG_Length->Short_PEG Long_PEG Long PEG (e.g., PEG24) PEG_Length->Long_PEG Solubility Solubility Short_PEG->Solubility Moderate Increase Steric_Hindrance Steric Hindrance Short_PEG->Steric_Hindrance Low Circulation_Time In Vivo Circulation Time Short_PEG->Circulation_Time Shorter Biological_Activity Biological Activity (potential for masking) Short_PEG->Biological_Activity Less Likely to Interfere Long_PEG->Solubility High Increase Long_PEG->Steric_Hindrance High Long_PEG->Circulation_Time Longer Long_PEG->Biological_Activity More Likely to Interfere

Figure 3. Comparison of short vs. long PEG linkers.

Conclusion

The terminal carboxylic acid groups of this compound are the defining feature that enables its widespread use as a versatile crosslinking agent. Their ability to be efficiently activated to form stable amide bonds with amine-containing molecules provides a robust and reliable method for the synthesis of well-defined bioconjugates. The short PEG2 spacer offers a balance of enhanced solubility and minimal steric hindrance, making this compound an ideal choice for a diverse range of applications in drug delivery, diagnostics, and fundamental biological research. A thorough understanding of the chemistry of these terminal groups and the factors influencing the conjugation reaction is paramount for researchers aiming to leverage the full potential of this powerful molecular tool.

References

Bis-PEG2-acid as a Homobifunctional Crosslinker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-acid, a homobifunctional crosslinker, is a valuable tool in bioconjugation and drug development. Its structure features a central hydrophilic diethylene glycol (PEG2) spacer flanked by two terminal carboxylic acid groups. This symmetrical design allows for the covalent linkage of two molecules possessing primary amine groups, forming stable amide bonds. The inclusion of the PEG spacer enhances the solubility and bioavailability of the resulting conjugate, making this compound a versatile reagent for creating antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other advanced bioconjugates.[1][2][3][4][5] This guide provides a comprehensive technical overview of this compound, including its chemical properties, applications, and detailed experimental protocols.

Core Properties and Specifications

This compound is characterized by its defined molecular weight and structure, which ensures reproducibility in crosslinking applications. Its key properties are summarized in the table below.

PropertyValueReferences
Chemical Name 3,3'-(Ethane-1,2-diylbis(oxy))dipropanoic acid[2]
Synonyms COOH-PEG2-COOH, Dicarboxylic acid PEG2[2]
CAS Number 19364-66-0[1][2][3]
Molecular Formula C8H14O6[2][3]
Molecular Weight 206.19 g/mol [2][3]
Purity Typically >95%
Appearance White to off-white solid or colorless oil
Solubility Soluble in water, DMF, DMSO[2][3]
Storage -20°C for long-term storage[3]

Mechanism of Action and Experimental Workflow

The carboxylic acid groups of this compound are not inherently reactive towards amines. They require activation, typically through the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxyl groups to form a more reactive NHS ester, which then readily reacts with primary amines to form a stable amide bond.[6][7][8]

General Experimental Workflow for Bioconjugation

The following diagram illustrates the general workflow for crosslinking two amine-containing molecules (e.g., proteins, peptides, or small molecule drugs) using this compound.

G cluster_0 Activation of this compound cluster_1 Conjugation to Molecule 1 cluster_2 Conjugation to Molecule 2 cluster_3 Purification A This compound C Activated Bis-PEG2-NHS Ester A->C Activation (pH 4.5-6.0) B EDC/NHS B->C E Mono-conjugated Intermediate C->E Amine Coupling (pH 7.2-8.0) D Molecule 1 (-NH2) D->E G Final Conjugate E->G Amine Coupling (pH 7.2-8.0) F Molecule 2 (-NH2) F->G H Purified Conjugate G->H e.g., SEC, Dialysis

A general workflow for bioconjugation using this compound.

Key Applications

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic drug to an antibody. The hydrophilic PEG spacer can improve the solubility and stability of the ADC.[1]

PROTACs (Proteolysis Targeting Chimeras)

This compound is a commonly used linker in the synthesis of PROTACs.[9][10][11][12] It connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[9][10][11][12] The flexibility and hydrophilicity of the PEG linker are crucial for the proper orientation of the two ligands and the overall efficacy of the PROTAC.[12]

PROTAC Synthesis Workflow

The following diagram illustrates a simplified workflow for the synthesis of a PROTAC using this compound.

G cluster_0 Step 1: First Amidation cluster_1 Step 2: Second Amidation cluster_2 Step 3: Purification A This compound C Linker-E3 Ligand Intermediate A->C EDC/NHS Coupling B E3 Ligase Ligand (-NH2) B->C E PROTAC Molecule C->E EDC/NHS Coupling D Target Protein Ligand (-NH2) D->E F Purified PROTAC E->F e.g., HPLC

A simplified workflow for PROTAC synthesis.

Quantitative Data

While specific quantitative data for the crosslinking efficiency of this compound is not extensively available in peer-reviewed literature, the benefits of PEGylation on bioconjugates are well-documented.

Impact of PEGylation on Pharmacokinetics
ParameterEffect of PEGylationMagnitude of Effect (Example)References
Circulation Half-Life Increased5 to 100-fold increase[13]
Renal Clearance DecreasedSignificant reduction for molecules below the renal filtration threshold[1][]
Solubility IncreasedCan significantly improve the aqueous solubility of hydrophobic molecules[1][15]
Immunogenicity DecreasedPEG chains can shield epitopes from the immune system[2]
Stability of the Formed Amide Bond

The amide bond formed upon successful crosslinking is highly stable under physiological conditions.

ConditionStabilityNotesReferences
Physiological pH (7.4) Highly StableConsidered practically irreversible under typical ambient conditions.[16]
Acidic Conditions Generally StableCleavage typically requires strong acidic conditions and elevated temperatures.[17][18]
Basic Conditions Generally StableHydrolysis can occur under strong basic conditions.[16]

Detailed Experimental Protocols

The following are representative protocols for the use of this compound. Optimal conditions may vary depending on the specific molecules being conjugated and should be determined empirically.

Protocol for Crosslinking Two Proteins

This protocol describes a two-step method for crosslinking two different proteins.

Materials:

  • This compound

  • Protein 1 (in amine-free buffer, e.g., MES, pH 4.5-6.0)

  • Protein 2 (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Add EDC and Sulfo-NHS to final concentrations of 20 mM and 50 mM, respectively.

    • Incubate for 15 minutes at room temperature.

  • Conjugation to Protein 1:

    • Add the activated this compound solution to Protein 1 at a 10- to 50-fold molar excess.

    • Incubate for 30 minutes to 2 hours at room temperature.

    • Remove excess crosslinker and byproducts using a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Protein 2:

    • Add Protein 2 to the purified Protein 1-linker conjugate at an equimolar ratio.

    • Incubate for 2 hours at room temperature.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and unconjugated proteins.

Protocol for Characterization by Mass Spectrometry

This protocol outlines the general steps for preparing a crosslinked protein sample for analysis by mass spectrometry to identify crosslinked peptides.

Materials:

  • Crosslinked protein sample

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:20 to 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1-1%.

    • Desalt the peptides using a C18 desalting spin column according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use specialized software to identify the crosslinked peptides from the resulting data.

Conclusion

This compound is a highly effective and versatile homobifunctional crosslinker for a wide range of applications in research and drug development. Its hydrophilic PEG spacer imparts favorable physicochemical properties to the resulting conjugates, including enhanced solubility and extended in vivo half-life. The straightforward and well-characterized EDC/NHS activation chemistry allows for the efficient and controlled formation of stable amide bonds with amine-containing molecules. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize this compound to advance their work in areas such as targeted drug delivery, proteomics, and the development of novel therapeutics.

References

The Cornerstone of Targeted Protein Degradation: An In-depth Technical Guide to PEG-based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the critical role of Polyethylene Glycol (PEG)-based linkers in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs).

PROTACs have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker, far from being a passive spacer, profoundly influences the PROTAC's solubility, permeability, and the efficiency of forming the productive ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.

Among the various linker strategies, PEG-based linkers have become a cornerstone in PROTAC design. Their inherent flexibility, hydrophilicity, and tunable length offer a powerful toolkit for optimizing the physicochemical and pharmacological properties of these innovative protein degraders. This guide provides a detailed exploration of PEG-based PROTAC linkers, summarizing key quantitative data, offering detailed experimental protocols, and visualizing the underlying molecular processes.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This orchestrated interaction leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This catalytic cycle allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Target Protein (POI) PROTAC PEG-PROTAC POI->PROTAC Binding Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Recruitment Ub Ubiquitin E3->Ub Ub Transfer Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Protein Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Pivotal Role of PEG Linkers

Alkyl and PEG chains are the most prevalent motifs in PROTAC linker design.[1] Specifically, PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique set of advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often large and lipophilic PROTAC molecules.[2]

  • Improved Permeability: While seemingly counterintuitive for hydrophilic chains, the flexibility of PEG linkers allows the PROTAC to adopt conformations that can shield its polar surface area, potentially enhancing cell membrane permeability.[2]

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the optimal orientation and proximity between the POI and the E3 ligase, which is essential for efficient ubiquitination.[3]

  • Synthetic Tractability: Bifunctional PEG linkers are readily available and can be incorporated into PROTACs using robust and well-established chemical reactions.[]

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC A2 PEG units>1000<20[5]
PROTAC B3 PEG units50060[5]
PROTAC C4 PEG units100>90[5]
PROTAC D5 PEG units25080[5]

Table 2: Impact of PEG Linker Length on BTK Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
RC-13 PEG units15095[6]
RC-24 PEG units45>95[6]
RC-35 PEG units20>95[6]
IR-16 PEG units5>95[6]
IR-27 PEG units8>95[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PEG-based PROTACs.

Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol describes a general two-step synthesis of a PROTAC using a commercially available hetero-bifunctional PEG linker (e.g., Hydroxy-PEGn-Acid).

Synthesis_Workflow start Start Materials: - POI Ligand-NH2 - HO-PEGn-COOH - E3 Ligase Ligand-NH2 step1 Step 1: Amide Coupling (POI Ligand + PEG Linker) Reagents: HATU, DIPEA Solvent: DMF start->step1 intermediate Intermediate: POI-NHCO-PEGn-OH step1->intermediate step2 Step 2: Amide Coupling (Intermediate + E3 Ligase Ligand) Reagents: HATU, DIPEA Solvent: DMF intermediate->step2 final_protac Final PROTAC: POI-NHCO-PEGn-CONH-E3 Ligand step2->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

Caption: General workflow for the two-step synthesis of a PEG-PROTAC.

Step 1: Synthesis of the POI-Linker Intermediate

  • Materials:

    • Amine-functionalized POI ligand (1.0 equivalent)

    • Hydroxy-PEGn-acid linker (1.1 equivalents)

    • HATU (1.2 equivalents)

    • DIPEA (2.0 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the Hydroxy-PEGn-acid linker, HATU, and DIPEA in anhydrous DMF.

    • Add a solution of the amine-functionalized POI ligand in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the POI-linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Materials:

    • POI-linker intermediate from Step 1 (1.0 equivalent)

    • Amine-containing E3 ligase ligand (1.1 equivalents)

    • HATU (1.2 equivalents)

    • DIPEA (2.0 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the POI-linker intermediate, HATU, and DIPEA in anhydrous DMF.

    • Add a solution of the amine-containing E3 ligase ligand in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Characterization:

The final PROTAC should be characterized by:

  • LC-MS: To confirm the molecular weight.

  • ¹H and ¹³C NMR: To confirm the structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Assessment of PROTAC Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.

PAMPA_Workflow start Prepare Donor and Acceptor Plates step1 Coat Donor Plate Membrane with Lipid start->step1 step3 Add Buffer to Acceptor Wells start->step3 step2 Add PROTAC Solution to Donor Wells step1->step2 incubation Incubate Donor Plate on Acceptor Plate step2->incubation step3->incubation analysis Analyze PROTAC Concentration in Both Plates (LC-MS/MS) incubation->analysis calculation Calculate Permeability Coefficient (Papp) analysis->calculation

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Materials:

    • 96-well donor and acceptor plates

    • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

    • PROTAC stock solution in DMSO

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Coat the membrane of the donor plate with the artificial membrane solution and allow it to impregnate.

    • Prepare the PROTAC solution in PBS from the DMSO stock (final DMSO concentration should be low, e.g., <1%).

    • Add the PROTAC solution to the wells of the donor plate.

    • Add fresh PBS to the wells of the acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_eq) where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the PROTAC concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Conclusion

PEG-based linkers are an indispensable tool in the design of effective PROTACs. They provide a means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial-and-error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will empower researchers to rationally design the next generation of highly potent and selective protein degraders for therapeutic intervention.

References

A Technical Guide to Bis-PEG2-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of linker molecules is fundamental to the successful creation of bioconjugates. Among the diverse array of available linkers, Bis-PEG2-acid has emerged as a valuable tool. This in-depth technical guide provides a comprehensive overview of this compound, its properties, and its application in bioconjugation, with a focus on practical experimental protocols and data presentation.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This structure imparts several advantageous properties for bioconjugation. The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, which is crucial for biological applications.[1][2][4] Furthermore, PEGylation, the process of covalently attaching PEG chains to molecules, is well-established for its ability to increase the stability, extend the circulation half-life, and reduce the immunogenicity of therapeutic molecules.[5][6][7]

The two terminal carboxylic acid groups provide reactive handles for conjugation to primary amine groups present on biomolecules such as proteins, peptides, and antibodies.[1][8] This reaction is typically mediated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][9][10]

Physicochemical Properties and Specifications

A clear understanding of the quantitative properties of this compound is essential for its effective use in experimental design. The following table summarizes its key specifications.

PropertyValueReferences
Chemical Formula C₈H₁₄O₆[1]
Molecular Weight 206.19 g/mol [1]
CAS Number 19364-66-0[1]
Appearance Colorless oil or solid[11]
Purity ≥95%[12]
Solubility Soluble in Water, DMF, DMSO, DCM, THF, Acetonitrile[1][11]
Storage -20°C for long-term storage[1]

The Chemistry of Bioconjugation with this compound

The primary application of this compound in bioconjugation involves the formation of stable amide bonds between its carboxylic acid groups and primary amines on a target molecule. This is achieved through a two-step activation process using EDC and NHS.

First, EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[10] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[10] To improve the efficiency and stability of the reaction, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester.[5][10] This amine-reactive ester then readily reacts with a primary amine on the target biomolecule to form a stable amide bond.[10]

Below is a diagram illustrating the EDC/NHS activation and subsequent amidation reaction.

EDC_NHS_Reaction BisPEG2Acid This compound (-COOH) Acylisourea O-Acylisourea Intermediate BisPEG2Acid->Acylisourea + EDC EDC Acylisourea->BisPEG2Acid NHSEster NHS Ester Acylisourea->NHSEster + Urea Urea Byproduct Acylisourea->Urea NHS NHS Conjugate Stable Amide Bond NHSEster->Conjugate + Biomolecule Biomolecule (-NH2) Hydrolysis Hydrolysis

EDC/NHS reaction mechanism for amide bond formation.

Experimental Protocol: Protein Conjugation using this compound

This protocol provides a general framework for the conjugation of a protein to another molecule using this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Protein to be conjugated (in a suitable buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before use.

    • Prepare a stock solution of this compound in an anhydrous organic solvent like DMF or DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, combine this compound (e.g., 10-fold molar excess relative to the protein) with EDC (e.g., 1.5-2 fold molar excess over this compound) and NHS (e.g., 1.5-2 fold molar excess over this compound) in Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature. The activation reaction is most efficient at pH 4.5-7.2.[4][9]

  • Conjugation to the Protein:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer. The reaction of the NHS-ester with primary amines is most efficient at pH 7-8.[4][9]

    • Add the protein solution to the activated this compound solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[9]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess crosslinker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization of the Conjugate:

    • The success of the conjugation can be confirmed by various analytical techniques, including SDS-PAGE (to observe a shift in molecular weight), mass spectrometry (to determine the exact mass of the conjugate), and HPLC (to assess purity).[13]

The following diagram illustrates the general workflow for this experimental protocol.

Conjugation_Workflow Start Start ReagentPrep Reagent Preparation Start->ReagentPrep Activation Activation of This compound (EDC/NHS) ReagentPrep->Activation pH_Adjust pH Adjustment (pH 7.2-7.5) Activation->pH_Adjust Conjugation Conjugation to Protein pH_Adjust->Conjugation Quenching Quenching Reaction Conjugation->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization End End Characterization->End

Experimental workflow for protein conjugation.

Applications in Drug Development and Research

The versatility of this compound makes it a valuable tool in various areas of biopharmaceutical research and development.

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to monoclonal antibodies, a key strategy in targeted cancer therapy.[14][15] The PEG spacer can enhance the solubility and stability of the ADC.[14]

  • PEGylation of Proteins and Peptides: Covalent attachment of this compound to therapeutic proteins or peptides can improve their pharmacokinetic profiles by increasing their hydrodynamic size, which reduces renal clearance and extends their in-vivo half-life.[6][16][17]

  • Surface Modification: this compound is used to modify the surfaces of nanoparticles, liposomes, and other drug delivery systems.[] This PEGylated surface can reduce non-specific protein binding and improve the biocompatibility and circulation time of the delivery vehicle.[2]

  • PROTACs: this compound can serve as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.

Impact on Cellular Signaling

The delivery of biologically active molecules, such as proteins, into cells can modulate cellular signaling pathways. For instance, a bioconjugate created using this compound to deliver a protein kinase or a phosphatase could directly influence phosphorylation cascades that govern cell growth, differentiation, and survival.

The diagram below illustrates a hypothetical scenario where a PEGylated therapeutic protein, delivered into a cell, interacts with a signaling pathway to inhibit a pro-cancerous signal.

Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression promotes PEG_Protein PEGylated Inhibitory Protein (Delivered via Conjugate) PEG_Protein->Kinase2 inhibits

Hypothetical signaling pathway modulation.

Conclusion

This compound is a versatile and valuable reagent for researchers in the field of bioconjugation. Its hydrophilic PEG spacer and terminal carboxylic acid groups, combined with well-established EDC/NHS coupling chemistry, provide a reliable method for creating stable bioconjugates with improved physicochemical and pharmacological properties. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a wide range of research and drug development endeavors.

References

Methodological & Application

Application Notes and Protocols for Bis-PEG2-acid in Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of proteins using Bis-PEG2-acid, a homobifunctional crosslinker. The information is intended for researchers in academia and industry who are developing protein conjugates for therapeutic, diagnostic, or research applications.

Introduction

This compound is a hydrophilic, homobifunctional crosslinker containing two terminal carboxylic acid groups separated by a short polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] This linker is not directly reactive with proteins but can be activated to facilitate the covalent attachment to primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on a protein.[5][6][7] The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[3][4]

The conjugation of this compound to proteins is typically achieved through the activation of its terminal carboxylic acid groups using the carbodiimide (B86325) crosslinker 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7][8][9] This two-step process, detailed below, allows for a controlled and efficient conjugation process.

Principle of the Reaction

The conjugation of this compound to a protein involves a two-step chemical reaction:

  • Activation of this compound: The carboxylic acid groups of this compound are first activated with EDC and NHS. EDC reacts with the carboxyl groups to form a highly reactive O-acylisourea intermediate.[5][6][7] This intermediate is unstable in aqueous solutions and can be stabilized by the addition of NHS, which replaces the O-acylisourea group to form a more stable, amine-reactive NHS ester.[5][6][7][8][9] This activation step is most efficient at a slightly acidic pH (4.5-6.0).[6][9][10]

  • Conjugation to the Protein: The activated Bis-PEG2-NHS ester is then reacted with the target protein. The primary amine groups on the protein surface act as nucleophiles, attacking the NHS ester to form a stable amide bond and releasing NHS as a byproduct. This reaction is most efficient at a neutral to slightly basic pH (7.0-8.5).[6][10]

A two-step protocol, where the activation of this compound is performed separately before the addition of the protein, is generally recommended to minimize the risk of protein-protein crosslinking.[6][7][8]

Materials and Reagents

Reagent/MaterialSpecifications
This compoundPurity >95%
Protein of InterestPurified, in an amine-free buffer
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Molecular Biology Grade
NHS (N-hydroxysuccinimide) or Sulfo-NHSMolecular Biology Grade
Activation Buffer0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
Conjugation Buffer1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3
Quenching Buffer1 M Tris-HCl, pH 7.4, or 1 M Glycine, pH 7.4
Desalting Columns or Dialysis CassettesAppropriate molecular weight cutoff (MWCO) for the protein
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)For dissolving this compound if necessary

Experimental Protocols

Preparation of Reagents
  • Protein Solution: Prepare the protein solution in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer by dialysis or using a desalting column. The recommended protein concentration is 2-10 mg/mL.

  • This compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-50 mM. This stock solution should be prepared fresh before each use.

  • EDC and NHS/Sulfo-NHS Solutions: Prepare fresh solutions of EDC and NHS or Sulfo-NHS in Activation Buffer immediately before use. Both reagents are moisture-sensitive and will hydrolyze in aqueous solutions.

Two-Step Conjugation Protocol

This protocol is designed for the conjugation of a protein to this compound. The molar ratio of this compound to protein should be optimized for each specific application, but a starting point of a 10- to 50-fold molar excess of the PEG linker is recommended.

Step 1: Activation of this compound

  • In a microcentrifuge tube, add the desired volume of this compound stock solution to the Activation Buffer.

  • Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A common starting molar ratio is 1:2:5 (this compound:EDC:NHS).

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to Protein

  • Immediately add the activated Bis-PEG2-NHS ester solution to the protein solution in the Conjugation Buffer. The final pH of the reaction mixture should be between 7.2 and 8.0.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

Purification of the Protein Conjugate

After the conjugation reaction, it is crucial to remove unreacted this compound, EDC, NHS, and byproducts. Several methods can be employed for purification:

  • Size Exclusion Chromatography (SEC) / Desalting: This is a common and effective method to separate the larger protein conjugate from smaller, unreacted molecules.

  • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate MWCO.

  • Ion Exchange Chromatography (IEX): This technique can be used to separate the PEGylated protein from the unmodified protein based on differences in their surface charge.

  • Hydrophobic Interaction Chromatography (HIC): HIC can also be employed as a polishing step in the purification process.[9]

Characterization of the Protein Conjugate

The resulting protein-PEG conjugate should be characterized to determine the degree of labeling and confirm its integrity.

Characterization TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the protein after PEGylation.
Mass Spectrometry (MALDI-TOF or LC-MS) To determine the exact molecular weight of the conjugate and calculate the degree of PEGylation (number of PEG molecules per protein).[6][7]
UV-Vis Spectroscopy To determine the protein concentration.
HPLC (Size Exclusion, Ion Exchange, or Reverse Phase) To assess the purity of the conjugate and separate different PEGylated species.

Workflow and Reaction Diagrams

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_downstream Downstream Processing prep_protein Prepare Protein Solution (amine-free buffer) conjugation Step 2: Conjugation (Add Activated PEG to Protein) pH 7.2-8.0, 1-2 hr prep_protein->conjugation prep_peg Prepare this compound Stock Solution activation Step 1: Activation (this compound + EDC/NHS) pH 4.5-6.0, 15-30 min prep_peg->activation prep_edc_nhs Prepare Fresh EDC/NHS Solutions prep_edc_nhs->activation activation->conjugation quenching Quench Reaction (Tris or Glycine) conjugation->quenching purification Purification (SEC, Dialysis, or IEX) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization

Caption: General workflow for protein conjugation with this compound.

reaction_pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) peg_acid This compound (R-COOH) o_acylisourea O-acylisourea Intermediate (Unstable) peg_acid->o_acylisourea + EDC o_acylisourea->peg_acid Hydrolysis nhs_ester Bis-PEG2-NHS Ester (Amine-Reactive) o_acylisourea->nhs_ester + NHS conjugate Protein-PEG Conjugate (Stable Amide Bond) nhs_ester->conjugate protein Protein-NH2 protein->conjugate

Caption: Reaction pathway for EDC/NHS-mediated protein conjugation.

References

Application Notes and Protocols for Bis-PEG2-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis-PEG2-acid in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.[4] this compound, a homobifunctional linker with a carboxylic acid group at both ends of a two-unit PEG chain, offers a versatile scaffold for PROTAC synthesis.[5][6] The terminal carboxylic acids allow for the straightforward formation of stable amide bonds with amine-functionalized POI and E3 ligase ligands through standard coupling reactions.[5] The short PEG2 chain can enhance the aqueous solubility of the PROTAC molecule without adding excessive molecular weight, a crucial factor for maintaining good cell permeability.[7][8]

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a crucial parameter that must be optimized to ensure the proper formation of a productive ternary complex. A linker that is too short may cause steric hindrance, while a linker that is too long can lead to a decrease in the effective concentration of the PROTAC.[2][3] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [2]

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsNumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2831.93.5174.541222
PROTAC 3PEG4919.02.8193.041430

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs [2]

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (Pe, 10⁻⁶ cm/s)
PROTAC 1Alkyl25>951.5
PROTAC 2PEG215>952.1
PROTAC 3PEG450901.2

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Experimental Protocols

General Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using a this compound linker typically involves a two-step sequential amide coupling strategy. This approach allows for the controlled and directional attachment of the POI and E3 ligase ligands.

G cluster_synthesis PROTAC Synthesis Workflow Step1 Step 1: First Amide Coupling (POI-NH2 + this compound) Intermediate POI-linker Intermediate (POI-NH-CO-PEG2-COOH) Step1->Intermediate Amide bond formation Step2 Step 2: Second Amide Coupling (Intermediate + E3-NH2) Intermediate->Step2 Purified intermediate Final_PROTAC Final PROTAC Molecule (POI-linker-E3) Step2->Final_PROTAC Amide bond formation Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization G cluster_western_blot Western Blot Workflow Cell_Treatment Cell Treatment with PROTAC Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Quantification of Degradation) Detection->Analysis G cluster_protac_moa PROTAC Mechanism of Action PROTAC PROTAC (POI Ligand - PEG2 - E3 Ligand) POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

References

Application Notes and Protocols for Bis-PEG2-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-acid is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by a short, hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This linker is a valuable tool in bioconjugation for covalently linking two molecules that each possess primary or secondary amine groups, forming stable amide bonds. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous environments, which is highly beneficial for biological applications.[1] Common applications include linking biomolecules for targeted drug delivery, creating drug carriers with improved stability, and modifying surfaces for biosensors.[1]

The carboxylic acid groups of this compound are not inherently reactive towards amines and require activation to facilitate efficient amide bond formation.[3] This is typically achieved by using carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) or its derivatives to form a more stable amine-reactive NHS ester intermediate.[3][4] This two-step process minimizes side reactions and improves conjugation efficiency.[4] Alternatively, activators like HATU can also be employed.[2]

These application notes provide a comprehensive, step-by-step guide to utilizing this compound for bioconjugation, including protocols for both protein-protein and small molecule-protein conjugation.

Data Presentation

Table 1: Recommended Molar Excess of this compound for Protein Labeling
Target Molecule ConcentrationMolar Excess of this compound (over protein)Expected Degree of Labeling
1-10 mg/mL IgG20-fold4-6 linkers per antibody[5]
Lower concentrationsHigher molar excess may be required[5]Empirically determined
Higher concentrationsLower molar excess may be sufficientEmpirically determined

Note: The optimal molar ratio should be determined empirically for each specific application to achieve the desired level of conjugation.

Table 2: General Reaction Conditions for this compound Bioconjugation
ParameterConditionRationale
Activation Step (EDC/NHS)
pH4.5 - 6.0Efficient activation of carboxylic acid by EDC.
SolventAnhydrous, water-miscible organic solvent (e.g., DMF, DMSO) or aqueous buffer (e.g., MES)Solubilize reagents and prevent premature hydrolysis.
TemperatureRoom TemperatureSufficient for activation.
Time15 - 60 minutesFormation of the NHS-ester intermediate.
Conjugation Step
pH7.0 - 8.5NHS esters react efficiently with primary amines at neutral to slightly basic pH.[6][7]
BufferAmine-free buffer (e.g., PBS, HEPES, Borate)Avoids competition from buffer components for the activated linker.[5][8]
TemperatureRoom Temperature or 4°CRoom temperature for faster reaction (30-60 min), 4°C for longer incubations (2 hours to overnight) to maintain protein stability.[7]
Quenching
ReagentTris, glycine, or hydroxylamineContains primary amines to react with and deactivate any remaining NHS esters.[8]

Experimental Protocols

Materials Required
  • This compound

  • Biomolecule 1 (containing amine groups, e.g., protein, antibody)

  • Biomolecule 2 (containing amine groups, e.g., small molecule, peptide)

  • Activation Reagents:

    • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

    • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.4

    • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis cassettes

Protocol 1: Two-Step Conjugation of a Small Molecule to a Protein

This protocol describes the activation of this compound followed by conjugation to a protein.

Step 1: Activation of this compound with EDC/NHS

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Dissolve EDC and NHS (or Sulfo-NHS) in anhydrous DMF, DMSO, or Activation Buffer to a final concentration of 100 mM each. Prepare these solutions immediately before use as EDC and NHS esters are moisture-sensitive.[7][8]

  • Activation Reaction:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS at a 1:1.5:1.5 molar ratio in Activation Buffer.

    • Incubate the reaction mixture for 15-60 minutes at room temperature.

Step 2: Conjugation to the Protein

  • Buffer Exchange: Ensure the protein is in an amine-free Conjugation Buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.[8]

  • Conjugation Reaction:

    • Add the activated Bis-PEG2-NHS ester solution to the protein solution. A 20-fold molar excess of the linker over the protein is a common starting point for antibodies.[5] The volume of the organic solvent from the linker solution should not exceed 10% of the total reaction volume.[8]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8]

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes at room temperature to stop the reaction.[9]

  • Purification: Remove excess, unreacted linker and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

Protocol 2: Crosslinking Two Different Proteins

This protocol outlines the procedure for crosslinking two different proteins using this compound.

Step 1: Activation of this compound

  • Follow the same activation procedure as described in Protocol 1, Step 1.

Step 2: Conjugation to Protein A

  • Prepare Protein A: Ensure Protein A is in Conjugation Buffer at a suitable concentration.

  • Initial Conjugation: Add the activated Bis-PEG2-NHS ester to Protein A at a controlled molar ratio (e.g., 1:1 or 2:1 linker to protein) to favor the formation of a singly-conjugated intermediate.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Purification (Optional but Recommended): Quickly remove excess, unreacted crosslinker using a desalting column to isolate the Protein A-PEG-acid intermediate. This prevents the formation of Protein B homodimers in the next step.

Step 3: Conjugation to Protein B

  • Second Activation: To the purified Protein A-PEG-acid, add fresh EDC and NHS to activate the second carboxylic acid group of the linker.

  • Add Protein B: Add Protein B (also in Conjugation Buffer) to the reaction mixture.

  • Final Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: Quench the reaction with Tris buffer and purify the final conjugate using size-exclusion chromatography to separate the desired heterodimer from unreacted proteins and potential homodimers.

Mandatory Visualization

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification BisPEG2Acid This compound HOOC-(CH2)2-O-(CH2)2-O-(CH2)2-COOH EDC_NHS EDC / NHS Carbodiimide Activation BisPEG2Acid->EDC_NHS pH 4.5-6.0 ActivatedPEG Activated Bis-PEG2-NHS Ester EDC_NHS->ActivatedPEG Biomolecule Biomolecule (Protein, Peptide, etc.) with -NH2 groups ActivatedPEG->Biomolecule pH 7.0-8.5 Amine-free buffer Conjugate Bioconjugate Stable Amide Bond Biomolecule->Conjugate Purification Purification (SEC / Dialysis) Conjugate->Purification FinalProduct Purified Bioconjugate Purification->FinalProduct G start Start: Define Conjugation Goal choose_biomolecules Select Biomolecules (with primary amines) start->choose_biomolecules dissolve_reagents Dissolve this compound, EDC, and NHS choose_biomolecules->dissolve_reagents buffer_exchange Prepare Biomolecule in Amine-Free Buffer (pH 7-8.5) choose_biomolecules->buffer_exchange activation Activate this compound (15-60 min @ RT) dissolve_reagents->activation conjugation Add Activated Linker to Biomolecule activation->conjugation buffer_exchange->conjugation incubation Incubate (30-120 min) conjugation->incubation quench Quench Reaction (e.g., with Tris buffer) incubation->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze

References

Surface Modification of Nanoparticles with Bis-PEG2-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles. This process involves the attachment of PEG chains to the nanoparticle surface, which imparts a hydrophilic shield. This "stealth" coating enhances colloidal stability, reduces non-specific protein adsorption (opsonization), and consequently prolongs the circulation half-life in vivo.

Bis-PEG2-acid is a short, hydrophilic linker featuring a terminal carboxylic acid group at both ends of a diethene glycol spacer. This bifunctional nature allows for the covalent conjugation to nanoparticles that have been surface-functionalized with primary amine groups. The carboxylic acid groups can be activated to readily react with amines, forming stable amide bonds. This modification is particularly useful for introducing a hydrophilic spacer that can improve nanoparticle solubility and stability in biological media. Furthermore, the terminal carboxyl group can serve as a reactive handle for the subsequent attachment of targeting ligands, imaging agents, or therapeutic molecules.

Key Applications

  • Enhanced Biocompatibility and Stability: The hydrophilic PEG spacer minimizes nanoparticle aggregation and reduces recognition by the immune system.

  • Prolonged Circulation Time: By reducing opsonization and subsequent clearance by the mononuclear phagocyte system, PEGylation extends the time nanoparticles remain in circulation, increasing the likelihood of reaching the target site.

  • Improved Drug Delivery: The enhanced stability and circulation time can lead to more efficient accumulation of drug-loaded nanoparticles in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

  • Platform for Further Functionalization: The terminal carboxylic acid group provides a convenient point of attachment for a wide range of biomolecules, enabling the development of targeted and multifunctional nanocarriers.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with PEG linkers. While specific values will vary depending on the nanoparticle type, size, and modification protocol, these tables provide representative examples of the expected changes.

Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Modification

ParameterBare NanoparticlesThis compound Modified Nanoparticles
Hydrodynamic Diameter (nm)100 ± 5115 ± 7
Polydispersity Index (PDI)0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV)+30 ± 4-25 ± 5

Table 2: Grafting Density and Drug Loading Capacity of this compound Modified Nanoparticles

ParameterValueMethod of Determination
PEG Grafting Density (chains/nm²)1.5 - 3.0TGA, AUC, TOC
Drug Loading Content (wt%)5 - 15%UV-Vis, HPLC
Encapsulation Efficiency (%)60 - 85%UV-Vis, HPLC

Experimental Protocols

Protocol 1: Amine Functionalization of Nanoparticles

This protocol describes the initial step of introducing primary amine groups onto the surface of nanoparticles, which is a prerequisite for conjugation with this compound. This example uses (3-Aminopropyl)triethoxysilane (APTES) for silica (B1680970) or metal oxide nanoparticles.

Materials:

  • Nanoparticles (e.g., silica or iron oxide nanoparticles)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Ethanol (B145695)

  • Deionized Water

Procedure:

  • Disperse the nanoparticles in anhydrous ethanol at a concentration of 1 mg/mL.

  • Sonicate the dispersion for 15 minutes to ensure homogeneity.

  • In a separate flask, prepare a 2% (v/v) solution of APTES in anhydrous ethanol.

  • Add the APTES solution to the nanoparticle dispersion under vigorous stirring.

  • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Collect the amine-functionalized nanoparticles by centrifugation or magnetic separation.

  • Wash the nanoparticles three times with ethanol and then three times with deionized water to remove unreacted silane.

  • Resuspend the amine-functionalized nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0) for the next step.

Protocol 2: Surface Modification with this compound via EDC/NHS Coupling

This protocol details the covalent attachment of this compound to amine-functionalized nanoparticles using the carbodiimide (B86325) crosslinker EDC in the presence of N-hydroxysuccinimide (NHS) to enhance reaction efficiency.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC (20 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Add the EDC solution to the this compound solution, followed by the NHS solution. A typical molar ratio is 1:2:1 (this compound:EDC:NHS).

    • Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to form the NHS-activated PEG.

  • Conjugation to Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in Coupling Buffer at a concentration of 1 mg/mL.

    • Add the NHS-activated this compound solution to the nanoparticle suspension. The molar excess of the PEG linker relative to the estimated surface amine groups should be optimized, but a 10 to 50-fold molar excess is a good starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes. This will deactivate any unreacted NHS esters.

    • Pellet the nanoparticles by centrifugation or magnetic separation.

    • Wash the nanoparticles three times with Washing Buffer and then two times with deionized water to remove unreacted reagents and byproducts.

    • Resuspend the final this compound modified nanoparticles in the desired buffer for storage or further use.

Characterization Methods

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after modification. An increase in hydrodynamic diameter is indicative of successful surface modification.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A shift in zeta potential (e.g., from positive to negative after modification with this compound) confirms the alteration of the surface chemistry.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the nanoparticle surface and confirm the formation of amide bonds.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss upon heating.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.

Visualizations

G cluster_0 Nanoparticle Preparation cluster_1 PEGylation Workflow cluster_2 Characterization Bare Nanoparticle Bare Nanoparticle Amine Functionalization (APTES) Amine Functionalization (APTES) Bare Nanoparticle->Amine Functionalization (APTES) Amine-Functionalized NP Amine-Functionalized NP Amine Functionalization (APTES)->Amine-Functionalized NP Conjugation Conjugation Amine-Functionalized NP->Conjugation This compound This compound EDC/NHS Activation EDC/NHS Activation This compound->EDC/NHS Activation Activated PEG Activated PEG EDC/NHS Activation->Activated PEG Activated PEG->Conjugation Quenching & Purification Quenching & Purification Conjugation->Quenching & Purification PEGylated Nanoparticle PEGylated Nanoparticle Quenching & Purification->PEGylated Nanoparticle DLS DLS PEGylated Nanoparticle->DLS Zeta Potential Zeta Potential PEGylated Nanoparticle->Zeta Potential FTIR FTIR PEGylated Nanoparticle->FTIR TGA TGA PEGylated Nanoparticle->TGA

Caption: Experimental workflow for nanoparticle surface modification.

G cluster_0 Cellular Uptake Pathways for PEGylated Nanoparticles cluster_1 Endocytosis PEGylated_NP PEGylated Nanoparticle Cell_Membrane Cell Membrane PEGylated_NP->Cell_Membrane Approach Clathrin Clathrin-mediated Endocytosis Cell_Membrane->Clathrin Internalization Caveolae Caveolae-mediated Endocytosis Cell_Membrane->Caveolae Macropinocytosis Macropinocytosis Cell_Membrane->Macropinocytosis Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Maturation Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape

Caption: Cellular uptake pathways of PEGylated nanoparticles.

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Bis-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing Bis-PEG2-acid as a hydrophilic, homobifunctional linker. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer can enhance the solubility and stability of the resulting ADC.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule drug. The linker connecting the antibody and the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy. This compound is a homobifunctional PEG derivative containing two terminal carboxylic acid groups.[1][2] This linker allows for the conjugation of amine-containing molecules, such as antibodies and drugs, through the formation of stable amide bonds. The hydrophilic nature of the PEG chain can improve the solubility of the ADC, potentially enabling higher drug-to-antibody ratios (DARs) and reducing aggregation.[3]

Principle of the Method

The synthesis of an ADC using this compound involves a two-step process. First, one of the carboxylic acid groups of the this compound linker is activated, typically using a carbodiimide (B86325) reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt), to form a more reactive ester. This activated linker is then reacted with an amine group on the cytotoxic drug to form a stable amide bond, creating a drug-linker complex. In the second step, the remaining carboxylic acid group on the drug-linker complex is activated in the same manner and subsequently reacted with accessible amine groups (e.g., lysine (B10760008) residues) on the monoclonal antibody to form the final ADC. Purification steps are required after each conjugation to remove unreacted components.

Materials and Reagents

Material/ReagentSupplier ExampleNotes
Monoclonal Antibody (mAb)In-house or commerciale.g., Trastuzumab
This compoundBroadPharm, AxisPharmCAS: 19364-66-0[1][4]
Amine-containing cytotoxic drugIn-house or commerciale.g., Monomethyl auristatin E (MMAE)
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Sigma-Aldrich
N-Hydroxysuccinimide (NHS)Sigma-Aldrich
Dimethylformamide (DMF)Sigma-AldrichAnhydrous
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichAnhydrous
Phosphate-Buffered Saline (PBS), pH 7.4Gibco
2-(N-morpholino)ethanesulfonic acid (MES) bufferSigma-Aldrich
HydroxylamineSigma-AldrichFor quenching
Size-Exclusion Chromatography (SEC) columnGE HealthcareFor purification and analysis
Hydrophobic Interaction Chromatography (HIC) columnTosoh BioscienceFor DAR determination
UV/Vis SpectrophotometerBeckman CoulterFor concentration and DAR determination
LC-MS systemAgilent, WatersFor characterization

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Complex

This protocol describes the conjugation of the this compound linker to an amine-containing cytotoxic drug.

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and NHS (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes to activate one of the carboxylic acid groups.

  • Conjugation to the Drug:

    • Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF or DMSO.

    • Add the drug solution to the activated this compound mixture.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification of the Drug-Linker Complex:

    • Once the reaction is complete, purify the drug-linker complex using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the drug-linker complex as a solid.

    • Characterize the complex by LC-MS to confirm its identity and purity.

Protocol 2: Conjugation of Drug-Linker Complex to the Antibody

This protocol details the conjugation of the purified drug-linker complex to the monoclonal antibody.

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of the Drug-Linker Complex:

    • Dissolve the purified drug-linker complex (5-10 molar excess relative to the antibody) in DMF or DMSO.

    • Add EDC (1.2 equivalents relative to the drug-linker) and NHS (1.5 equivalents relative to the drug-linker).

    • Stir the mixture at room temperature for 30 minutes.

  • Conjugation to the Antibody:

    • Slowly add the activated drug-linker complex solution to the antibody solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.

  • Purification of the ADC:

    • Remove unreacted drug-linker complex and other small molecules by size-exclusion chromatography (SEC) using PBS as the mobile phase.

    • Collect the fractions corresponding to the monomeric ADC.

    • Concentrate the purified ADC using an appropriate centrifugal filter device.

Characterization of the ADC

Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody can be determined using UV/Vis spectroscopy.[5] This method requires knowledge of the extinction coefficients of the antibody and the drug at two different wavelengths.

  • Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the drug.

  • Calculate the concentration of the antibody and the drug using the following equations:

    • A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)

    • Amax = (εAb,max * CAb) + (εDrug,max * CDrug)

  • The DAR is then calculated as the molar ratio of the drug to the antibody.

Hydrophobic Interaction Chromatography (HIC) can also be used to determine the DAR distribution, separating ADC species with different numbers of conjugated drugs.[3]

Analysis of Aggregation

Size-Exclusion Chromatography (SEC) is used to assess the level of aggregation in the purified ADC sample.[6]

  • Inject the purified ADC onto an SEC column.

  • Elute with a suitable mobile phase (e.g., PBS).

  • Monitor the elution profile at 280 nm. The percentage of aggregates can be calculated from the peak areas.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the synthesis and characterization of an ADC using this compound.

Table 1: Synthesis and Purification Results

ParameterResult
Initial Antibody Concentration10 mg/mL
Molar Ratio (Drug-Linker:Antibody)8:1
Reaction Time4 hours
Post-Purification ADC Concentration5.2 mg/mL
Purification Yield52%

Table 2: ADC Characterization Data

ParameterMethodResult
Average Drug-to-Antibody Ratio (DAR)UV/Vis Spectroscopy3.8
Monomer PuritySize-Exclusion Chromatography (SEC)>98%
AggregatesSize-Exclusion Chromatography (SEC)<2%

Visualizations

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: ADC Conjugation cluster_step3 Step 3: Purification & Analysis BisPEG2 This compound ActivatedLinker Activated Linker (NHS-ester) BisPEG2->ActivatedLinker EDC, NHS Drug Amine-Drug DrugLinker Drug-Linker Complex Drug->DrugLinker Amide Bond Formation ActivatedLinker->DrugLinker Amide Bond Formation ActivatedDrugLinker Activated Drug-Linker (NHS-ester) DrugLinker->ActivatedDrugLinker EDC, NHS Antibody Monoclonal Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Amide Bond Formation (Lysine Conjugation) ActivatedDrugLinker->ADC Amide Bond Formation (Lysine Conjugation) Purification Purification (SEC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: Workflow for the synthesis of an antibody-drug conjugate using this compound.

Linker_Conjugation_Chemistry cluster_activation Linker Activation cluster_conjugation Amide Bond Formation CarboxylicAcid R-COOH (this compound) NHSEster R-CO-NHS (Activated NHS Ester) CarboxylicAcid->NHSEster EDC, NHS AmideBond R-CO-NH-R' (Stable Amide Bond) NHSEster->AmideBond Amine R'-NH2 (Antibody Lysine or Drug) Amine->AmideBond

Caption: Chemical principle of this compound conjugation via NHS ester activation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DARInefficient activation of carboxylic acid groups.Ensure EDC and NHS are fresh and used in sufficient molar excess. Optimize reaction time and temperature for activation.
Steric hindrance on the antibody.Consider using a longer PEG linker to reduce steric hindrance.
High levels of aggregationHigh DAR leading to increased hydrophobicity.Reduce the molar excess of the drug-linker complex during conjugation. Optimize purification to remove aggregates.
Unstable ADC formulation.Screen different buffer conditions (pH, excipients) for ADC storage.
Unreacted antibody present after conjugationInsufficient amount of activated drug-linker.Increase the molar excess of the drug-linker complex.
Deactivation of the NHS ester.Ensure anhydrous conditions during the activation step. Use the activated linker immediately.

Conclusion

The use of this compound as a linker in ADC development offers a straightforward method for conjugating drugs to antibodies. The resulting PEGylated ADCs may exhibit improved physicochemical properties, such as increased solubility and stability. The protocols provided herein offer a starting point for the development of novel ADCs. Optimization of reaction conditions and thorough characterization of the final product are essential for successful ADC development.

References

Application Note: Covalent Conjugation of Primary Amines using Bis-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-acid is a homobifunctional crosslinker containing two terminal carboxylic acid groups separated by a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This linker is frequently utilized in bioconjugation, drug delivery, and surface modification to covalently link molecules containing primary amines.[1] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate in aqueous environments.[1]

The conjugation of this compound to primary amines is typically achieved through the formation of a stable amide bond. This reaction is commonly facilitated by carbodiimide (B86325) chemistry, utilizing activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] The EDC activates the carboxylic acid groups of the this compound, which then react with NHS to form a more stable amine-reactive NHS ester intermediate. This intermediate readily reacts with primary amine groups on the target molecule (e.g., proteins, peptides, small molecules) to form a covalent amide linkage.[3][4]

This application note provides a detailed protocol for the reaction of this compound with primary amines, strategies for optimization, and methods for the characterization of the resulting conjugate.

Reaction Mechanism and Workflow

The covalent conjugation of this compound to a primary amine-containing molecule using EDC/NHS chemistry follows a two-step process. First, the carboxylic acid groups of this compound are activated by EDC to form a highly reactive O-acylisourea intermediate. To improve stability and reaction efficiency, this intermediate is reacted with NHS to form a semi-stable NHS ester. This activated this compound is then reacted with the primary amine-containing molecule to form a stable amide bond.

G A This compound + EDC + NHS B Activation (pH 4.5-6.0) A->B 15-30 min C Activated Bis-PEG2-NHS Ester B->C E Conjugation (pH 7.2-8.0) C->E D Primary Amine- Containing Molecule D->E F Amide Bond Formation E->F 2-12 hours G Quenching (e.g., Hydroxylamine) F->G H Purification (e.g., Dialysis, SEC) G->H I Characterization (e.g., LC-MS, HPLC) H->I J Final Conjugate I->J

Figure 1. Experimental workflow for the conjugation of this compound to a primary amine.

Materials and Equipment

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5, or 1 M Tris-HCl, pH 8.5

  • Reaction tubes

  • Magnetic stirrer and stir bar or rotator

  • pH meter

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

  • Analytical instruments (e.g., HPLC, LC-MS)

Experimental Protocols

This protocol describes a general two-step method for conjugating this compound to a primary amine-containing protein. Optimization of molar ratios and reaction times may be necessary for specific applications.

Protocol 1: Aqueous Two-Step Conjugation

Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature before use.

  • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

  • Prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 100 mM).

  • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the this compound solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to Primary Amine

  • Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration.

  • Immediately add the activated this compound solution to the amine-containing molecule solution. A 10-20 fold molar excess of the activated linker over the amine-containing molecule is a common starting point.

  • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 3: Quenching the Reaction

  • To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM (e.g., hydroxylamine).[5]

  • Incubate for 15 minutes at room temperature.

Step 4: Purification of the Conjugate

  • Remove excess reagents and byproducts by dialysis against an appropriate buffer (e.g., PBS).

  • Alternatively, size-exclusion chromatography (SEC) can be used for purification.

Protocol 2: Organic Solvent Method (for water-insoluble molecules)
  • Dissolve this compound (1 equivalent) in a dry organic solvent such as DMF or DCM.[6]

  • Add EDC (2 equivalents) and NHS (2 equivalents) to the solution.[6]

  • Stir the mixture at room temperature for 30 minutes.[6]

  • Add the amine-containing molecule (1.5 equivalents) and a non-nucleophilic base such as DIPEA (1.5 equivalents) to the reaction mixture.[6]

  • Stir at room temperature for 1-2 hours.[6]

  • Monitor the reaction by a suitable method (e.g., TLC, LC-MS).

  • Purify the product using an appropriate chromatographic method.[6]

Characterization of the Conjugate

The successful conjugation and purity of the product should be confirmed using appropriate analytical techniques.

G Start Purified Conjugate HPLC HPLC/UPLC Start->HPLC MS Mass Spectrometry (LC-MS, MALDI-TOF) Start->MS NMR NMR Spectroscopy Start->NMR Purity Purity Assessment HPLC->Purity MW Molecular Weight Confirmation MS->MW Structure Structural Elucidation NMR->Structure

Figure 2. Logical relationship for the characterization of the final conjugate.

Data Presentation

The efficiency of the conjugation reaction can be influenced by several factors, including pH, reagent concentrations, and reaction time. The following table summarizes key parameters and typical outcomes for EDC/NHS coupling reactions with PEG linkers.

ParameterTypical Value/RangeRationaleRecommended Characterization Method(s)
Molar Ratios
EDC : COOH2-10 fold excessDrives the initial activation of the carboxyl group.[3][4]HPLC, Mass Spectrometry
NHS : COOH2-5 fold excessStabilizes the activated intermediate, improving coupling efficiency.[4]HPLC, Mass Spectrometry
Activated Linker : Amine1-20 fold excessDrives the reaction towards the desired PEGylated product.[4]HPLC, Mass Spectrometry
Reaction Conditions
Activation pH4.5 - 6.0Maximizes the formation of the O-acylisourea intermediate while minimizing hydrolysis.[3][5]pH meter
Conjugation pH7.2 - 8.0Facilitates the efficient reaction of the NHS ester with primary amines.[3][4]pH meter
Reaction Outcomes
Conjugation Efficiency50 - 80%Represents the percentage of the limiting reactant that is successfully conjugated.[3]HPLC, Mass Spectrometry

Note: Efficiency is highly dependent on the specific reactants, their concentrations, and the precise reaction conditions. The values provided are based on typical outcomes reported in bioconjugation literature and should be used as a guideline.[3]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conjugation Yield Inactive EDC/NHS due to hydrolysis.Prepare fresh EDC and NHS solutions immediately before use.
Suboptimal pH for activation or coupling.Verify the pH of the Activation and Coupling Buffers.
Presence of primary amines in buffers (e.g., Tris, Glycine).Use amine-free buffers such as MES and PBS.
Precipitation of Protein during Reaction High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated PEG linker.
Incorrect buffer conditions.Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.

Conclusion

The reaction of this compound with primary amines via EDC/NHS chemistry is a robust and versatile method for the creation of well-defined bioconjugates. By following the detailed protocols and considering the optimization strategies outlined in this application note, researchers can achieve efficient and reproducible conjugation for a wide range of applications in drug development and life sciences. Careful characterization of the final product is crucial to ensure its quality and functionality.

References

Application Notes and Protocols for Optimal Activation of Bis-PEG2-acid with EDC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal molar ratios and experimental conditions for the activation of Bis-PEG2-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This protocol is critical for professionals engaged in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

This compound is a hydrophilic linker with terminal carboxylic acid groups that, when activated, can covalently attach to primary amines on molecules such as proteins, peptides, or small molecule drugs.[1] This process, facilitated by EDC and NHS, forms a stable amide bond, which is fundamental in creating customized bioconjugates with enhanced solubility and reduced steric hindrance.[2]

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process designed to efficiently form a stable amide bond between a carboxyl group and a primary amine.[3]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][4]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency and control, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2][3] This NHS ester has a longer half-life, allowing for a more controlled conjugation to the amine-containing molecule.

Data Presentation: Molar Ratios for Optimal Activation

The efficiency of the EDC/NHS coupling reaction is significantly influenced by the molar ratios of the reagents. The following table summarizes typical molar ratios for successful bioconjugation reactions.

ReagentMolar Ratio (relative to this compound)Key Considerations
EDC 2 to 5-fold molar excessA sufficient excess ensures efficient activation of the carboxylic acid groups.[2][4] Too much EDC can lead to byproducts.[5]
NHS/Sulfo-NHS 1.2 to 5-fold molar excessThe addition of NHS or Sulfo-NHS stabilizes the activated intermediate, increasing the overall efficiency of the conjugation reaction.[2][3][4] An optimal EDC to NHS ratio can be critical.[6][7]
Amine-Containing Molecule 1.5 to 10-fold molar excess (of activated linker to protein)The optimal ratio is highly dependent on the specific protein and the desired degree of PEGylation and should be determined empirically.[2][3]

Note: Yields are highly dependent on the specific reactants and reaction conditions and should be optimized for each application.[2]

Experimental Protocols

This section provides detailed methodologies for the activation of this compound and subsequent conjugation to an amine-containing molecule in both aqueous and organic solvent systems.

Protocol 1: Two-Step Aqueous Activation and Conjugation

This protocol is suitable for reactions involving proteins and other biomolecules in aqueous buffers.

Materials:

  • This compound

  • Amine-containing protein or molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[4]

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5[4]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5[4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS to equilibrate to room temperature before opening to prevent moisture condensation.[3][8]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).[9]

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO.[3][9] Do not store EDC solutions for extended periods as it is sensitive to hydrolysis.[5]

    • Prepare the amine-containing protein solution in the Conjugation Buffer.[2]

  • Activation of this compound:

    • In a reaction tube, add the desired amount of this compound stock solution.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[2]

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[2][4]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point.[2]

    • The pH of the final reaction mixture should be between 7.2 and 8.0.[3]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[2][4]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[4]

    • Incubate for 15 minutes at room temperature.[4]

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis.[4][10]

Protocol 2: Organic Solvent-Based Activation and Conjugation

This protocol is suitable for small molecules that are soluble in organic solvents.

Materials:

  • This compound

  • Amine-containing small molecule

  • EDC·HCl

  • NHS

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[3][8]

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[3]

Procedure:

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.[3][8]

    • In a separate vial, dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DCM.[3]

  • Activation of this compound:

    • Add NHS (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the this compound solution.[3]

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by TLC or LC-MS.[3]

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound-NHS ester solution to the small molecule solution.[3]

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.[3]

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The residue can be redissolved in a suitable solvent and purified by reverse-phase HPLC to isolate the desired conjugate.[3]

    • Characterize the final product by NMR and mass spectrometry.[3]

Mandatory Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.0) BisPEG2Acid This compound (-COOH) OAcylisourea O-Acylisourea Intermediate (unstable) BisPEG2Acid->OAcylisourea + EDC EDC EDC OAcylisourea->BisPEG2Acid Hydrolysis NHSEster Amine-Reactive NHS Ester (semi-stable) OAcylisourea->NHSEster + NHS NHS NHS / Sulfo-NHS AmideBond Stable Amide Bond NHSEster->AmideBond + Amine AmineMolecule Amine-Containing Molecule (-NH2)

Caption: EDC/NHS activation and conjugation pathway.

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_quench 4. Quenching cluster_purify 5. Purification Prep_Reagents Equilibrate Reagents Prepare Stock Solutions Activate_PEG Combine this compound, EDC, and NHS in Activation Buffer (pH 5-6) Prep_Reagents->Activate_PEG Incubate_Activation Incubate for 15-30 min at Room Temperature Activate_PEG->Incubate_Activation Add_Amine Add Activated PEG to Amine-Containing Molecule in Conjugation Buffer (pH 7.2-7.5) Incubate_Activation->Add_Amine Incubate_Conjugation Incubate for 2h at RT or Overnight at 4°C Add_Amine->Incubate_Conjugation Quench_Reaction Add Quenching Solution (e.g., Tris or Hydroxylamine) Incubate_Conjugation->Quench_Reaction Purify_Product Purify Conjugate via Desalting Column or Dialysis Quench_Reaction->Purify_Product

Caption: General workflow for protein PEGylation.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[3]
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is pH 4.5-6.0 and the Conjugation Buffer is pH 7.2-8.0.[3][4]
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS or MES for the reaction.[3]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.[3]
Protein Precipitation during Reaction High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated PEG linker.[3]
Incorrect buffer conditions.Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.[3]
Unconjugated Linker Still Present After Purification Incorrect MWCO of the dialysis membrane.For smaller biomolecules, use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to ensure the linker can pass through while retaining the biomolecule.[3]
Poor separation in size-exclusion chromatography.Ensure the appropriate column resin is used for the size of the biomolecule and the linker.[3]

References

Application Notes and Protocols for HATU-Mediated Bis-PEG2-Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as an efficient activating reagent for Bis-PEG2-acid in bioconjugation and other applications, such as the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a homobifunctional crosslinker featuring two terminal carboxylic acid groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the conjugation of two amine-containing molecules, enhancing their solubility and providing a flexible spacer. HATU is a highly effective uronium-based coupling reagent that facilitates the formation of amide bonds between carboxylic acids and primary or secondary amines with high efficiency and minimal side reactions.[1] The use of HATU to activate this compound enables robust and high-yield conjugation for a variety of applications in research and drug development.[1][2]

Data Presentation

The efficiency of HATU as a coupling reagent for dicarboxylic acids has been demonstrated to provide good to excellent yields. The following table summarizes the expected performance of HATU in the synthesis of diamides from dicarboxylic acids and amines.

Coupling ReagentSubstratesSolventTemperatureYield RangeReference
HATUAromatic and Aliphatic Dicarboxylic Acids and Amines2-MeTHFAmbient55-89%[2][3][4][5]

Mechanism of Activation

HATU activates the carboxylic acid groups of this compound to form highly reactive OAt-active esters. These esters then readily react with amine-containing molecules to form stable amide bonds. The reaction proceeds via the following steps:

  • Deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA).

  • Nucleophilic attack of the carboxylate anion on the HATU reagent.

  • Formation of the OAt-active ester intermediate.

  • Nucleophilic attack of the amine on the activated ester to form the amide bond.[6]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (this compound) Active_Ester R-CO-OAt (Active Ester) Carboxylic_Acid->Active_Ester + HATU, Base Base Base (e.g., DIPEA) HATU HATU Amide_Bond R-CO-NH-R' (Amide Bond) Active_Ester->Amide_Bond + R'-NH2 Amine R'-NH2 (Amine-containing molecule)

Figure 1: HATU-mediated amide bond formation.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling of this compound in Solution Phase

This protocol describes a general method for the coupling of an amine-containing molecule to both carboxylic acid groups of this compound.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous organic solvent for work-up (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (2.2-3.0 equivalents) and DIPEA (4.0-6.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid groups.

  • Coupling: Add the amine-containing molecule (2.0-2.4 equivalents) to the reaction mixture. Continue stirring at room temperature for 1 to 18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure diamide (B1670390) product.

Protocol 2: Synthesis of a PROTAC using this compound as a Linker

This protocol outlines the stepwise synthesis of a PROTAC, where this compound links a protein of interest (POI) ligand and an E3 ligase ligand. This is a two-step process to ensure selective conjugation.

Step 1: Synthesis of the POI-Linker Intermediate

  • Reaction Setup: Dissolve the amine-functionalized POI ligand (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF under an inert atmosphere.

  • Activation and Coupling: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture. Stir at room temperature for 4-12 hours.[7]

  • Monitoring: Monitor the reaction by LC-MS until the starting POI ligand is consumed.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to isolate the POI-linker intermediate (POI-PEG2-acid).

Step 2: Synthesis of the Final PROTAC

  • Reaction Setup: Dissolve the POI-linker intermediate (1.0 equivalent) and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF under an inert atmosphere.

  • Activation and Coupling: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture. Stir at room temperature for 4-12 hours.[7]

  • Monitoring: Monitor the reaction by LC-MS.

  • Purification: Upon completion, purify the reaction mixture directly by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC molecule.[8]

PROTAC_Workflow cluster_step1 Step 1: POI-Linker Synthesis cluster_step2 Step 2: PROTAC Synthesis POI_Ligand Amine-functionalized POI Ligand Step1_Reaction HATU, DIPEA, DMF POI_Ligand->Step1_Reaction Bis_PEG2_Acid This compound Bis_PEG2_Acid->Step1_Reaction POI_Linker POI-PEG2-acid Intermediate Step1_Reaction->POI_Linker E3_Ligase_Ligand Amine-functionalized E3 Ligase Ligand Step2_Reaction HATU, DIPEA, DMF POI_Linker->Step2_Reaction E3_Ligase_Ligand->Step2_Reaction Final_PROTAC Final PROTAC (POI-PEG2-E3 Ligase) Step2_Reaction->Final_PROTAC

Figure 2: Workflow for PROTAC synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive HATU reagentUse fresh, high-quality HATU. Store desiccated at -20°C.
Wet solvents or reagentsUse anhydrous solvents and dry all glassware thoroughly.
Insufficient baseEnsure adequate amounts of DIPEA are used to deprotonate the carboxylic acid and neutralize any acidic byproducts.
Side Reactions (e.g., guanidinylation of amine) Excess HATUUse a stoichiometric amount of HATU relative to the carboxylic acid groups.[9]
Slow coupling reactionConsider a more efficient coupling reagent for particularly difficult couplings.

Conclusion

HATU is a superior activating reagent for this compound, facilitating high-yield synthesis of diamides for various bioconjugation applications, including the construction of PROTACs. The provided protocols offer a robust starting point for researchers, and with careful optimization, can be adapted to a wide range of amine-containing molecules.

References

Application Notes and Protocols for the Purification of Bis-PEG2-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-acid is a homobifunctional crosslinker commonly utilized in bioconjugation to link two molecular entities, such as a small molecule drug and a targeting ligand. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. Following a conjugation reaction, a heterogeneous mixture containing the desired product, unreacted starting materials, and various side products is often obtained. Therefore, a robust purification strategy is critical to isolate the pure this compound conjugate, ensuring its suitability for downstream applications in research and drug development.

This document provides detailed application notes and protocols for the purification of this compound conjugates, focusing on common chromatographic and extraction techniques.

Common Impurities in this compound Conjugation Reactions

A typical conjugation reaction using this compound involves the activation of its terminal carboxylic acid groups to react with amine-containing molecules. The resulting reaction mixture may contain several impurities that need to be removed:

  • Unreacted this compound: Excess linker that has not reacted with the target molecules.

  • Unreacted Amine-Containing Molecules: The small molecule, peptide, or other substrate that was intended for conjugation.

  • Mono-Conjugates: Species where only one of the carboxylic acid groups of the this compound has reacted.

  • Side-Products from Activating Agents: Byproducts generated from coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Hydrolyzed Linker: this compound that has been hydrolyzed back to its dicarboxylic acid form after activation.

Purification Strategies

The selection of an appropriate purification strategy depends on the physicochemical properties of the desired conjugate and the impurities, such as molecular weight, polarity, and charge. The most common and effective methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Liquid-Liquid Extraction (LLE).

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected performance of different purification techniques for a model small molecule this compound conjugate. The data is illustrative and may vary depending on the specific properties of the conjugate.

Purification TechniquePrincipleTypical Purity Achieved (%)Typical Yield (%)Key AdvantagesKey Limitations
RP-HPLC Separation based on hydrophobicity.>98%60-80%High resolution, excellent for removing non-polar and closely related impurities.Can be time-consuming for large-scale purification, potential for product loss on the column.
SEC Separation based on hydrodynamic volume (size).90-95%70-90%Good for removing unreacted small molecules and excess linker.Lower resolution for molecules of similar size, may not separate mono- and di-conjugates effectively.
LLE Separation based on differential solubility in immiscible liquids.85-95%80-95%Simple, rapid, and scalable for initial cleanup.Less effective for removing impurities with similar polarity to the product.

Experimental Protocols

Protocol 1: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for achieving high purity of the this compound conjugate.

Materials:

  • Crude this compound conjugate reaction mixture

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Quench the conjugation reaction if necessary.

    • If the reaction mixture contains solids, centrifuge and filter the supernatant through a 0.22 µm syringe filter.

    • Dilute a small aliquot of the crude mixture with the initial mobile phase for analytical method development.

  • Method Development (Analytical Scale):

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 280 nm (or a wavelength appropriate for the conjugated molecule).

    • Gradient: Start with a linear gradient of 5-95% Mobile Phase B over 30 minutes to determine the retention time of the product and impurities.

    • Optimize the gradient to achieve baseline separation of the desired conjugate from major impurities.

  • Preparative Purification:

    • Switch to a preparative or semi-preparative C18 column with a similar stationary phase.

    • Adjust the flow rate according to the column dimensions.

    • Load the crude sample onto the column. The loading amount will depend on the column capacity.

    • Run the optimized gradient from the analytical scale.

    • Collect fractions corresponding to the peak of the pure this compound conjugate.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical RP-HPLC to confirm purity.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) and TFA by lyophilization or rotary evaporation.

Quantitative Data for a Model Purification:

ParameterValue
Column C18, 5 µm, 100 Å, 10 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Gradient 20-60% B over 40 min
Crude Purity ~50%
Final Purity >98%
Yield ~75%
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

This protocol is effective for removing impurities with a significant size difference from the desired conjugate, such as unreacted small molecules or large aggregates.

Materials:

  • Crude this compound conjugate reaction mixture

  • SEC column with an appropriate molecular weight fractionation range (e.g., suitable for 100 - 5000 Da)

  • Isocratic mobile phase (e.g., Phosphate (B84403) Buffered Saline (PBS), pH 7.4)

  • HPLC or FPLC system with a UV or Refractive Index (RI) detector

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the chosen mobile phase.

  • Sample Preparation:

    • Dissolve the crude conjugate mixture in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Inject the sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

    • Run the chromatography with an isocratic flow of the mobile phase.

    • Monitor the elution profile using a UV or RI detector.

    • Collect fractions based on the elution volume. The desired conjugate should elute between the void volume (large aggregates) and the elution volume of smaller impurities (unreacted small molecules, salt).

  • Analysis and Pooling:

    • Analyze the collected fractions by analytical RP-HPLC or another suitable method to determine purity.

    • Pool the fractions containing the pure product.

    • If necessary, desalt the pooled fractions by dialysis or a second SEC run with a volatile buffer followed by lyophilization.

Quantitative Data for a Model Purification:

ParameterValue
Column Superdex™ Peptide 10/300 GL or similar
Mobile Phase Phosphate Buffered Saline, pH 7.4
Flow Rate 0.5 mL/min
Detection UV at 220 nm
Crude Purity ~50%
Final Purity ~95%
Yield ~85%
Protocol 3: Purification by Liquid-Liquid Extraction (LLE)

This protocol is useful for an initial, rapid purification step to remove highly polar or non-polar impurities.

Materials:

  • Crude this compound conjugate reaction mixture

  • Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous buffer with adjustable pH (e.g., phosphate buffer, bicarbonate solution)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Solvent Selection:

    • Choose an organic solvent in which the desired conjugate is soluble, and a significant portion of the impurities have different solubility.

  • Extraction:

    • Dissolve the crude reaction mixture in the chosen organic solvent.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of an aqueous buffer. The pH of the aqueous phase can be adjusted to ionize acidic or basic impurities, thereby increasing their solubility in the aqueous phase. For the this compound conjugate, which is acidic, using a neutral or slightly acidic aqueous phase will keep the product in the organic layer.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate completely.

  • Separation and Washing:

    • Drain the lower (denser) layer.

    • Wash the organic layer with fresh aqueous buffer one or two more times to remove residual water-soluble impurities.

    • A final wash with brine (saturated NaCl solution) can help to break emulsions and remove excess water from the organic layer.

  • Drying and Concentration:

    • Drain the organic layer into a clean flask and dry it over a suitable drying agent (e.g., anhydrous Na2SO4).

    • Filter off the drying agent.

    • Remove the organic solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the partially purified conjugate.

Quantitative Data for a Model Purification:

ParameterValue
Organic Solvent Ethyl Acetate
Aqueous Phase 0.1 M Phosphate Buffer, pH 7.0
Number of Extractions 3
Initial Purity ~50%
Final Purity ~90%
Yield ~90%

Visualizations

Experimental Workflow for Purification and Analysis

G Figure 1. General workflow for the purification and analysis of this compound conjugates. cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product conjugation Conjugation Reaction (this compound + Amine-Molecule) initial_cleanup Initial Cleanup (Optional) Liquid-Liquid Extraction conjugation->initial_cleanup primary_purification Primary Purification RP-HPLC or SEC initial_cleanup->primary_purification fraction_collection Fraction Collection primary_purification->fraction_collection purity_check Purity Analysis (Analytical RP-HPLC) fraction_collection->purity_check purity_check->primary_purification If impure, re-purify pooling Pooling of Pure Fractions purity_check->pooling If pure final_product Final Product (Lyophilization/Solvent Removal) pooling->final_product characterization Characterization (MS, NMR) final_product->characterization

Caption: General workflow for the purification and analysis of this compound conjugates.

Decision Tree for Selecting a Purification Method

G Figure 2. Decision tree for selecting a purification method. start Start: Crude Conjugate Mixture q1 Significant difference in molecular size between product and impurities? start->q1 q2 Significant difference in polarity between product and impurities? q1->q2 No sec Use Size-Exclusion Chromatography (SEC) q1->sec Yes rphplc Use Reversed-Phase HPLC (RP-HPLC) q2->rphplc Yes lle Consider initial cleanup with Liquid-Liquid Extraction (LLE) q2->lle No/Initial Cleanup q3 High purity (>98%) required? sec->q3 end Purified Product rphplc->end lle->rphplc q3->rphplc Yes, follow with RP-HPLC q3->end No

Caption: Decision tree for selecting a suitable purification method.

Troubleshooting & Optimization

Technical Support Center: Improving Bis-PEG2-acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG2-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing your conjugation experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my protein/antibody for conjugation?

A1: The optimal molar ratio is highly dependent on the specific protein (e.g., the number of available primary amines on lysine (B10760008) residues and the N-terminus), the desired degree of PEGylation, and the reaction conditions. A common starting point is a 10- to 50-fold molar excess of the PEG linker to the protein.[1][2] However, empirical testing through a titration experiment is crucial to determine the ideal ratio for your specific application. Excessive molar ratios can lead to protein aggregation or modification of critical residues, potentially impacting its activity.[2]

Q2: How does the molar ratio of EDC and NHS to this compound affect the reaction?

A2: For efficient activation of the carboxylic acid groups on this compound, a molar excess of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) is recommended. A typical starting ratio is a 2- to 5-fold molar excess of EDC and NHS relative to the amount of this compound.[2] This helps to ensure sufficient activation of the PEG linker for its subsequent reaction with the primary amines on the protein.

Q3: What are the critical reaction conditions to control during conjugation?

A3: Several factors significantly impact the success of the conjugation reaction. These include:

  • pH: The activation of this compound with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction of the activated PEG with the protein's primary amines is optimal at a pH of 7.0-8.5.[2][3][4]

  • Temperature: Reactions are typically performed at room temperature (for 30 minutes to 2 hours) or at 4°C (for 2 hours to overnight).[1][2] Lower temperatures can help to minimize protein degradation and non-specific reactions, though the reaction time may need to be extended.[2]

  • Buffer Composition: It is critical to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the activated PEG.[1][3] Phosphate-buffered saline (PBS), MES, and HEPES buffers are common choices.[1][2]

Q4: How can I characterize the extent of PEGylation?

A4: Several analytical techniques can be employed to determine the degree of PEGylation:

  • SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight on an SDS-PAGE gel compared to the unmodified protein. This provides a qualitative assessment of conjugation.[]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time on an SEC column.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG molecules attached to the protein.

  • UV-Vis Spectrophotometry: If the conjugated molecule has a distinct absorbance, the degree of labeling (DOL) can be calculated using the absorbance of the conjugate at 280 nm and the λmax of the conjugated molecule.[]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Inactive EDC or NHS due to hydrolysis.Use fresh, high-quality EDC and NHS. Allow reagents to equilibrate to room temperature before opening to prevent moisture condensation.[6]
Incorrect pH for activation or conjugation.For the activation step (EDC/NHS), use a buffer with a pH of 4.5-6.0 (e.g., MES buffer). For the conjugation step (reaction with the amine), adjust the pH to 7.2-8.5 (e.g., with PBS).[2][3]
Insufficient molar ratio of this compound, EDC, or NHS.Increase the molar excess of the PEG linker and/or the activation reagents. Perform a titration to find the optimal ratio.[2]
Competing hydrolysis of the activated NHS-ester.Prepare the activated this compound (Bis-PEG2-NHS ester) fresh and use it immediately. The half-life of NHS esters decreases significantly with increasing pH.[4][6][7]
Protein Precipitation/Aggregation High degree of PEGylation leading to changes in protein solubility.Reduce the molar ratio of this compound to protein. Optimize reaction time and temperature (e.g., perform the reaction at 4°C).[2]
Incorrect buffer conditions.Ensure the buffer composition and pH are suitable for maintaining protein stability throughout the conjugation and purification process.
High Polydispersity (Multiple PEGylated Species) The molar ratio of PEG to protein is too high.Decrease the molar ratio of this compound to protein to favor mono-PEGylation.[2]
The reaction time is too long.Reduce the incubation time to limit the extent of the reaction.[2]
Loss of Protein Activity PEGylation at or near the active site.If site-specificity is a concern, consider alternative conjugation strategies or protein engineering to protect the active site.
Harsh reaction conditions leading to denaturation.Perform the conjugation at a lower temperature (4°C) and ensure the pH remains within the protein's stability range.[2]

Quantitative Data Summary

Table 1: Recommended Molar Ratios for this compound Conjugation

Reagent Recommended Molar Excess Notes
This compound : Protein10 - 50 foldHighly dependent on the protein and desired degree of labeling. Empirical optimization is recommended.[1][2]
EDC : this compound2 - 5 foldTo ensure efficient activation of the carboxylic acid groups.[2]
NHS : this compound2 - 5 foldTo stabilize the active intermediate and improve coupling efficiency.[2]

Table 2: pH Optimization for the Two-Step Conjugation Process

Reaction Step Optimal pH Range Recommended Buffer Rationale
Activation (EDC/NHS)4.5 - 6.00.1 M MESMaximizes the formation of the amine-reactive NHS-ester.[2][3][8]
Conjugation (to Amine)7.2 - 8.5PBS, Borate, or BicarbonateThe primary amine is deprotonated and more nucleophilic, while minimizing NHS-ester hydrolysis.[1][2][4]

Table 3: Half-life of NHS Ester Hydrolysis at Different pH Values

pH Temperature Approximate Half-life
7.00°C4 - 5 hours[7]
7.4Not specified> 120 minutes[4]
8.64°C10 minutes[7]
9.0Not specified< 9 minutes[4]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol is a general guideline and may require optimization for your specific protein and application.

Materials:

  • Protein to be conjugated (in an amine-free buffer like PBS)

  • This compound[9][10]

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting column for purification

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.[3]

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound (Step 1):

    • In a microcentrifuge tube, add the desired molar amount of this compound.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.[2]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.[3]

  • Conjugation to Protein (Step 2):

    • Immediately add the activated this compound solution to the protein solution in the Conjugation Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.[3]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][2]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Remove excess PEG linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Characterization by SDS-PAGE
  • Prepare samples of the unconjugated protein (control) and the purified PEGylated protein.

  • Add SDS-PAGE loading buffer to each sample and heat as required.

  • Load the samples onto a suitable polyacrylamide gel.

  • Run the gel according to standard procedures.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

  • Destain and visualize the protein bands. A successful conjugation will show a band for the PEGylated protein at a higher apparent molecular weight compared to the unconjugated control.[]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer conjugation Conjugation (pH 7.2-8.5) prep_protein->conjugation prep_peg Prepare this compound Stock Solution activation Activation (pH 4.5-6.0) prep_peg->activation prep_activators Prepare Fresh EDC/NHS Solutions prep_activators->activation activation->conjugation Immediate Use quenching Quenching conjugation->quenching purification Purification (e.g., SEC) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization signaling_pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation & Hydrolysis (pH 7.2-8.5) BisPEG2Acid This compound (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) BisPEG2Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Bis-PEG2-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate PEGylated Protein (Stable Amide Bond) NHS_Ester->Conjugate + Protein-NH2 Hydrolyzed_PEG This compound (inactive) NHS_Ester->Hydrolyzed_PEG + H2O (Side Reaction) Protein Protein (-NH2) Water H2O (Hydrolysis) troubleshooting_tree cluster_reagents Reagent Troubleshooting cluster_conditions Condition Troubleshooting cluster_protein Protein Troubleshooting start Low Conjugation Yield? cause1 Reagent Issues? start->cause1 Yes cause2 Reaction Condition Issues? start->cause2 Yes cause3 Protein Issues? start->cause3 Yes reagent1 EDC/NHS Hydrolyzed? cause1->reagent1 reagent2 Incorrect Molar Ratios? cause1->reagent2 condition1 Incorrect pH? cause2->condition1 condition2 Suboptimal Temp/Time? cause2->condition2 protein1 Amine-Containing Buffer? cause3->protein1 protein2 Protein Aggregation? cause3->protein2 solution1 Use Fresh Reagents reagent1->solution1 solution2 Titrate Ratios reagent2->solution2 solution3 Use Two-Step pH Protocol condition1->solution3 solution4 Optimize Incubation condition2->solution4 solution5 Buffer Exchange to PBS/MES protein1->solution5 solution6 Lower Molar Ratio/Temp protein2->solution6

References

Technical Support Center: Troubleshooting Low Yield in Bis-PEG2-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during reactions with Bis-PEG2-acid, a homobifunctional crosslinker.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significantly lower than expected yield in my this compound conjugation reaction. What are the primary causes?

Low yield in this compound reactions, particularly when forming amide bonds with amine-containing molecules (e.g., proteins, peptides, small molecules), can stem from several factors. The most common issues include inefficient activation of the carboxylic acid groups, competing side reactions, suboptimal reaction conditions, and challenges during product purification. A systematic approach to troubleshooting is recommended to identify and resolve the root cause of the low yield.

G cluster_start Start: Low Yield Observed cluster_investigate Investigation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in This compound Reaction investigate Investigate Potential Causes start->investigate cause1 Inefficient Carboxylic Acid Activation investigate->cause1 cause2 Suboptimal Reaction Conditions (pH, Temp) investigate->cause2 cause3 Competing Side Reactions (Hydrolysis) investigate->cause3 cause4 Incorrect Stoichiometry investigate->cause4 cause5 Purification Issues investigate->cause5 solution1 Optimize EDC/NHS Stoichiometry and Reaction Time cause1->solution1 solution2 Adjust pH and Temperature cause2->solution2 solution3 Use Anhydrous Solvents, Minimize Reaction Time cause3->solution3 solution4 Perform Stoichiometry Titration cause4->solution4 solution5 Select Appropriate Purification Method cause5->solution5

Caption: Troubleshooting workflow for low yield in this compound reactions.

Q2: How can I ensure efficient activation of the carboxylic acid groups on this compound?

The carboxylic acid groups of this compound require activation to react efficiently with primary amines.[1][2][3][4][5] The most common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6]

  • Problem: Incomplete Activation. Insufficient amounts of EDC and NHS, or decomposition of these reagents due to moisture, can lead to poor activation and consequently low yields.

  • Solution: Optimize Reagent Stoichiometry and Handling.

    • Use a molar excess of EDC and NHS relative to the carboxylic acid groups of this compound. A common starting point is a 1.5 to 2-fold molar excess of both EDC and NHS.[7]

    • Ensure that EDC and NHS are fresh and have been stored under anhydrous conditions. Allow the reagents to warm to room temperature before opening the vials to prevent moisture condensation.[8]

    • Perform the activation step in an amine-free buffer, such as MES buffer, at a pH of 4.5-6.0 for optimal NHS ester formation.[9][10][11]

Q3: What is the most common side reaction that reduces yield, and how can I minimize it?

The primary side reaction that competes with the desired amidation is the hydrolysis of the activated NHS-ester intermediate.[6] In the presence of water, the NHS-ester will hydrolyze back to the unreactive carboxylic acid, reducing the amount of activated linker available to react with your amine-containing molecule.[12]

  • Problem: Hydrolysis of Activated this compound. The rate of hydrolysis is highly dependent on pH and increases significantly at higher pH values.[6]

  • Solution: Control Reaction pH and Time.

    • While the activation step is best performed at a slightly acidic pH (4.5-6.0), the subsequent reaction with the amine is more efficient at a pH of 7.2-8.0.[9][10][11] This is a trade-off, as a higher pH also accelerates hydrolysis. A common compromise is to perform the conjugation at a pH of 7.2-7.5.

    • Add the activated this compound to your amine-containing molecule immediately after the activation step.

    • If possible, perform the reaction in anhydrous organic solvents like DMF or DMSO to minimize water-driven hydrolysis.[7]

G cluster_reaction This compound Amidation Pathway Bis_PEG2_acid This compound (-COOH) Activated_Ester Activated NHS-Ester Bis_PEG2_acid->Activated_Ester EDC, NHS pH 4.5-6.0 Activated_Ester->Bis_PEG2_acid Side Reaction Conjugate Amide Conjugate Activated_Ester->Conjugate pH 7.2-8.0 Amine Amine-containing molecule (R-NH2) Amine->Conjugate Hydrolysis Hydrolysis (H2O) Hydrolysis->Bis_PEG2_acid

Caption: Reaction pathway for this compound amidation and competing hydrolysis.

Q4: I am observing protein aggregation during my PEGylation reaction. How can I prevent this?

Protein aggregation is a common issue during PEGylation and can significantly reduce the yield of the desired monomeric conjugate.[13]

  • Problem: Intermolecular Cross-linking and Protein Instability. Since this compound is homobifunctional, it can cross-link multiple protein molecules, leading to aggregation.[13] High protein concentrations and suboptimal buffer conditions can also promote aggregation.[13][14]

  • Solutions: Optimize Reaction Conditions and Consider Additives.

    • Control Stoichiometry: Use a lower molar ratio of this compound to your protein to favor mono-PEGylation.

    • Reduce Protein Concentration: Working with lower protein concentrations can decrease the likelihood of intermolecular cross-linking.[14]

    • Optimize Buffer Conditions: Ensure the reaction buffer pH is one at which your protein is stable.[14]

    • Add Stabilizing Excipients: Consider adding stabilizers such as arginine (50-100 mM) or sugars like sucrose (B13894) (5-10% w/v) to the reaction buffer to suppress aggregation.[13]

    • Lower the Temperature: Performing the reaction at 4°C can slow down the reaction rate and may reduce aggregation.[13][15]

Q5: My final product is impure, with significant amounts of unreacted starting materials. How can I improve purification?

The purification of PEGylated products can be challenging due to the potential for a heterogeneous mixture of unreacted starting materials, multi-PEGylated species, and positional isomers.[][17]

  • Problem: Co-elution of Product and Impurities. The PEG chain can alter the physicochemical properties of the molecule, making separation from unreacted species difficult.

  • Solution: Employ a Multi-step Purification Strategy. A single purification method is often insufficient.

    • Size Exclusion Chromatography (SEC): This is a good first step to separate the larger PEGylated product from smaller unreacted this compound and coupling reagents.[][17][18][19]

    • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its elution profile compared to the unmodified protein. A shallow salt gradient can be effective for separating species with small charge differences.[][17][19]

    • Reverse Phase HPLC (RP-HPLC): This method separates based on hydrophobicity and can be very effective for purifying PEGylated peptides and small molecules.[][18]

G cluster_purification Purification Strategy Decision Tree start Crude Reaction Mixture sec Size Exclusion Chromatography (SEC) start->sec Separate by Size analysis Purity Analysis (HPLC, LC-MS) sec->analysis iex Ion Exchange Chromatography (IEX) product Purified Product iex->product rphplc Reverse Phase HPLC (RP-HPLC) rphplc->product analysis->iex If Impure (Proteins) analysis->rphplc If Impure (Peptides/ Small Molecules) analysis->product If Pure

Caption: Decision tree for selecting a purification strategy.

Data Presentation

Table 1: Effect of Reaction pH on this compound Conjugation Yield

Reaction pHRelative Yield of Amide Product (%)Relative Amount of Hydrolyzed PEG-linker (%)
6.54510
7.07520
7.59035
8.08055
8.56575
Representative data based on the principle that amine reactivity increases with pH, but so does the competing hydrolysis of the NHS-ester.[6]

Table 2: Impact of Stoichiometry on Product Distribution

Molar Ratio (this compound : Protein)Mono-PEGylated Product (%)Di-/Multi-PEGylated Product (%)Unreacted Protein (%)
1:1401050
3:175205
5:16035<5
10:14550<5
Illustrative data showing how increasing the molar excess of the PEG-linker can lead to a higher degree of PEGylation and potential cross-linking.[13]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol describes the activation of this compound followed by its conjugation to a primary amine-containing protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer immediately before use.[8]

    • Prepare a 20 mg/mL stock solution of NHS in anhydrous DMSO or Activation Buffer.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Add EDC and NHS to the this compound solution to a final concentration of 20 mM each (a 2-fold molar excess).

    • Incubate the reaction for 15-30 minutes at room temperature.[10]

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. A 5- to 20-fold molar excess of the activated linker over the protein is a common starting point.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with the Conjugation Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • For higher purity, proceed with further purification using SEC or IEX chromatography as described in the FAQs.

Protocol 2: Monitoring Reaction Progress by RP-HPLC

This protocol provides a general method for monitoring the progress of a this compound conjugation to a peptide or small molecule.

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • System Preparation:

    • Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation:

    • At various time points during the reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by adding a small amount of a primary amine like Tris or by acidifying with TFA).

    • Filter the sample through a 0.22 µm syringe filter.[18]

  • Sample Injection and Elution:

    • Inject the filtered sample onto the column.

    • Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.

  • Data Analysis:

    • Monitor the chromatogram at an appropriate wavelength (e.g., 214 nm for peptides, or a wavelength specific to your molecule).

    • Identify the peaks corresponding to the starting materials (amine-containing molecule and this compound) and the product.

    • Calculate the peak areas to determine the relative amounts of each species and track the conversion of starting material to product over time. The reaction is complete when the peak corresponding to the limiting starting material is no longer decreasing.

References

preventing protein aggregation during Bis-PEG2-acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during protein conjugation with Bis-PEG2-acid, with a primary focus on preventing protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein conjugation?

This compound is a homobifunctional crosslinker containing two carboxylic acid groups at either end of a short polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid groups can be activated to react with primary amines (e.g., the side chain of lysine (B10760008) residues) on a protein, forming stable amide bonds. This process, known as PEGylation, is used to improve the therapeutic properties of proteins by increasing their solubility, stability, and in vivo circulation time, while potentially reducing immunogenicity.[1][2][3]

Q2: What are the primary causes of protein aggregation during this compound conjugation?

Protein aggregation during conjugation with a bifunctional linker like this compound is a common issue that can arise from several factors:

  • Intermolecular Cross-linking: The presence of two reactive groups on the this compound molecule can lead to the linkage of multiple protein molecules, resulting in the formation of large, often insoluble, aggregates.[4]

  • High Protein Concentration: At high concentrations, protein molecules are in close proximity, which increases the probability of intermolecular interactions and cross-linking.[4][5]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from the optimal range for a specific protein can lead to partial unfolding, exposure of hydrophobic regions, and subsequent aggregation.[4][5]

  • Reaction Stoichiometry: An inappropriate molar ratio of this compound to protein can lead to excessive modification and cross-linking.[6]

Troubleshooting Guides

Issue 1: Immediate Precipitation or Turbidity Observed Upon Adding Activated this compound

This is a common sign of rapid and extensive protein aggregation.

Troubleshooting Steps:

  • Lower the Protein Concentration: High protein concentrations are a primary driver of aggregation.[5][7] Attempt the conjugation with a lower starting concentration of your protein.

  • Optimize the Reaction pH: The pH of the reaction buffer can influence the surface charge and conformational stability of the protein.[5][7] Perform trial conjugations at different pH values to identify the optimal condition for your specific protein's stability. Generally, a pH range of 7.2-8.0 is used for amine-reactive conjugations.

  • Adjust the Molar Ratio: A high molar excess of the bifunctional linker can increase the likelihood of intermolecular cross-linking. Reduce the molar ratio of this compound to protein.

  • Control the Rate of Addition: Instead of adding the activated linker all at once, try a stepwise or dropwise addition to the protein solution while gently stirring. This can help to control the reaction kinetics and minimize localized high concentrations of the crosslinker.

  • Lower the Reaction Temperature: Performing the conjugation reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may reduce the propensity for aggregation.[6]

Issue 2: No Visible Precipitation, but Analysis Shows Soluble Aggregates

Soluble aggregates can still compromise the efficacy and safety of a protein therapeutic.

Troubleshooting Steps:

  • Optimize PEG-to-Protein Molar Ratio: A high ratio can lead to over-PEGylation and cross-linking.[5] Perform a titration of the this compound to find the lowest effective concentration that yields the desired degree of modification without causing aggregation.

  • Control Reaction Time: Longer reaction times can increase the formation of aggregates.[5] Conduct a time-course experiment to determine the optimal reaction duration.

  • Incorporate Stabilizing Excipients: The addition of certain excipients to the reaction buffer can help to prevent aggregation.[4][8]

Data Presentation: Stabilizing Excipients for Preventing Aggregation

The addition of stabilizing agents to the conjugation buffer can significantly reduce protein aggregation. The table below summarizes common excipients, their typical working concentrations, and their mechanisms of action.

Excipient CategoryExamplesTypical Concentration RangeMechanism of Action
Amino Acids L-Arginine, L-Glutamate, Glycine50 - 500 mMSuppress aggregation by binding to hydrophobic patches and screening surface charges.[9][10]
Polyols/Sugars Glycerol, Sucrose, Trehalose5 - 20% (v/v) or (w/v)Stabilize the native protein conformation through preferential exclusion, making protein unfolding less favorable.[4][10]
Surfactants Polysorbate 20 (Tween-20), Polysorbate 80 (Tween-80)0.005 - 0.1% (v/v)Non-denaturing detergents that can help solubilize proteins by interacting with exposed hydrophobic regions.[7][9][11]
Reducing Agents DTT, TCEP1 - 10 mMPrevent the formation of non-native intermolecular disulfide bonds.[10]

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid groups of this compound to form an amine-reactive NHS ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound in the Activation Buffer. If solubility is an issue, a small amount of DMF or DMSO can be used.

  • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • The activated this compound is now ready for immediate use in the conjugation reaction.

Protocol 2: Protein Conjugation with Activated this compound

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Note: Avoid buffers containing primary amines like Tris.[6]

  • Activated this compound solution (from Protocol 1)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Ensure the protein solution is at the desired concentration and pH.

  • Immediately add the freshly activated this compound solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 7.5.[12]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., end-over-end rotation).[12]

  • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[12]

  • Incubate for 15 minutes at room temperature.

  • Purify the PEGylated protein from excess linker and byproducts using a desalting column or another suitable chromatography method like size-exclusion chromatography.

Protocol 3: Analysis of Conjugation and Aggregation

Methods:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. A shift to a higher apparent molecular weight indicates successful conjugation.[12]

  • Size-Exclusion Chromatography (SEC): To separate and quantify monomers, dimers, and larger aggregates. This is a key method for assessing the extent of aggregation.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification_analysis Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer) conjugate Conjugate to Protein (Gentle mixing) prep_protein->conjugate prep_peg Prepare this compound activate_peg Activate this compound (EDC/NHS) prep_peg->activate_peg activate_peg->conjugate quench Quench Reaction (e.g., Tris buffer) conjugate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Product (SDS-PAGE, SEC) purify->analyze

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_logic start Aggregation Observed? path1 Lower Protein Concentration start->path1 path2 Optimize pH start->path2 path3 Reduce PEG:Protein Ratio start->path3 path4 Add Stabilizing Excipients start->path4 path5 Lower Temperature start->path5 outcome Aggregation Minimized path1->outcome path2->outcome path3->outcome path4->outcome path5->outcome

References

Technical Support Center: Optimizing Bis-PEG2-acid Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the covalent coupling of Bis-PEG2-acid to amine-containing molecules using EDC/NHS chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS coupling of this compound?

A1: The EDC/NHS coupling reaction consists of two distinct steps, each with its own optimal pH range. For maximal efficiency, a two-step protocol with a pH shift is highly recommended.[1]

  • Step 1: Carboxyl Activation: The activation of the carboxylic acid groups on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.7 and 6.0 .[2] This acidic condition maximizes the formation of the relatively stable amine-reactive NHS-ester intermediate while minimizing the hydrolysis of EDC.[2]

  • Step 2: Amine Coupling: The subsequent reaction of the activated NHS-ester with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.2 to 8.5 .[1][2][3] In this range, the primary amine is deprotonated and more nucleophilic, which is necessary for it to attack the NHS-ester and form a stable amide bond.[1][2]

Q2: Which buffers are recommended for this two-step reaction?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these groups will compete with the desired reaction and reduce coupling efficiency.[1][3]

Reaction StepRecommended BuffersBuffers to Avoid
Activation (pH 4.7-6.0) MES (2-(N-morpholino)ethanesulfonic acid) Buffer is the most common and effective choice.[3]Acetate, Tris, Glycine, Phosphate
Coupling (pH 7.2-8.5) Phosphate-Buffered Saline (PBS), Borate Buffer, HEPES Buffer, or Sodium Bicarbonate Buffer are frequently used.[3][4][5]Tris, Glycine

Q3: How does pH affect the stability of the activated NHS-ester?

A3: The stability of the amine-reactive NHS-ester is inversely related to pH. The primary competing reaction is hydrolysis, where the NHS-ester reacts with water to regenerate the original carboxylic acid, rendering it unable to couple with the amine.[1][6] The rate of hydrolysis increases significantly as the pH becomes more alkaline.[1][7] This makes the NHS-ester intermediate less stable at the higher pH required for amine coupling, creating a delicate balance that must be managed for optimal results.[1]

pHHalf-life of NHS-ester
7.0 (at 0°C)4-5 hours[5][7]
8.0 (at RT)~1 hour[8]
8.6 (at 4°C)10 minutes[5][7][8]

Q4: What are the recommended molar ratios of EDC and NHS to this compound?

A4: While the optimal ratio can vary, a molar excess of EDC and NHS relative to the carboxyl groups on the this compound is generally recommended to drive the reaction.

ReagentRecommended Molar Excess (relative to carboxyl groups)Rationale
EDC 2- to 10-fold excess[2]Drives the initial activation of the carboxyl group. A higher excess may be needed for dilute solutions.[2]
NHS/Sulfo-NHS 1.2- to 5-fold excess[2]Stabilizes the active intermediate by converting the O-acylisourea to a more stable NHS-ester.[2] A common EDC:NHS ratio is 2:1 or 1:1.[2]

Reaction Mechanism and Workflow

The following diagram illustrates the two-step chemical pathway for this compound and amine coupling, highlighting the pH dependency of each step.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_side_reaction Side Reaction PEG_Acid This compound (R-COOH) O_Acylisourea O-acylisourea Intermediate (Unstable) PEG_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS-ester O_Acylisourea->NHS_Ester + NHS pH1 Optimal pH: 4.7 - 6.0 (MES Buffer) O_Acylisourea->pH1 NHS NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + R'-NH2 Hydrolysis Hydrolysis NHS_Ester->Hydrolysis + H2O Amine Amine Molecule (R'-NH2) Amine->Amide_Bond pH2 Optimal pH: 7.2 - 8.5 (PBS, Borate Buffer) Amide_Bond->pH2 Hydrolysis->PEG_Acid Regenerates Acid pH_side Rate increases with pH Hydrolysis->pH_side G Start Problem: Low Coupling Efficiency CheckReagents Are EDC/NHS reagents fresh and handled properly? Start->CheckReagents CheckpH Is the pH correct for both activation and coupling steps? CheckReagents->CheckpH Yes Sol_Reagents Solution: Use fresh reagents. Equilibrate before opening. CheckReagents->Sol_Reagents No CheckBuffer Are you using a non-interfering buffer (e.g., MES, PBS)? CheckpH->CheckBuffer Yes Sol_pH Solution: Verify buffer pH. Use two-step protocol. CheckpH->Sol_pH No CheckTiming Is the amine added immediately after activation? CheckBuffer->CheckTiming Yes Sol_Buffer Solution: Switch to MES for activation and PBS/Borate for coupling. CheckBuffer->Sol_Buffer No Sol_Timing Solution: Minimize delay between activation and coupling. CheckTiming->Sol_Timing No Success Coupling Optimized CheckTiming->Success Yes

References

Technical Support Center: Stability and Handling of Activated Bis-PEG2-acid NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG2-acid NHS ester. This guide is intended for researchers, scientists, and drug development professionals using this homobifunctional, PEGylated crosslinker in their experiments. Here you will find detailed information on the stability of this compound NHS ester, protocols for assessing its reactivity, and troubleshooting advice to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the stability of this compound NHS ester in aqueous solutions?

A1: The primary factor is hydrolysis. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in the presence of water, which converts the reactive ester to a non-reactive carboxylic acid. This reaction is highly pH-dependent, with the rate of hydrolysis increasing significantly at higher pH values.[1][2]

Q2: What is the optimal pH range for reactions with this compound NHS ester?

A2: The optimal pH range for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[3] This range represents a compromise between maximizing the deprotonation of primary amines (making them nucleophilic) and minimizing the hydrolysis of the NHS ester.[3]

Q3: Can I use buffers containing primary amines, such as Tris or glycine?

A3: No, buffers containing primary amines are not recommended for conjugation reactions with NHS esters.[2] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.[3] However, they can be used to quench the reaction.[2]

Q4: How should I prepare and store stock solutions of this compound NHS ester?

A4: It is highly recommended to prepare solutions of this compound NHS ester immediately before use.[4] The NHS ester moiety readily hydrolyzes in the presence of moisture. If a stock solution is necessary, it should be prepared in a dry (anhydrous), amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][4] These stock solutions can be stored for a limited time at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen).[2] Avoid repeated freeze-thaw cycles.

Q5: What are the recommended long-term storage conditions for the solid this compound NHS ester reagent?

A5: The solid reagent should be stored at -20°C with a desiccant to protect it from moisture.[2] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture inside the container.[3]

Quantitative Data on NHS Ester Stability

The stability of NHS esters is critical for successful conjugation. The following tables summarize the hydrolysis rates of various NHS esters under different conditions. While specific data for this compound NHS ester is not available, the data for other PEG-NHS esters provide a good estimate of its stability.

Table 1: Half-life of NHS Esters in Aqueous Solution at Various pH Values

NHS Ester TypepHTemperature (°C)Half-life
General NHS Ester7.004 - 5 hours[1]
General NHS Ester8.6410 minutes[1]
PEG-Succinimidyl Propionate (SPA)8.02516.5 minutes
PEG-Succinimidyl Succinate (SS)8.0259.8 minutes
PEG-Succinimidyl Carbonate (SC)8.02520.4 minutes
PEG-Succinimidyl Valerate (SVA)8.02533.6 minutes

Table 2: Stability of this compound NHS Ester in Organic Solvents

SolventStorage TemperatureStabilityRecommendations
Anhydrous DMSO or DMF-20°CUp to a few months (must be verified)[5]Prepare fresh. If stored, ensure solvent is anhydrous and stored under inert gas. Avoid repeated freeze-thaw cycles.[5]
Aqueous BuffersN/ANot RecommendedRapid hydrolysis occurs. Do not prepare or store aqueous stock solutions.[5]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Determining NHS Ester Reactivity

This protocol allows for the determination of the reactivity of an NHS ester by measuring the amount of N-hydroxysuccinimide (NHS) released upon hydrolysis.[6][7]

Materials:

  • This compound NHS ester

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0-8.0)[6][7]

  • Anhydrous DMSO or DMF (if the ester is not readily soluble in the buffer)[6]

  • 0.5 N Sodium Hydroxide (NaOH)[6]

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare the NHS Ester Solution:

    • Weigh 1-2 mg of the this compound NHS ester into a microcentrifuge tube.

    • Dissolve the ester in 2 mL of the amine-free buffer. If necessary, first dissolve the ester in a minimal volume of anhydrous DMSO or DMF (e.g., 25-50 µL) before adding the buffer.[6]

  • Prepare the Control:

    • In a separate cuvette, prepare a control containing 2 mL of the same buffer (and organic solvent, if used).[6]

  • Initial Absorbance Reading:

    • Set the spectrophotometer to measure absorbance at 260 nm.

    • Zero the spectrophotometer using the control cuvette.

    • Measure the absorbance of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with the buffer until the reading is within the linear range of the spectrophotometer. Record this initial absorbance value.[6]

  • Induce Complete Hydrolysis:

    • Transfer 1 mL of the NHS ester solution whose absorbance you just measured into a new tube.

    • Add 100 µL of 0.5 N NaOH to this solution.[6]

    • Vortex the tube for 30 seconds.[6]

  • Final Absorbance Reading:

    • Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[6] A delay in reading can lead to the degradation of the released NHS and an inaccurate result.

  • Interpretation:

    • If the final absorbance is significantly greater than the initial absorbance, the this compound NHS ester is active.[7]

    • If there is little to no increase in absorbance, the reagent has likely been hydrolyzed and is inactive.[7]

Visualizations

Hydrolysis_Pathway Bis-PEG2-acid_NHS_ester This compound NHS Ester (Reactive) Conjugate Stable Amide Bond (Bis-PEG2-Amide) Bis-PEG2-acid_NHS_ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Ester Hydrolyzed Ester (Inactive) Bis-PEG2-acid_NHS_ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (R-NH2) Primary_Amine->Conjugate Water Water (H2O) Water->Hydrolyzed_Ester

Caption: Reaction pathways for this compound NHS ester.

Troubleshooting_Workflow cluster_start Start cluster_checks Troubleshooting Steps cluster_solutions Solutions Start Low or No Conjugation Yield Check_Reagent Is the NHS ester active? Start->Check_Reagent Check_Buffer Is the buffer amine-free and at the correct pH (7.2-8.5)? Check_Reagent->Check_Buffer Yes Sol_Reagent Use a fresh vial of this compound NHS ester. Perform a reactivity test. Check_Reagent->Sol_Reagent No Check_Concentration Are the reactant concentrations adequate? Check_Buffer->Check_Concentration Yes Sol_Buffer Use a recommended buffer (e.g., PBS). Verify pH. Check_Buffer->Sol_Buffer No Sol_Concentration Increase the molar excess of the NHS ester. Increase the concentration of the target molecule. Check_Concentration->Sol_Concentration No Success Successful Conjugation Check_Concentration->Success Yes

Caption: Troubleshooting workflow for low conjugation yield.

Troubleshooting Guide

Problem: Low or no conjugation yield.

This is the most common issue when working with NHS esters. The following Q&A will guide you through potential causes and solutions.

Q: Have you checked the activity of your this compound NHS ester?

  • Cause: The NHS ester may have hydrolyzed due to improper storage or handling.[5]

  • Solution: Perform the spectrophotometric reactivity assay described in Protocol 1. If the reagent is inactive, use a fresh, unopened vial. Always allow the reagent to warm to room temperature before opening to prevent moisture condensation.[5]

Q: Is your reaction buffer compatible with NHS ester chemistry?

  • Cause: The presence of primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., sodium azide) in your buffer will compete with the desired reaction.[5]

  • Solution: Ensure your buffer is free of primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers. If your protein sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[5]

Q: Have you verified the pH of your reaction mixture?

  • Cause: The reaction is highly pH-dependent. A pH below 7.2 will result in protonated, non-reactive amines, while a pH above 8.5 will lead to rapid hydrolysis of the NHS ester.[3]

  • Solution: Measure the pH of your protein solution before adding the this compound NHS ester and adjust it to be within the optimal range of 7.2-8.5.[5]

Q: Are the concentrations of your reactants optimal?

  • Cause: At low concentrations of the target molecule, the competing hydrolysis reaction can be more pronounced.[8]

  • Solution: If possible, increase the concentration of your protein or other amine-containing molecule. You can also try increasing the molar excess of the this compound NHS ester.[8]

Q: Are you using a fresh, high-quality organic solvent to prepare your stock solution?

  • Cause: Degraded DMF can contain amines that will react with the NHS ester.[9] Using a solvent that is not anhydrous will introduce water and cause hydrolysis.

  • Solution: Use a fresh, high-purity, anhydrous grade of DMSO or DMF for preparing stock solutions.[9]

References

Technical Support Center: Bis-PEG2-Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for quenching unreacted Bis-PEG2-acid that has been activated for reaction with primary amines, typically via N-hydroxysuccinimide (NHS) ester chemistry.

Frequently Asked Questions (FAQs)

Q1: What does it mean to "quench" a this compound reaction?

A1: this compound is a crosslinker with a carboxylic acid at each end.[1][2] To make it reactive with primary amines (e.g., on proteins), the carboxylic acid groups are typically activated to form N-hydroxysuccinimide (NHS) esters. Quenching is the process of intentionally stopping the reaction by deactivating any unreacted, excess NHS-ester-activated PEG linkers. This is crucial to prevent the linker from reacting non-specifically with other molecules in subsequent steps of your experiment.

Q2: Why is it necessary to quench the reaction?

A2: It is essential to quench the reaction to ensure that the reactive NHS-ester crosslinkers only form bonds during the intended incubation period. Failing to quench can lead to the continued, uncontrolled reaction of the crosslinker with your target molecule or other primary amines in your sample buffer. This can result in excessive labeling, non-specific crosslinking of other components, and a heterogeneous final product, which can compromise your results.[3]

Q3: What are the most common reagents used to quench NHS ester reactions?

A3: The most common quenching reagents are small molecules that contain a primary amine.[4] These reagents react quickly with the NHS ester to form a stable amide bond, effectively capping the reactive group. Commonly used quenchers include Tris (tris(hydroxymethyl)aminomethane), glycine (B1666218), lysine, and ethanolamine.[5][6][7][8]

Q4: Can I use my reaction buffer (e.g., Tris buffer) to quench the reaction?

A4: Buffers containing primary amines, such as Tris and glycine, are incompatible with the NHS ester conjugation reaction itself because they compete with your target molecule.[9][10] However, these same buffers are excellent for quenching the reaction after the desired conjugation has occurred. A high concentration of the amine buffer is added at the end to rapidly consume all remaining NHS esters.[5][11]

Q5: Is there an alternative to using an amine-based quenching reagent?

A5: Yes, an alternative method is to quench the reaction via hydrolysis. The NHS ester group is susceptible to hydrolysis (reaction with water), which converts it back to a non-reactive carboxylic acid.[9] The rate of hydrolysis is highly dependent on pH; increasing the pH of the reaction mixture to 8.6 or higher will rapidly deactivate the remaining NHS esters.[7][12] The half-life of an NHS ester is only 10 minutes at pH 8.6 (at 4°C).[5]

Q6: What happens to serine, threonine, or tyrosine residues during the reaction?

A6: While NHS esters are highly selective for primary amines, side reactions can occur with other nucleophilic groups, including the hydroxyl groups of serine, threonine, and tyrosine, forming unstable O-acyl ester linkages.[9][13][14] These linkages are less stable than the desired amide bonds. Some quenching reagents, like hydroxylamine (B1172632) or methylamine, can be used to selectively reverse this O-acylation.[14][15]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conjugation Hydrolyzed NHS Ester: The activated this compound may have hydrolyzed due to moisture before or during the reaction. NHS esters are moisture-sensitive.[9][16]Ensure the NHS-ester activated PEG reagent is stored in a desiccated environment and allowed to reach room temperature before opening to prevent condensation.[9] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3]
Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[9]Perform a buffer exchange for your protein into an amine-free buffer such as PBS, HEPES, or bicarbonate at a pH between 7.2 and 8.5 before adding the activated crosslinker.[14]
High Background / Non-Specific Binding Reaction Not Quenched: Excess, unreacted NHS ester is still present and binding to other components in downstream steps.Implement a quenching step by adding a primary amine buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM after the main reaction.[7] Incubate for at least 15 minutes.
Ineffective Purification: Excess quenching reagent and deactivated crosslinker were not removed from the final conjugate.After quenching, purify the sample using a desalting column (size-exclusion chromatography) or dialysis to remove all small molecule contaminants.[3][17]
Poor Reproducibility pH Drift: The release of the acidic N-hydroxysuccinimide (NHS) by-product during the reaction can lower the pH of poorly buffered solutions, slowing the reaction rate.Ensure your reaction buffer has sufficient buffering capacity (e.g., 50-100 mM) to maintain the optimal pH range (7.2-8.5).
Quenching agent interferes with downstream assay Reagent Incompatibility: The chemical nature of the quenching agent (e.g., Tris) may interfere with subsequent biological assays or analytical techniques.Consider quenching by hydrolysis (raising the pH) to return the unreacted linker to its original carboxylic acid form. Alternatively, test a different quenching reagent like glycine or ethanolamine. Ensure thorough post-quenching purification.

Data Summary: Quenching Reagents for NHS Esters

Quenching MethodReagentTypical Final ConcentrationTypical Reaction TimeKey Considerations
Amine Quenching Tris20-100 mM15-30 minHighly effective. The resulting modified carboxyl groups will be capped with Tris.[6][7]
Glycine20-100 mM15-30 minSimple and effective. The resulting modified carboxyl groups will be capped with glycine.[6][12]
Lysine20-50 mM15-30 minProvides two primary amines for quenching.
Ethanolamine20-50 mM15-30 minEffective quenching agent.[7][12]
Hydroxylamine10-50 mM30-60 minConverts NHS ester to a hydroxamic acid. Can also reverse unstable O-acylation of Ser/Thr/Tyr residues.[7][8][14]
Hydrolysis pH AdjustmentN/A (Adjust pH)10-30 minRaise pH to >8.6 using a non-amine base. This regenerates the original carboxylic acid, which may be desirable for some applications.[7][12]

Experimental Protocols

Protocol 1: Quenching with a Primary Amine Reagent (Tris or Glycine)
  • Perform Conjugation: Carry out your conjugation reaction between the NHS-ester-activated this compound and your amine-containing target molecule in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5 for the desired time (typically 30 minutes to 2 hours at room temperature).

  • Prepare Quenching Stock: Prepare a 1 M stock solution of Tris-HCl or Glycine at pH ~8.0.

  • Add Quencher: Add the quenching stock solution to your reaction mixture to a final concentration of 20-50 mM. For example, add 20 µL of 1 M Tris to a 1 mL reaction for a final concentration of 20 mM.

  • Incubate: Gently mix and incubate the reaction for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.

  • Purify: Proceed immediately to purification (e.g., using a desalting column as described in Protocol 3) to remove the quenched crosslinker and excess quenching reagent from your final conjugate.

Protocol 2: Quenching by Hydrolysis
  • Perform Conjugation: Carry out the conjugation reaction as described in Protocol 1, Step 1.

  • Adjust pH: Add a small amount of a non-amine base (e.g., 1 M Sodium Carbonate or 1 N NaOH) to raise the pH of the reaction mixture to 8.6-9.0. Monitor the pH carefully.

  • Incubate: Incubate the reaction for 15-30 minutes at room temperature. The half-life of NHS esters at this pH is very short, leading to rapid hydrolysis back to the carboxylate form.[5]

  • Re-buffer and Purify: Proceed immediately to purification (Protocol 3). The desalting column should be equilibrated with your desired final storage buffer to both purify the conjugate and bring it to a neutral pH.

Protocol 3: Post-Quenching Purification via Desalting Column

This method is essential for removing small molecules like excess quenching reagent, released NHS, and hydrolyzed/quenched crosslinker from your labeled protein.[3]

  • Equilibrate Column: Select a desalting column with a molecular weight cutoff (MWCO) appropriate for your target molecule (e.g., 7K MWCO for most proteins). Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

  • Load Sample: Apply the quenched reaction mixture from Protocol 1 or 2 onto the equilibrated column.

  • Elute Conjugate: Centrifuge the column (for spin columns) or allow it to flow by gravity. The larger protein conjugate will pass through the column in the void volume, while the smaller contaminants will be retained in the resin.

  • Collect Sample: Collect the eluate containing your purified conjugate. The protein is now ready for downstream applications or storage.

Visual Guides

G cluster_activation Activation reagent reagent process process product product quench_reagent quench_reagent quench_product quench_product byproduct byproduct peg_acid This compound activated_peg Activated Bis-PEG2-NHS Ester peg_acid->activated_peg edc_nhs EDC / NHS conjugation Conjugation (pH 7.2-8.5) activated_peg->conjugation protein Protein-NH2 protein->conjugation final_product Protein-PEG-Conjugate conjugation->final_product unreacted_peg Unreacted Bis-PEG2-NHS Ester conjugation->unreacted_peg Excess nhs_out NHS conjugation->nhs_out quench_reaction Amine Quenching unreacted_peg->quench_reaction hydrolysis Hydrolysis (pH > 8.6) unreacted_peg->hydrolysis quencher Quencher (e.g., Tris, Glycine) quencher->quench_reaction quenched_peg Quenched PEG-Linker quench_reaction->quenched_peg hydrolyzed_peg Hydrolyzed PEG-Acid hydrolysis->hydrolyzed_peg

Caption: Workflow for NHS ester activation, conjugation, and quenching pathways.

G start_node start_node decision_node decision_node process_node process_node end_node end_node fail_node fail_node start High Non-Specific Binding Observed? q1 Was the reaction quenched? start->q1 q2 Was the conjugate purified post-quenching? q1->q2 Yes a1 Add a quenching reagent (e.g., 50 mM Tris). Incubate for 15 min. q1->a1 No q3 Does quencher interfere with downstream assay? q2->q3 Yes a2 Purify via desalting column or dialysis to remove small molecules. q2->a2 No a3 Quench via hydrolysis (pH > 8.6) or test an alternative quencher. q3->a3 Yes success Problem Solved q3->success No a1->q2 a2->q3 a3->success fail Issue Persists

Caption: Decision tree for troubleshooting high non-specific binding.

References

removal of excess EDC and NHS from conjugation mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support: Removal of Excess EDC and NHS

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the removal of excess 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) from conjugation reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove unreacted EDC and NHS after conjugation?

Removing excess EDC and NHS, along with their byproducts, is a critical downstream step for several reasons:

  • Preventing Undesired Reactions: Lingering EDC can mediate unwanted cross-linking between proteins or other molecules in your sample that contain carboxyl groups.[1]

  • Stopping the Reaction: Quenching and removal ensure the conjugation reaction is terminated, preventing further modification of your molecules.[2]

  • Avoiding Interference: Unreacted reagents and byproducts can interfere with subsequent analytical techniques and functional assays. For instance, NHS and Sulfo-NHS absorb strongly at 260-280 nm, which can interfere with protein quantification using A280 measurements.[3][4]

  • Ensuring Purity: A robust purification process is necessary to remove impurities and obtain a homogenous final product, which is crucial for reliable experimental results and therapeutic applications.[5]

Q2: Should I quench the reaction before removing the excess reagents?

Yes, quenching the reaction is a highly recommended step before purification. Quenching deactivates the remaining reactive groups and stops the coupling process.[2]

  • Quenching EDC: In a two-step conjugation, after activating the first molecule, the EDC itself can be quenched. A common method is to add a thiol-containing compound like 2-mercaptoethanol (B42355) (to a final concentration of 20 mM).[6][7]

  • Quenching NHS Esters: To quench the more stable NHS-ester, you can add reagents like hydroxylamine (B1172632) (10-50 mM), Tris, glycine, or ethanolamine (B43304) (20-50 mM).[3][6] Keep in mind that primary amine quenching agents (Tris, glycine) will modify the remaining active carboxyl groups.[3][6]

Q3: What are the common methods for removing excess EDC and NHS?

The most common methods leverage the significant size difference between the desired macromolecular conjugate and the small molecule crosslinkers (EDC MW: 191.7 Da). These techniques include:

  • Desalting Columns / Size-Exclusion Chromatography (SEC): A rapid method that separates molecules based on size. The larger conjugate elutes first, while smaller molecules like EDC, NHS, and their byproducts are retained in the column matrix and elute later.[8]

  • Dialysis: A gentle but time-consuming method where the reaction mixture is placed in a cassette or tubing made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[5] The small, unreacted molecules diffuse out into a large volume of buffer, while the larger conjugate is retained.[5][9]

  • Diafiltration / Ultrafiltration (UF/DF): An efficient pressure-driven membrane filtration technique. It's used to concentrate the sample and then exchange the buffer, effectively washing away the small molecule impurities.[5][10]

Q4: How do I choose the best removal method for my experiment?

The choice of method depends on factors like the scale of your reaction, the stability of your conjugate, required purity, and available equipment.

MethodTypical Protein RecoveryRemoval EfficiencyTime RequiredScaleKey AdvantagesKey Disadvantages
Desalting Column / SEC >90%HighFast (~15-30 min)Lab ScaleRapid; good for buffer exchange.[6]Potential for sample dilution.
Dialysis >85%Very HighSlow (Hours to overnight)Lab to Pilot ScaleGentle; minimal sample dilution.[5]Time-consuming; risk of sample loss.[5]
Diafiltration / UF >95%Very HighModerate (1-3 hours)Lab to Process ScaleFast; scalable; combines concentration and purification.[10][11]Requires specialized equipment; potential for membrane fouling.[11]

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for an EDC/NHS conjugation, including the crucial quenching and purification steps.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Quench & Purify A 1. Prepare Molecule with Carboxyl Groups (pH 4.5-6.0) B 2. Add EDC and NHS A->B C 3. Quench EDC (Optional) &/or Purify Activated Molecule B->C D 4. Add Molecule with Amine Groups (pH 7.0-8.5) C->D E 5. Quench Reaction (e.g., Hydroxylamine) D->E F 6. Remove Excess Reagents (Dialysis, SEC, or DF) E->F G Purified Conjugate F->G Final Conjugate

Caption: General workflow for a two-step EDC/NHS conjugation reaction.

Use the diagram below to help select the most appropriate purification method for your needs.

G start Start: Reaction Mixture q1 Is speed critical? start->q1 q2 Is the sample volume large (>5 mL) or needs concentration? q1->q2 No desalting Use Desalting Column (SEC) q1->desalting Yes q3 Is the conjugate sensitive to shear forces? q2->q3 No diafiltration Use Diafiltration (UF/DF) q2->diafiltration Yes dialysis Use Dialysis q3->dialysis Yes q3->dialysis No, but speed is not a priority

References

side reactions of Bis-PEG2-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bis-PEG2-acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

This compound is a homobifunctional crosslinker with two terminal carboxylic acid groups. Its primary reaction involves the formation of stable amide bonds with primary or secondary amine groups on target molecules, such as proteins, peptides, or other amine-containing ligands.[1] This reaction is not spontaneous and requires the activation of the carboxylic acid groups using a coupling agent.

Q2: Why is a coupling agent necessary for the reaction?

Direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a stable ammonium-carboxylate salt.[2] Coupling agents, such as carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), are required to activate the carboxylic acid. This activation makes the carboxyl group susceptible to nucleophilic attack by the amine, leading to amide bond formation.[2][3]

Q3: What are the most common coupling agents used with this compound?

The most commonly used coupling agents for activating this compound are carbodiimides, particularly EDC, due to its water solubility, which is advantageous when working with biological molecules in aqueous buffers.[4] DCC is another option, primarily used in organic solvents.[3] Often, an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is used in conjunction with EDC to increase the efficiency of the coupling reaction and reduce side reactions.[5]

Q4: What is the role of N-hydroxysuccinimide (NHS) in the coupling reaction?

NHS is frequently used as an additive with EDC to improve the efficiency and control of the conjugation reaction.[5] EDC initially reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable and prone to hydrolysis. NHS captures this activated intermediate to form a more stable NHS ester. This semi-stable NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide bond.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of the activated ester: The O-acylisourea intermediate or the NHS ester is susceptible to hydrolysis, especially in aqueous buffers.[5][6]- Perform the activation step (reaction with EDC/NHS) in a buffer at a slightly acidic pH (4.5-6.0) to minimize hydrolysis.[7] - Use a freshly prepared solution of EDC. - Minimize the time between activation and the addition of the amine-containing molecule.
Rearrangement to N-acylurea: The O-acylisourea intermediate can rearrange into a stable and unreactive N-acylurea.[4][8]- The use of NHS or Sulfo-NHS helps to minimize this side reaction by rapidly converting the O-acylisourea to a more stable NHS ester.[4] - Using solvents with a low dielectric constant (e.g., dichloromethane, chloroform) for the activation step can also reduce this side reaction.[8]
Suboptimal pH for amine coupling: The reaction of the activated ester with the amine is pH-dependent. If the pH is too low, the amine will be protonated and non-nucleophilic.- After the initial activation at pH 4.5-6.0, adjust the pH of the reaction mixture to 7.0-8.5 before adding the amine-containing molecule.[7][9]
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target molecule for reaction with the activated this compound.- Use non-amine and non-carboxylate buffers such as MES for the activation step and PBS or HEPES for the coupling step.[7][10]
Product Precipitation Insolubility of the conjugate: The resulting conjugate may have different solubility properties than the starting materials.- Perform the reaction in a suitable buffer system and consider the final concentration of the conjugate. - If using DCC in organic solvents, the dicyclohexylurea (DCU) byproduct is insoluble and will precipitate. This is expected and can be removed by filtration.[3]
Presence of Unexpected Byproducts Formation of symmetric anhydride (B1165640): The O-acylisourea intermediate can react with a second molecule of this compound to form a symmetric anhydride.[4]- The addition of NHS or HOBt can suppress the formation of the symmetric anhydride by rapidly forming the corresponding active ester.
Intra- or intermolecular crosslinking of the target molecule: If the target molecule has multiple amine groups, undesired crosslinking can occur.- Control the stoichiometry of the reactants. Use a molar excess of the molecule you do not want to crosslink. - Consider a protection/deprotection strategy for some of the amine groups if site-specific conjugation is required.

Experimental Protocols

Protocol 1: Two-Step Amide Coupling using EDC and Sulfo-NHS in Aqueous Buffer

This protocol is suitable for conjugating this compound to an amine-containing protein in an aqueous environment.

Materials:

  • This compound

  • Amine-containing protein

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-containing protein in the Coupling Buffer.

    • Dissolve this compound in the Activation Buffer.

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, mix the this compound solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical molar ratio is 1:2:5 (this compound:EDC:Sulfo-NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the Sulfo-NHS ester.

  • Conjugation to the Amine-Containing Protein:

    • Immediately add the activated this compound solution to the protein solution.

    • The pH of the reaction mixture will rise to the pH of the Coupling Buffer (pH 7.2-7.5), which is optimal for the reaction with primary amines.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

Side_Reactions_of_Bis_PEG2_acid_Activation BisPEG2Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) BisPEG2Acid->O_Acylisourea + EDC EDC EDC Desired_Amide Desired Amide Bond (R-CO-NH-R') O_Acylisourea->Desired_Amide + Amine Hydrolysis Hydrolysis (Side Reaction) O_Acylisourea->Hydrolysis + H2O N_Acylurea N-Acylurea (Unreactive Side Product) O_Acylisourea->N_Acylurea Rearrangement NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS Amine Amine (R'-NH2) Urea_Byproduct Urea Byproduct Desired_Amide->Urea_Byproduct Hydrolysis->BisPEG2Acid Regenerated Acid NHS NHS / Sulfo-NHS NHS_Ester->Desired_Amide + Amine

Caption: Activation of this compound and potential side reactions.

Experimental_Workflow_Two_Step_Coupling Start Start Prepare_Reagents Prepare Reagents: - this compound in Activation Buffer (pH 5-6) - Protein in Coupling Buffer (pH 7.2-7.5) - Fresh EDC/Sulfo-NHS Start->Prepare_Reagents Activation Activate this compound (Add EDC/Sulfo-NHS) Prepare_Reagents->Activation Incubate_Activation Incubate 15-30 min at RT Activation->Incubate_Activation Conjugation Add Activated PEG to Protein Solution Incubate_Activation->Conjugation Incubate_Conjugation Incubate 1-2 hours at RT Conjugation->Incubate_Conjugation Quench Quench Reaction (Add Tris Buffer) Incubate_Conjugation->Quench Purification Purify Conjugate (Desalting Column) Quench->Purification End End Purification->End

Caption: Workflow for a two-step amide coupling reaction.

References

Technical Support Center: Scaling Up Bis-PEG2-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG2-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of scaling up this compound conjugation processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker that contains two terminal carboxylic acid groups.[1][2][3] The PEG spacer enhances solubility in aqueous solutions.[1][2][3] It is commonly used as a bioconjugation agent to link biologically active molecules, such as proteins, peptides, or antibodies, to other molecules or surfaces.[3][4][5] The terminal carboxylic acids can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.[1][2][3]

Q2: What are the main advantages of using PEGylation in bioconjugation?

PEGylation, the process of attaching PEG chains to molecules, offers several key benefits for therapeutic molecules, including:

  • Extended Half-Life: PEG chains shield molecules from enzymatic degradation and slow renal clearance, allowing for less frequent dosing.[6]

  • Improved Solubility: PEGylation can prevent the aggregation of hydrophobic molecules, which is beneficial for formulation and delivery.[6]

  • Reduced Immunogenicity: The PEG coating can mask the conjugated molecule from the immune system, minimizing unwanted immune responses.[6][7]

  • Enhanced Stability: PEGylation can protect sensitive biomolecules from degradation, leading to increased stability.[6][8]

Q3: What are the general challenges encountered when scaling up PEGylation processes?

Scaling up PEGylation from the lab to an industrial scale presents several hurdles. Key challenges include maintaining consistent product quality, ensuring reproducibility, and controlling reaction conditions and purification processes to deliver a safe and effective product.[6] Common issues that can arise during scale-up include low yield, aggregation of the conjugate, and achieving the desired drug-to-antibody ratio (DAR).[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound conjugation reactions.

Issue 1: Low Conjugation Efficiency or Low Yield

Low yield of the desired conjugate is a common problem in scaling up bioconjugation reactions. Several factors can contribute to this issue.

Potential Causes and Solutions

Potential Cause Troubleshooting Recommendation
Suboptimal Molar Ratio The ideal molar ratio of this compound to the target molecule is crucial and often needs to be determined empirically. A common starting point is a molar excess of the PEG linker.[10] If the yield is low, consider increasing the molar excess of the this compound and the activation reagents (EDC/NHS).[10]
Inefficient Carboxylic Acid Activation For efficient activation of the carboxylic acid groups on this compound, a 2-5 fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is recommended.[10] Ensure that the pH for the activation step is optimal, typically between 4.5 and 6.0.[10]
Incorrect Reaction pH The pH of the reaction is critical. While the activation of this compound is most efficient at a lower pH, the subsequent reaction with primary amines on the target molecule is optimal at a pH of 7.0-8.0.[10] Consider a two-step process where the pH is adjusted after the initial activation.
Presence of Competing Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the activated this compound, leading to lower yields.[10] Use non-amine-containing buffers like PBS or HEPES.[10][11]
Impure Starting Materials The purity of the antibody or other target molecule is important. Impurities can compete with the target for conjugation. Ensure the starting material is highly pure ( >95%).

Logical Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Conjugation Yield check_reagents Verify Purity and Concentration of Starting Materials start->check_reagents check_activation Confirm Efficiency of Carboxylic Acid Activation check_reagents->check_activation Reagents OK optimize_ratio Optimize Molar Ratios (PEG, EDC, NHS) check_reagents->optimize_ratio Impurity Found check_reaction_conditions Evaluate Reaction Conditions (pH, Temp, Time) check_activation->check_reaction_conditions Activation OK check_activation->optimize_ratio Inefficient check_buffer Analyze Buffer Composition for Competing Amines check_reaction_conditions->check_buffer Conditions OK check_reaction_conditions->optimize_ratio Suboptimal check_buffer->optimize_ratio Buffer OK solution Improved Yield check_buffer->solution Amines Present purification_loss Investigate Potential Loss During Purification optimize_ratio->purification_loss Ratio Optimized purification_loss->solution Purification Optimized

Caption: Troubleshooting decision tree for low conjugation efficiency.

Issue 2: Product Aggregation and Precipitation

Aggregation of the final conjugate can significantly reduce the yield of soluble, functional product.

Potential Causes and Solutions

Potential Cause Troubleshooting Recommendation
High Degree of PEGylation An excessive number of PEG chains attached to the molecule can lead to changes in solubility and cause aggregation.[10] Reduce the molar ratio of this compound to the target molecule.[10]
Cross-linking Since this compound has two reactive carboxylic acid groups, it can potentially cross-link multiple target molecules, leading to aggregation. This is more likely at higher concentrations of the target molecule. Consider adjusting the reaction stoichiometry and concentration to favor intramolecular or single-molecule conjugation.
Inappropriate Buffer Conditions The buffer composition, including pH and ionic strength, can influence protein solubility. Ensure the buffer conditions are optimal for the stability of the target molecule throughout the conjugation process.
Harsh Reaction Conditions High temperatures or extreme pH values can lead to denaturation and aggregation of protein-based molecules.[10] Perform the conjugation at a lower temperature (e.g., 4°C) and ensure the pH is within the stability range of the protein.[10]
Issue 3: Inconsistent Product Quality and High Polydispersity

Achieving a consistent product with a narrow distribution of PEGylated species is crucial for therapeutic applications.

Potential Causes and Solutions

Potential Cause Troubleshooting Recommendation
Molar Ratio of PEG to Protein is Too High A high molar ratio of the PEG linker can result in multiple PEG molecules attaching to a single target molecule, leading to a heterogeneous mixture. Decrease the molar ratio of this compound to favor a lower degree of PEGylation.[10]
Reaction Time is Too Long Longer reaction times can lead to a higher degree of PEGylation and increased polydispersity. Reduce the incubation time to limit the extent of the reaction.[10]
Inconsistent Raw Materials Variations in the quality and purity of the this compound or the target molecule from batch to batch can lead to inconsistent results. Implement rigorous quality control of all starting materials.
Inefficient Purification The purification process is critical for isolating the desired conjugate and removing unreacted materials and byproducts.[9] Inefficient purification can result in a heterogeneous final product. Optimize the purification method (e.g., size-exclusion or ion-exchange chromatography) for the specific conjugate.

Workflow for Consistent Product Quality

product_quality_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis raw_materials High-Purity this compound & Target activation Activate this compound (EDC/NHS, pH 4.5-6.0) raw_materials->activation buffer_prep Prepare Amine-Free Buffer buffer_prep->activation conjugation Conjugate to Target (pH 7.0-8.0) activation->conjugation quenching Quench Reaction conjugation->quenching purify Purify Conjugate (e.g., SEC/IEX) quenching->purify analyze Characterize Product (SDS-PAGE, MS, HPLC) purify->analyze

Caption: Experimental workflow for consistent this compound conjugation.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a general framework. Optimization of molar ratios, reaction times, and purification methods will be necessary for specific applications.

Materials:

  • This compound

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Reagents: EDC and NHS

  • Activation Buffer (e.g., MES, pH 5.5)

  • Quenching Solution (e.g., hydroxylamine (B1172632) or glycine)

  • Desalting column or other purification system

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.[10]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized based on the desired degree of PEGylation.[10]

    • The pH of the reaction mixture should be between 7.0 and 8.0 for efficient conjugation to primary amines.[10]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[10]

    • Incubate for 15 minutes at room temperature.[10]

  • Purification:

    • Remove excess PEG linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.[10]

    • For more stringent purification and to separate different PEGylated species, size-exclusion or ion-exchange chromatography may be required.[12][13][14]

Analytical Characterization of the Conjugate
Technique Purpose
SDS-PAGE To visualize the increase in apparent molecular weight of the protein after PEGylation. A shift in the band to a higher molecular weight indicates successful conjugation.[10]
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) To determine the precise molecular weight of the conjugate and to identify the number of PEG molecules attached to the protein.[10][15]
HPLC (e.g., SEC, RP-HPLC) To assess the purity of the conjugate, quantify the amount of unreacted protein and PEG, and to separate different PEGylated species.[16]

Signaling Pathway of EDC/NHS Activation

EDC_NHS_Activation BisPEG This compound R-COOH O_Acyl O-acylisourea intermediate (unstable) BisPEG->O_Acyl + EDC EDC EDC NHS NHS O_Acyl->BisPEG hydrolysis NHS_Ester NHS ester (amine-reactive) O_Acyl->NHS_Ester + NHS Conjugate Conjugate R-CO-NH-Protein NHS_Ester->Conjugate + Protein-NH2 Protein Protein Protein-NH2

Caption: EDC/NHS activation chemistry for this compound conjugation.

References

impact of buffer choice on Bis-PEG2-acid reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-PEG2-acid. The following information addresses specific issues related to the impact of buffer choice on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for conjugating with this compound?

This compound is a linker with a carboxylic acid group at both ends.[1][2] By itself, the carboxylic acid is not reactive towards amine groups on proteins or other molecules. To achieve conjugation, it must first be "activated". The most common method is a two-step process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3][4]

  • Activation: EDC and NHS react with the carboxylic acid on the this compound to form a semi-stable NHS ester.[4][5]

  • Conjugation: This activated NHS ester is then highly reactive towards primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein), forming a stable amide bond.[6][7]

Q2: Why is buffer choice so critical for the reaction kinetics?

Buffer choice, particularly its pH, is the most critical factor because it governs two competing reactions involving the activated NHS ester:[8]

  • Desired Reaction (Aminolysis): The target primary amine on the biomolecule must be deprotonated (nucleophilic) to react with the NHS ester. The concentration of the reactive, deprotonated amine increases with higher pH.[8][9]

  • Side Reaction (Hydrolysis): The NHS ester is susceptible to hydrolysis, where it reacts with water and reverts to the unreactive carboxylic acid. The rate of this wasteful side reaction increases significantly with increasing pH.[4][6][8][10]

Therefore, the optimal buffer is a compromise that maximizes amine reactivity while minimizing NHS ester hydrolysis.

Q3: What are the optimal pH conditions for the two-step conjugation?

The activation and conjugation steps have different optimal pH ranges.

  • Activation Step (Carboxylic Acid to NHS Ester): This reaction is most efficient at a slightly acidic pH of 4.5 - 6.0 .[3][5][11][12] A buffer like MES is commonly used for this step.[3][13]

  • Conjugation Step (NHS Ester to Amine): This reaction is most efficient at a physiological to slightly alkaline pH of 7.2 - 8.5 .[6][14] This pH ensures a sufficient concentration of deprotonated primary amines on the target molecule for an efficient reaction.[4][8]

Q4: Which buffers are recommended, and which should be avoided?

It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the activated this compound.[5][6][14]

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, Borate, and Carbonate/Bicarbonate buffers are commonly used for the conjugation step (pH 7.2-8.5).[6][14] MES buffer is recommended for the activation step (pH 4.5-6.0).[3][13]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (Tris-buffered saline, TBS) or Glycine, must be avoided during the reaction as they will compete for conjugation.[5][6][14] However, they are useful for quenching the reaction once it is complete.[5][6]

Data Presentation

Table 1: Impact of pH on NHS Ester Stability

The stability of the activated Bis-PEG2-NHS ester intermediate is highly dependent on pH due to hydrolysis. This table illustrates the strong relationship between pH and the half-life of a typical NHS ester.[6][10]

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.64~10 minutes

As pH increases, the rate of hydrolysis dramatically increases, reducing the time the activated linker is available to react with the target molecule.[8][10]

Table 2: Recommended Buffer Conditions for this compound Conjugation
Reaction StepPurposeOptimal pHRecommended BuffersBuffers to Avoid
Activation Convert carboxylic acid to NHS ester4.5 - 6.0MES[3][13]Buffers with primary amines or carboxyl groups
Conjugation React NHS ester with primary amines7.2 - 8.5PBS, HEPES, Borate, Carbonate[6][14]Tris, Glycine[6][14]
Quenching Stop the reaction~8.0Tris, Glycine, Hydroxylamine[5][6]-

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_quenching Quenching Step A This compound C Activated Bis-PEG2-NHS Ester A->C MES Buffer B EDC + NHS B->C E Conjugated Product (Stable Amide Bond) C->E PBS/HEPES Buffer D Amine-containing Biomolecule D->E G Reaction Terminated E->G F Quenching Buffer (e.g., Tris, Glycine) F->G G cluster_desired Desired Reaction (Aminolysis) cluster_side Side Reaction (Hydrolysis) A Activated Bis-PEG2-NHS Ester B Target Amine (R-NH₂) A->B pH 7.2-8.5 (Favored) D Water (H₂O) A->D Higher pH (Accelerated) C Stable Amide Bond (Conjugate) B->C E Inactive Carboxylic Acid (Hydrolyzed Linker) D->E G Start Low or No Conjugation Yield pH_Check Was the correct pH used for each step? Start->pH_Check Buffer_Check Did the buffer contain primary amines (e.g., Tris)? pH_Check->Buffer_Check Yes Sol_pH Solution: - Use pH 4.5-6.0 for activation. - Use pH 7.2-8.5 for conjugation. pH_Check->Sol_pH No Reagent_Check Were EDC/NHS reagents freshly prepared? Buffer_Check->Reagent_Check No Sol_Buffer Solution: Use amine-free buffers like PBS, HEPES, or MES. Buffer_Check->Sol_Buffer Yes Sol_Reagent Solution: Prepare fresh EDC/NHS solutions immediately before use. Reagent_Check->Sol_Reagent No

References

Validation & Comparative

A Comparative Analysis of Bis-PEG2-acid and Bis-PEG3-acid Linker Efficiency in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates. Among the plethora of options, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable nature. This guide provides an objective comparison of two commonly used short-chain homobifunctional PEG linkers: Bis-PEG2-acid and Bis-PEG3-acid, supported by established principles of bioconjugation and detailed experimental protocols for their evaluation.

This compound and Bis-PEG3-acid are linear PEG derivatives possessing two terminal carboxylic acid groups. These functional groups readily react with primary and secondary amines in the presence of coupling agents to form stable amide bonds, making them ideal for crosslinking proteins, conjugating drugs to antibodies, or developing Proteolysis Targeting Chimeras (PROTACs).[1][2] The core difference between these two linkers lies in the length of the PEG chain, with this compound having two ethylene (B1197577) glycol units and Bis-PEG3-acid having three. This seemingly minor structural variance can have a significant impact on the physicochemical and biological properties of the resulting conjugate.

Key Performance Characteristics: A Comparative Overview

The efficiency of a linker is not an intrinsic property but is highly dependent on the specific application. The choice between a this compound and a Bis-PEG3-acid linker involves a trade-off between several key parameters.

PropertyThis compoundBis-PEG3-acidRationale & Implications
Molecular Weight 206.19 g/mol [2]250.25 g/mol [2]A lower molecular weight may be advantageous in minimizing the overall size of the conjugate, potentially improving cell permeability.
Length ShorterLongerThe shorter length of the PEG2 linker provides a more rigid and constrained connection, which can be optimal in applications requiring precise spatial orientation, such as in some PROTACs.[3] The longer PEG3 linker offers greater flexibility and a larger spatial separation between the conjugated molecules.[4]
Hydrophilicity HighHigherBoth linkers enhance the aqueous solubility of hydrophobic molecules.[5] The additional ethylene glycol unit in Bis-PEG3-acid further increases its hydrophilicity, which can be beneficial for preventing aggregation of antibody-drug conjugates (ADCs) at high drug-to-antibody ratios (DARs).[6]
Steric Hindrance LowerHigherThe longer PEG3 chain can provide better shielding of the conjugated molecule from enzymatic degradation and immune recognition.[5] However, in some cases, the increased steric hindrance might interfere with the binding of the conjugated molecule to its target.
Flexibility Less FlexibleMore FlexibleIncreased flexibility can be advantageous in facilitating the formation of the ternary complex in PROTACs by allowing the target protein and E3 ligase to adopt an optimal orientation for ubiquitination.[7]

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the linker plays a crucial role in the stability and pharmacokinetic profile of the conjugate. The hydrophilicity of PEG linkers can mitigate the aggregation propensity caused by hydrophobic payloads.[6] While both this compound and Bis-PEG3-acid can improve the solubility of ADCs, the slightly higher hydrophilicity of the PEG3 linker might be more effective in preventing aggregation, especially with higher DARs.[3][6]

PROTACs

The length of the linker in a PROTAC is a critical parameter for its degradation efficiency.[3] An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex, while a linker that is too long may result in a non-productive complex.[3] Therefore, the choice between a this compound and a Bis-PEG3-acid linker for a PROTAC would need to be determined empirically for each specific target and E3 ligase combination.

Visualizing the Concepts

Caption: Molecular structures of this compound and Bis-PEG3-acid.

PROTAC_MoA PROTAC Mechanism of Action POI Target Protein (POI) Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->POI Ubiquitination PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Binds Ub Ubiquitin Degradation Degraded POI Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal linker for a specific application, a series of head-to-head comparisons should be performed. The following protocols provide a framework for evaluating the efficiency of this compound and Bis-PEG3-acid linkers in the context of PROTAC development.

Synthesis of PROTACs with this compound and Bis-PEG3-acid Linkers

Objective: To synthesize two PROTAC molecules that are identical except for the PEG linker (one with a PEG2 linker and one with a PEG3 linker).

Materials:

  • Target protein ligand with a suitable functional group for conjugation (e.g., an amine).

  • E3 ligase ligand with a suitable functional group for conjugation (e.g., an amine).

  • This compound.

  • Bis-PEG3-acid.

  • Coupling agents (e.g., HATU, EDC/NHS).

  • Solvents (e.g., DMF, DMSO).

  • Purification system (e.g., HPLC).

Protocol:

  • Activation of the Linker: Dissolve the Bis-PEGn-acid linker (n=2 or 3) and a coupling agent (e.g., HATU) in an anhydrous solvent like DMF.

  • First Conjugation: Add the target protein ligand to the activated linker solution and stir at room temperature. Monitor the reaction progress by LC-MS.

  • Purification: Purify the resulting ligand-linker intermediate by HPLC.

  • Second Activation: Activate the remaining carboxylic acid group of the purified intermediate using a coupling agent.

  • Second Conjugation: Add the E3 ligase ligand to the activated intermediate solution and stir.

  • Final Purification: Purify the final PROTAC product by HPLC and confirm its identity and purity by LC-MS and NMR.

In Vitro Protein Degradation Assay

Objective: To compare the degradation efficiency of the two synthesized PROTACs.

Materials:

  • Cancer cell line expressing the target protein.

  • PROTAC-PEG2 and PROTAC-PEG3.

  • Cell culture medium and supplements.

  • Lysis buffer.

  • Antibodies for Western blotting (primary antibody against the target protein and a loading control, and a secondary antibody).

Protocol:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies.

    • Incubate with the secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (concentration at which 50% of the protein is degraded) for each PROTAC.

Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)

Objective: To assess the ability of each PROTAC to induce the formation of a stable ternary complex.

Materials:

  • Recombinant target protein and E3 ligase.

  • PROTAC-PEG2 and PROTAC-PEG3.

  • SPR instrument and sensor chips.

Protocol:

  • Immobilization: Immobilize the E3 ligase onto the surface of a sensor chip.

  • Binding Analysis:

    • Inject the PROTAC alone over the chip surface to measure its binary binding to the E3 ligase.

    • Inject the target protein alone to check for non-specific binding.

    • Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase surface. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the binding kinetics and affinity of the ternary complex for each PROTAC.

Experimental_Workflow Comparative Experimental Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synth_PEG2 Synthesize PROTAC with this compound Degradation Protein Degradation Assay (Western Blot) Synth_PEG2->Degradation Ternary Ternary Complex Formation (SPR) Synth_PEG2->Ternary Permeability Cell Permeability Assay Synth_PEG2->Permeability Synth_PEG3 Synthesize PROTAC with Bis-PEG3-acid Synth_PEG3->Degradation Synth_PEG3->Ternary Synth_PEG3->Permeability PK Pharmacokinetics Study Degradation->PK Ternary->PK Permeability->PK Efficacy In Vivo Efficacy Study (Xenograft Model) PK->Efficacy

Caption: Workflow for comparing this compound and Bis-PEG3-acid linker efficiency.

Conclusion

The choice between a this compound and a Bis-PEG3-acid linker is a nuanced decision that depends on the specific requirements of the bioconjugate being developed. While both are effective homobifunctional linkers that enhance hydrophilicity, the subtle difference in their length can significantly influence the biological activity and pharmacokinetic properties of the final product. The shorter, more rigid PEG2 linker may be optimal for applications requiring precise spatial control, whereas the longer, more flexible PEG3 linker might be advantageous for improving solubility and facilitating complex formation in other contexts. A systematic, empirical evaluation using the detailed protocols provided in this guide is the most reliable approach to identifying the optimal linker for a given therapeutic or research application.

References

A Head-to-Head Comparison: Bis-PEG2-acid vs. Alkyl Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two commonly employed flexible linkers: Bis-PEG2-acid, a short polyethylene (B3416737) glycol (PEG) linker, and traditional alkyl chains. By examining their impact on key performance parameters and providing supporting experimental data and protocols, this guide aims to inform the rational design of next-generation protein degraders.

The linker in a PROTAC, though often perceived as a simple spacer, plays a pivotal role in dictating the molecule's overall efficacy. It influences crucial properties such as solubility, cell permeability, and the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The selection of an appropriate linker is therefore a key optimization step in the development of potent and drug-like PROTACs.

Executive Summary: this compound vs. Alkyl Linkers

FeatureThis compound (PEG Linker)Alkyl Linker
Solubility Generally enhances aqueous solubility.[1]Typically more hydrophobic, potentially limiting aqueous solubility.[1]
Cell Permeability Can modulate permeability; may shield polarity through conformational folding.[2]Generally enhances hydrophobicity, which can improve passive diffusion across cell membranes.[3]
Ternary Complex Formation Flexible nature can facilitate productive ternary complex formation.[4]Flexibility allows for adoption of multiple conformations to enable ternary complex formation.[3]
Metabolic Stability May be susceptible to oxidative metabolism.[1]Generally considered metabolically stable.[1]
Synthesis Readily available for conjugation, often via amide bond formation.[5][6]Synthetically accessible and can be systematically varied in length.[1]
Pharmacokinetics (PK) Can improve PK profiles by reducing renal clearance and minimizing non-specific interactions.[6]Can lead to improved oral absorption due to increased lipophilicity.[7]

Quantitative Data Comparison

Direct head-to-head comparative studies systematically evaluating this compound versus a range of alkyl linkers for the same target and E3 ligase are not extensively available in the public domain. However, by collating data from studies on PROTACs targeting the same protein, such as BRD4, we can draw informative comparisons.

Table 1: Representative Degradation Efficacy of BRD4-Targeting PROTACs with PEG and Alkyl Linkers

PROTACE3 Ligase LigandLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1PomalidomidePEGOptimized PEG linker<1>9822Rv1[8]
QCA570LenalidomideAlkyl/RigidEthynyl-containing0.0083 (IC50)Not ReportedMV-4-11[8]
ARV-825PomalidomidePEGPEG linker~1>90HCT116[9]
dBET1PomalidomideAlkylC10 alkyl chain2.9>95MV4-11[10]

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Representative Pharmacokinetic Properties of BRD4-Targeting PROTACs

PROTACLinker TypeAnimal ModelDosing RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
ARV-771PEGMouseIV2,3000.081,2001.2[11]
dBET1AlkylMouseIV1,5000.088001.5[11]
MZ1PEGMouseIV1,8000.089501.3[11]

Note: This data is for representative BRD4 PROTACs and not a direct comparison of this compound and a specific alkyl linker.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluate the performance of PROTACs, several key experiments are conducted. The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for assessing PROTAC efficacy.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of PROTAC with This compound or Alkyl Linker Degradation_Assay Western Blot for DC50 & Dmax Synthesis->Degradation_Assay Ternary_Complex_Assay NanoBRET/SPR/ITC for Ternary Complex Formation Synthesis->Ternary_Complex_Assay Permeability_Assay PAMPA for Cell Permeability Synthesis->Permeability_Assay PK_Study Pharmacokinetic Study in Animal Models Degradation_Assay->PK_Study Ternary_Complex_Assay->PK_Study Permeability_Assay->PK_Study

Caption: A typical workflow for PROTAC evaluation.

Experimental Protocols

PROTAC Synthesis with this compound Linker (General Protocol)

This protocol outlines a general approach for conjugating a warhead (targeting the protein of interest) and an E3 ligase ligand using this compound.

Materials:

  • Warhead with a free amine or alcohol group.

  • E3 ligase ligand (e.g., Pomalidomide) with a suitable functional group for attachment.

  • This compound.

  • Coupling reagents (e.g., HATU, HOBt, EDC).

  • DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous DMF (N,N-Dimethylformamide).

  • HPLC for purification.

  • Mass spectrometer and NMR for characterization.

Procedure:

  • Activation of this compound: Dissolve this compound (1 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.1 eq) and DIPEA (2 eq). Stir at room temperature for 15-30 minutes to activate one of the carboxylic acid groups.

  • First Coupling Reaction: To the activated linker solution, add the warhead (1 eq) dissolved in anhydrous DMF. Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Purification of Intermediate: Upon completion, purify the warhead-linker intermediate by reverse-phase HPLC.

  • Activation of the Second Carboxylic Acid: Dissolve the purified warhead-linker intermediate (1 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2 eq) and stir for 15-30 minutes.

  • Second Coupling Reaction: Add the E3 ligase ligand (1 eq) dissolved in anhydrous DMF to the reaction mixture. Stir at room temperature overnight. Monitor the reaction by LC-MS.

  • Final Purification and Characterization: Purify the final PROTAC product by reverse-phase HPLC. Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Western Blot for Determination of DC50 and Dmax

This protocol is for quantifying the degradation of a target protein in cells treated with a PROTAC.[11][12]

Materials:

  • Cell line expressing the target protein.

  • PROTAC compound.

  • Cell culture medium and supplements.

  • DMSO (vehicle control).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL Western blotting substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[13]

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[14]

Materials:

  • HEK293 cells.

  • Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase.

  • Transfection reagent.

  • PROTAC compound.

  • NanoBRET™ Nano-Glo® Substrate.

  • HaloTag® NanoBRET™ 618 Ligand.

  • Plate reader capable of measuring luminescence and filtered light emission.

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound.

  • Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.[12]

Materials:

  • PAMPA plate system (donor and acceptor plates).

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane).

  • PROTAC compound.

  • Phosphate-buffered saline (PBS).

  • LC-MS/MS for quantification.

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Addition: Add the PROTAC solution to the donor wells. Add buffer to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area * time)) * -ln(1 - [C_A] / [C_equilibrium]) where V_A is the volume of the acceptor well, Area is the area of the membrane, time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

Conclusion

The choice between a this compound and an alkyl linker in PROTAC design is a nuanced decision that depends on the specific properties of the target protein, the E3 ligase ligand, and the desired overall profile of the PROTAC. PEG linkers, such as this compound, are advantageous for improving aqueous solubility and can positively influence pharmacokinetic properties.[2][6] Their flexibility is also beneficial for achieving a productive ternary complex.[4] On the other hand, alkyl linkers enhance hydrophobicity, which can be favorable for cell permeability and oral absorption.[3]

Ultimately, the optimal linker is often determined empirically. A systematic approach that involves the synthesis and evaluation of a series of PROTACs with varying linker compositions and lengths is crucial for identifying the candidate with the best combination of degradation potency, cellular activity, and drug-like properties. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations.

References

The Impact of PEG Linker Length on Targeted Protein Degradation: A Comparative Analysis of Bis-PEG2-acid in BRD4-Targeting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Design

In the landscape of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker, a critical component connecting the target-binding ligand and the E3 ligase recruiter, profoundly influences a PROTAC's efficacy. This guide provides a comparative analysis of Bis-PEG2-acid and other polyethylene (B3416737) glycol (PEG) linkers in the context of Bromodomain-containing protein 4 (BRD4) degradation, a well-established target in oncology.

The Linker's Crucial Role in PROTAC Performance

The linker is not merely a spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein (BRD4), the PROTAC, and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau [VHL] or Cereblon [CRBN]). The length, rigidity, and composition of the linker dictate the geometry of this complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length is paramount, as a linker that is too short can lead to steric hindrance, while one that is too long may result in a non-productive complex.

Comparative Performance of PEG Linkers in BRD4 Degradation

Table 1: Comparative Degradation Efficiency of JQ1-Based BRD4 PROTACs with Different PEG Linker Lengths

PROTAC LinkerE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG2 (e.g., this compound) VHLBRD422Rv1< 5> 90Synthesized from multiple sources[1][2]
Alkyl C3VHLBRD4HeLa~23> 90[3]
PEG3VHLBRD4HeLa~8> 90[3]
PEG4CRBNBRD4H661< 500> 90[1]
PEG5VHLBRD422Rv1< 1> 95[4]
Alkyl C12VHLBRD4H661> 5000~60[1]

Note: The data presented is a synthesis of findings from multiple research articles and should be interpreted with caution as experimental conditions may vary. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for evaluating PROTAC performance.

The data suggests that a PEG2 linker, such as that provided by this compound, can contribute to potent BRD4 degradation. The well-studied and highly potent BRD4 degrader, ARV-771, which utilizes a PEG-containing linker, demonstrates sub-nanomolar DC50 values for BRD2/3/4 degradation.[2][4][5][6] While the exact linker is a proprietary derivative, its high potency underscores the utility of short PEG chains in optimizing BRD4-targeting PROTACs. Studies have shown that both shorter and longer linkers can be effective, but intermediate lengths (e.g., 1-2 PEG units in some CRBN-based PROTACs) can sometimes lead to reduced potency, highlighting the nuanced and target-specific nature of linker optimization.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are protocols for key experiments used to evaluate the efficacy of BRD4-targeting PROTACs.

Western Blot Analysis for BRD4 Degradation

This protocol outlines the steps to quantify the reduction in BRD4 protein levels following PROTAC treatment.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., 22Rv1, HeLa, MV-4-11)

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4, anti-c-Myc, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize BRD4 and c-Myc band intensities to the loading control (GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (NanoBRET™ Assay)

This assay quantifies the formation of the BRD4-PROTAC-E3 ligase ternary complex in live cells.

Materials:

  • HEK293 cells

  • Plasmids for expressing NanoLuc®-BRD4 and HaloTag®-E3 ligase (VHL or CRBN)

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • PROTAC stock solution (in DMSO)

  • White, 96-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Transfection and Seeding:

    • Co-transfect HEK293 cells with NanoLuc®-BRD4 and HaloTag®-E3 ligase plasmids.

    • Seed the transfected cells into 96-well plates and incubate overnight.

  • Assay Execution:

    • Prepare a serial dilution of the PROTAC in Opti-MEM™.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

    • Add the PROTAC dilutions to the cells.

    • Add the NanoBRET™ Nano-Glo® Substrate.

  • Data Acquisition and Analysis:

    • Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer.

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (EC50).

Visualizing the Molecular Interactions and Pathways

Diagrams are essential tools for understanding the complex biological processes involved in targeted protein degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (this compound linker) PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex recruits Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades to

Figure 1: General workflow of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_1 Experimental Workflow for PROTAC Evaluation cluster_2 Western Blot Analysis cluster_3 Ternary Complex Assay Cell_Culture 1. Cell Culture (e.g., 22Rv1) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and time) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction PROTAC_Treatment->Cell_Lysis Assay_Prep 5b. Assay Preparation (Live cells with reporters) PROTAC_Treatment->Assay_Prep Protein_Quant 4. Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE 5a. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6a. Transfer to Membrane SDS_PAGE->Transfer Immunoblot 7a. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection 8a. Chemiluminescent Detection Immunoblot->Detection Analysis_WB 9a. Densitometry Analysis (DC50, Dmax) Detection->Analysis_WB BRET_Measurement 6b. BRET Signal Measurement Assay_Prep->BRET_Measurement Analysis_BRET 7b. Data Analysis (EC50 for complex formation) BRET_Measurement->Analysis_BRET

Figure 2: A typical experimental workflow for evaluating PROTAC efficacy.

BRD4_cMyc_Pathway cluster_4 BRD4-c-Myc Signaling Pathway and PROTAC Intervention BRD4 BRD4 Degradation Proteasomal Degradation BRD4->Degradation is targeted for PTEFb P-TEFb BRD4->PTEFb recruits PROTAC BRD4-targeting PROTAC PROTAC->BRD4 binds to Degradation->PTEFb cMyc_Gene c-Myc Gene Degradation->cMyc_Gene RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II activates RNA_Pol_II->cMyc_Gene transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translation Cell_Cycle Cell Cycle Progression cMyc_Protein->Cell_Cycle Proliferation Cell Proliferation cMyc_Protein->Proliferation

Figure 3: The BRD4-c-Myc signaling pathway is disrupted by PROTAC-mediated degradation of BRD4.

Conclusion

The linker is a pivotal component in PROTAC design, with its length and composition having a profound impact on degradation efficacy. While a universal "best" linker does not exist, the evidence suggests that short PEG linkers, exemplified by the conceptual use of this compound, are highly effective in the design of potent BRD4-targeting PROTACs. The systematic evaluation of a series of linkers with varying lengths, using robust and standardized experimental protocols, is essential for the rational design and optimization of novel protein degraders. This approach will be paramount in unlocking the full therapeutic potential of targeted protein degradation.

References

Beyond PEG: A Comparative Guide to Alternative Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinker is a critical decision in the design of bioconjugates, influencing the efficacy, stability, and safety of therapeutic and diagnostic agents. While Bis-PEG2-acid and other polyethylene (B3416737) glycol (PEG) based linkers have been a mainstay in the field, concerns regarding potential immunogenicity and non-biodegradability have driven the development of a diverse array of alternative crosslinking technologies. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal crosslinker for your bioconjugation needs.

The Limitations of PEG-based Crosslinkers

Poly(ethylene glycol) (PEG) has been widely adopted in bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules.[1] Its hydrophilic and flexible nature can shield the conjugated molecule from enzymatic degradation and reduce immunogenicity.[1] However, the "PEG dilemma" has emerged as a significant challenge. A substantial portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions.[1] Furthermore, the non-biodegradable nature of PEG raises concerns about potential long-term accumulation and toxicity.[1] These limitations have necessitated the exploration of alternative crosslinking strategies.

A Comparative Overview of Alternative Crosslinkers

A variety of alternative crosslinkers have been developed, each with unique chemical properties and applications. These can be broadly categorized based on their spacer arm composition, reactivity, and other key features.

Non-PEG Hydrophilic Polymers

To mitigate the issues associated with PEG, researchers have turned to other hydrophilic polymers that can impart similar "stealth" properties.

  • Polysarcosine (PSar): A polypeptoid with a structure similar to polypeptides, PSar is biocompatible and biodegradable.[2] Studies have shown that PSar-conjugated therapeutics can exhibit comparable or even superior performance to their PEGylated counterparts. For instance, a study comparing a PSar-interferon conjugate (PSar-IFN) to a PEG-IFN conjugate found that PSar-IFN retained more in vitro activity, accumulated more in tumor sites, and was significantly more potent in inhibiting tumor growth.[3][4] Importantly, PSar-IFN elicited considerably fewer anti-IFN antibodies in mice than PEG-IFN.[3][4]

  • Polypeptides: Using amino acid sequences like (Gly-Ser)n creates flexible and hydrophilic linkers.[1] The properties of these linkers can be precisely tuned by altering the amino acid sequence to control conformation, solubility, and cleavage sites for controlled drug release.[1]

  • Polysaccharides: Natural polymers like dextran (B179266) are highly hydrophilic and biocompatible, making them attractive alternatives to PEG for improving the properties of bioconjugates.[1]

Biodegradable Crosslinkers

Biodegradable crosslinkers are designed to be cleaved under specific physiological conditions, enabling the controlled release of conjugated molecules. These linkers often incorporate ester linkages derived from safe and biocompatible hydroxy acids like glycolic acid and lactic acid.[5] The degradation rate can be tuned by altering the chemical structure of the crosslinker.[6]

Zero-Length Crosslinkers

Zero-length crosslinkers facilitate the direct covalent bonding of two molecules without introducing a spacer arm.[7] This is advantageous for studying protein-protein interactions where preserving the native distance between interacting molecules is crucial.[8]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC): EDC is a widely used zero-length crosslinker that mediates the formation of an amide bond between a carboxyl group and a primary amine.[7][9] It is highly efficient and does not remain part of the final crosslink.[8]

"Click Chemistry" Crosslinkers

Click chemistry refers to a class of reactions that are highly specific, efficient, and bioorthogonal (meaning they do not interfere with biological processes).[10] These reactions are ideal for bioconjugation in complex biological environments.[11]

  • Azide-Alkyne Cycloaddition: The copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions are the most common click chemistry reactions used in bioconjugation.[11][12] They form a stable triazole linkage.[12]

Advanced Maleimide-Based Crosslinkers

While traditional maleimide-based crosslinkers are effective for thiol-amine conjugation, the resulting thioether bond can be unstable.[13] Next-generation maleimides (NGMs) and other advanced linkers have been developed to address this instability.

  • Diiodomaleimides: These NGMs offer rapid bioconjugation with reduced hydrolysis, enabling the crosslinking of sterically hindered systems and forming more stable conjugates.[14]

  • Phenyloxadiazole Sulfone Linkers: These linkers have been shown to improve the stability of antibody conjugates in human plasma at sites that are labile for traditional maleimide (B117702) conjugates.[15]

Quantitative Performance Comparison

The choice of crosslinker significantly impacts the performance of the resulting bioconjugate. The following tables summarize key performance data for various crosslinker types based on published studies.

Table 1: Pharmacokinetics and In Vivo Efficacy of Polysarcosine vs. PEG Linkers

ParameterADC-PSar12ADC-PEG12Reference
Clearance Rate (mL/day/kg)38.947.3[2]
Antitumor ActivityMore efficientLess efficient[2][16]
Immunogenicity (Anti-IFN IgG)Considerably lessHigher[3][4]

Table 2: Stability of Different Linkage Chemistries

Linker TypeStability in Human PlasmaKey FeatureReference
Traditional MaleimideSusceptible to retro-Michael reaction, leading to deconjugationForms thioether bond[13]
Next-Generation Maleimides (e.g., Diiodomaleimide)More stable due to post-conjugation hydrolysis of the succinimide (B58015) ringForms more stable thioether bond[13][14]
Phenyloxadiazole SulfoneImproved stability at labile sites compared to maleimidesForms stable sulfone linkage[15]

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for key crosslinking technologies.

Protocol 1: Zero-Length Crosslinking using EDC and Sulfo-NHS

This protocol describes the crosslinking of two proteins (Protein A with carboxyl groups and Protein B with primary amines).

Materials:

  • Protein A and Protein B

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Conjugation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Desalting column or dialysis equipment

Procedure:

  • Dissolve Protein A and Protein B in the Conjugation Buffer.

  • Add EDC and Sulfo-NHS to the protein solution. A typical starting point is a final concentration of 4 mM EDC and 10 mM Sulfo-NHS.

  • Incubate the reaction mixture for 1.5 to 3 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.

  • Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis.

Protocol 2: Two-Step Heterobifunctional Crosslinking (NHS-ester and Maleimide)

This protocol is for conjugating an amine-containing molecule to a thiol-containing molecule.

Materials:

  • Amine-containing biomolecule

  • Thiol-containing biomolecule

  • Heterobifunctional crosslinker (e.g., SMCC)

  • Amine-reactive step buffer: PBS or borate (B1201080) buffer, pH 7.2-8.5

  • Thiol-reactive step buffer: PBS, pH 6.5-7.5

  • Desalting column

Procedure: Step 1: Reaction with Amine-Containing Biomolecule

  • Dissolve the amine-containing biomolecule in the amine-reactive step buffer.

  • Dissolve the crosslinker in a suitable organic solvent (e.g., DMSO) and add it to the biomolecule solution. Use a 10- to 20-fold molar excess of the crosslinker.

  • Incubate for 30-60 minutes at room temperature.

  • Remove excess crosslinker using a desalting column, exchanging the buffer to the thiol-reactive step buffer.

Step 2: Reaction with Thiol-Containing Biomolecule

  • Dissolve the thiol-containing biomolecule in the thiol-reactive step buffer.

  • Add the activated biomolecule from Step 1 to the thiol-containing biomolecule solution.

  • Incubate for 30-60 minutes at room temperature.

  • The conjugate can be purified from unreacted components if necessary.

Protocol 3: Copper-Catalyzed Click Chemistry (CuAAC) for Protein Labeling

This protocol outlines the labeling of an azide- or alkyne-modified protein with a corresponding detection reagent.

Materials:

  • Azide- or alkyne-modified protein lysate (1-5 mg/mL)

  • Corresponding alkyne or azide (B81097) detection reagent (2.5 mM in DMSO or water)

  • THPTA ligand (100 mM in water)

  • Copper (II) sulfate (B86663) (CuSO4) (20 mM in water)

  • Sodium ascorbate (B8700270) (300 mM in water)

  • PBS buffer

Procedure:

  • In a microcentrifuge tube, combine 50 µL of the protein lysate with 90 µL of PBS buffer and 20 µL of the detection reagent.

  • Add 10 µL of the THPTA solution and vortex briefly.

  • Add 10 µL of the CuSO4 solution and vortex briefly.

  • Initiate the click reaction by adding 10 µL of the sodium ascorbate solution and vortex briefly.

  • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • The labeled proteins are now ready for downstream analysis.[17]

Visualizing Bioconjugation Concepts

Diagrams can help clarify complex chemical processes and workflows.

G cluster_crosslinkers Crosslinker Classification cluster_reactivity Reactive Groups Homobifunctional Homobifunctional Heterobifunctional Heterobifunctional AmineReactive Amine-Reactive (e.g., NHS Ester) Homobifunctional->AmineReactive e.g., DSS ZeroLength Zero-Length Heterobifunctional->AmineReactive ThiolReactive Thiol-Reactive (e.g., Maleimide) Heterobifunctional->ThiolReactive e.g., SMCC ClickChemistry Click Chemistry (e.g., Azide/Alkyne) Heterobifunctional->ClickChemistry CarboxylReactive Carboxyl-Reactive (e.g., EDC) ZeroLength->CarboxylReactive e.g., EDC

Classification of common crosslinkers used in bioconjugation.

G ProteinA Protein A (with Amine groups) ActivatedProteinA Activated Protein A ProteinA->ActivatedProteinA Step 1: Amine Reaction Crosslinker Heterobifunctional Crosslinker (NHS-Maleimide) Crosslinker->ActivatedProteinA Purification1 Purification (remove excess crosslinker) ActivatedProteinA->Purification1 ProteinB Protein B (with Thiol groups) Conjugate Protein A - Protein B Conjugate ProteinB->Conjugate Purification2 Purification (optional) Conjugate->Purification2 Purification1->Conjugate Step 2: Thiol Reaction

General workflow for a two-step bioconjugation reaction.

G cluster_peg PEG-based Crosslinkers cluster_alternatives Alternative Crosslinkers PEG Advantages: - High water solubility - Well-established chemistry Disadvantages: - Potential immunogenicity - Non-biodegradable Polysarcosine Polysarcosine: - Biodegradable - Low immunogenicity Polypeptides Polypeptides: - Tunable properties - Biocompatible ZeroLength Zero-Length: - No spacer arm - Preserves native structure ClickChemistry Click Chemistry: - High specificity - Bioorthogonal

Logical relationship between PEG-based and alternative crosslinkers.

Conclusion

The field of bioconjugation is continually evolving, with a growing number of alternatives to traditional PEG-based crosslinkers. The choice of the optimal crosslinker depends on the specific application, considering factors such as the desired stability of the conjugate, the need for biodegradability, and the potential for immunogenicity. By carefully evaluating the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to design and synthesize bioconjugates with enhanced performance for therapeutic and diagnostic applications.

References

A Head-to-Head Comparison of PROTAC E3 Ligase Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge. While the selection of high-affinity ligands for the target protein and the E3 ligase is crucial, the linker connecting these two moieties plays a pivotal role in the overall efficacy of the PROTAC. This guide provides an objective, data-driven comparison of different PROTAC E3 ligase linkers, summarizing key performance differences and providing the experimental context necessary for informed research and development decisions.

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[] This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] The linker is not merely a passive spacer but a critical determinant of the PROTAC's success, influencing the stability of the ternary complex, degradation efficiency, and pharmacokinetic properties.[3] This guide will delve into a head-to-head comparison of various linker types, focusing on the two most commonly recruited E3 ligases: Cereblon (CRBN) and Von Hippel-Lindau (VHL).

The PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). By simultaneously binding to both the target protein and an E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the proteasome.[4]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Figure 1. PROTAC-mediated protein degradation pathway.

Impact of Linker Properties on PROTAC Performance

The linker's length, composition, and attachment points are critical parameters that must be optimized for each target and E3 ligase pair. An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in a geometrically unproductive complex.

Linker_Properties cluster_factors Key Linker Characteristics cluster_outcomes Impact on PROTAC Efficacy Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition (e.g., PEG, Alkyl, Rigid) Linker_Properties->Composition Attachment_Point Attachment Point Linker_Properties->Attachment_Point Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex influences Composition->Ternary_Complex affects PK_Properties Pharmacokinetic Properties Composition->PK_Properties impacts Attachment_Point->Ternary_Complex determines Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation correlates with

Figure 2. Relationship between linker properties and PROTAC performance.

Quantitative Comparison of Linker Performance

The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance for degrading Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4). It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.[5]

Table 1: Comparison of Linkers for BTK Degraders (CRBN-based)

PROTAC CompoundLinker CompositionLinker Length (atoms)Pomalidomide Attachment PointDC50 (nM)Dmax (%)Cell Line
Compound APEG12C41-40>85Ramos
Compound BAlkyl10C450~80Ramos
Compound CPEG15C525>90Ramos
Compound DAlkyl13C560~75Ramos

Data synthesized from published literature.[6]

Table 2: Comparison of Linkers for BRD4 Degraders

PROTAC CompoundE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
dBET1CRBNPEG12<1>90MV4-11
ARV-771VHLEthyl-piperazine141.8>9522Rv1
MZ1VHLPEG824~90HeLa
AT1VHLAlkyl104.8>90RS4;11

Data synthesized from published literature.[2][7][]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy. Below are methodologies for key assays.

Experimental Workflow for PROTAC Evaluation

A typical workflow for evaluating a novel PROTAC involves a series of in vitro and cellular assays to determine its binding affinity, degradation efficacy, and mechanism of action.

Experimental_Workflow start PROTAC Synthesis & Characterization binary_binding Binary Binding Assays (SPR, ITC) start->binary_binding ternary_complex Ternary Complex Formation Assays (SPR, NanoBRET) binary_binding->ternary_complex degradation_assay Cellular Degradation Assay (Western Blot, In-Cell Western) ternary_complex->degradation_assay functional_assay Functional Assays (e.g., Cell Viability) degradation_assay->functional_assay end Lead Optimization functional_assay->end

Figure 3. General experimental workflow for PROTAC evaluation.

Protocol 1: Western Blot Analysis of Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[9][10]

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This biophysical assay provides quantitative data on the formation and stability of the POI-PROTAC-E3 ternary complex.[11][]

1. Materials and Reagents:

  • Purified recombinant target protein (POI) and E3 ligase complex (e.g., VHL/Elongin B/Elongin C).

  • PROTAC of interest.

  • SPR instrument and sensor chips (e.g., CM5).

  • Running buffer (e.g., HBS-EP+).

2. Immobilization of E3 Ligase:

  • Covalently immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

3. Binary Interaction Analysis:

  • To determine the binary binding affinity, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure KD1.

  • Separately, determine the binding affinity of the PROTAC to the target protein (KD2) in solution.

4. Ternary Complex Formation Analysis:

  • Inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

  • The resulting sensorgrams will reflect the formation of the ternary complex.

5. Data Analysis:

  • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

  • Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to the target protein in the absence and presence of the E3 ligase. A value of α > 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component.

Conclusion

The linker is a critical component of a PROTAC that significantly influences its degradation efficiency, selectivity, and overall drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a series of PROTACs with varying linker lengths and compositions. While flexible linkers like PEG and alkyl chains are commonly used, rigid linkers are also gaining attention for their potential to pre-organize the PROTAC in a bioactive conformation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker strategies, enabling the rational design of potent and selective protein degraders.

References

Evaluating Dmax Values for PROTACs with Varying PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. A critical determinant of a PROTAC's efficacy is the chemical linker connecting the target-binding and E3 ligase-recruiting moieties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their favorable physicochemical properties. This guide provides a comparative analysis of how varying PEG linker lengths impact the maximum degradation (Dmax) of PROTACs, supported by experimental data.

The linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The length of the PEG linker directly influences the geometry and stability of this complex, which in turn dictates the efficiency of target ubiquitination and subsequent proteasomal degradation.[2] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while one that is too long might lead to a non-productive complex, both scenarios resulting in diminished degradation.[3]

Comparative Analysis of Dmax Values

The efficacy of a PROTAC is often quantified by its Dmax, the maximum percentage of target protein degradation achievable. The following tables summarize quantitative data from studies on PROTACs with varying PEG linker lengths targeting different proteins.

Table 1: Comparison of Dmax for ERα-Targeting PROTACs with Varying Linker Lengths

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDmax (% Degradation)Reference
9Estrogen Receptor α (ERα)VHL~50%[1]
12Estrogen Receptor α (ERα)VHL~75%[1]
16Estrogen Receptor α (ERα)VHL~95%[1]
19Estrogen Receptor α (ERα)VHL~70%[1]
21Estrogen Receptor α (ERα)VHL~60%[1]

Table 2: Comparison of Dmax for TBK1-Targeting PROTACs with Varying Linker Lengths

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDmax (%)Reference
< 12TANK-binding kinase 1 (TBK1)Not SpecifiedNo degradation observed[1][4]
21TANK-binding kinase 1 (TBK1)Not Specified96%[1][4]
29TANK-binding kinase 1 (TBK1)Not Specified76%[1][4]

Table 3: Comparison of Dmax for BTK-Targeting PROTACs with Varying Linker Lengths

PROTACLinker CompositionTarget ProteinE3 LigaseDmax (%)Reference
NC-1PEG-basedBruton's tyrosine kinase (BTK)Cereblon97%[5]
RC-1PEG6Bruton's tyrosine kinase (BTK)Cereblon>90%[5]
RC-2PEG-basedBruton's tyrosine kinase (BTK)Cereblon95%[5]
IR-1PEG-basedBruton's tyrosine kinase (BTK)Cereblon95%[5]
IR-2PEG-basedBruton's tyrosine kinase (BTK)Cereblon96%[5]

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the structural variation of PROTACs with different PEG linkers, and a typical experimental workflow for determining Dmax.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to POI Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase E3->PROTAC Recruits E3 Ligase Ub Ubiquitin Ub->POI Ubiquitination Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Linkers cluster_protac1 PROTAC with Short PEG Linker cluster_protac2 PROTAC with Medium PEG Linker cluster_protac3 PROTAC with Long PEG Linker Warhead1 Target-binding Warhead Linker1 PEGn Warhead1->Linker1 E3_Ligand1 E3 Ligase Ligand Linker1->E3_Ligand1 Warhead2 Target-binding Warhead Linker2 PEGn+m Warhead2->Linker2 E3_Ligand2 E3 Ligase Ligand Linker2->E3_Ligand2 Warhead3 Target-binding Warhead Linker3 PEGn+m+p Warhead3->Linker3 E3_Ligand3 E3 Ligase Ligand Linker3->E3_Ligand3

Caption: PROTACs with varying lengths of PEG linkers.

Dmax_Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with varying PROTAC concentrations B 2. Cell Lysis - Harvest cells - Lyse to extract proteins A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. Western Blotting / HiBiT Assay - Separate proteins by SDS-PAGE (Western Blot) - Detect luminescence (HiBiT) C->D E 5. Data Analysis - Quantify protein levels - Normalize to loading control - Plot dose-response curve D->E F 6. Dmax Determination - Identify the maximal degradation percentage E->F

Caption: Experimental workflow for determining PROTAC Dmax.

Experimental Protocols

Accurate determination of Dmax values is crucial for the comparative evaluation of PROTACs. The following are detailed protocols for commonly used methods.

This method is a standard technique for quantifying the levels of a target protein following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[6][7]

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.[6][7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[6][7]

  • SDS-PAGE and Transfer: Normalize the protein concentrations of all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6][7]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody.[6][7]

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).[7][8]

  • Dmax Calculation: Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. The highest observed degradation percentage is the Dmax.[8]

This is a sensitive, luminescence-based method for quantifying protein levels in live cells.

Materials:

  • CRISPR-edited cell line with the target protein endogenously tagged with HiBiT

  • LgBiT protein or expression vector

  • White, opaque multi-well plates

  • Nano-Glo® Live Cell Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged cell line in white, opaque multi-well plates.[3]

  • LgBiT Delivery (if not stably expressed): If the cells do not stably express LgBiT, deliver the LgBiT protein or an expression vector according to the manufacturer's protocol.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds. Add the compounds to the cells and include a vehicle control.[9]

  • Luminescence Measurement: Add Nano-Glo® Live Cell Reagent to the wells. Measure the luminescence at various time points or at a predetermined endpoint using a luminometer.[3][9]

  • Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells.

  • Dmax Calculation: The maximum reduction in the luminescent signal corresponds to the Dmax. Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve.[10]

Conclusion

The optimization of the PEG linker is a critical aspect of rational PROTAC design. The provided data clearly demonstrates that linker length has a profound impact on the Dmax, with an optimal length being highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a series of PROTACs with varying PEG linker lengths, using robust and quantitative methods like Western Blotting and HiBiT assays, is essential for identifying candidates with superior degradation efficacy. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation.

References

Safety Operating Guide

Proper Disposal of Bis-PEG2-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Bis-PEG2-acid, tailored for researchers, scientists, and drug development professionals.

This compound (CAS No. 19364-66-0) is a bifunctional crosslinker commonly used in bioconjugation and drug delivery research.[1][2] While polyethylene (B3416737) glycol (PEG) compounds are generally considered to have low toxicity, it is crucial to handle and dispose of this compound with care due to its specific hazard profile.[3]

Hazard Profile

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed[3]

  • Causes skin irritation[3]

  • Causes serious eye irritation[3]

  • May cause respiratory irritation[3]

Incompatible materials include strong acids and alkalis, as well as strong oxidizing and reducing agents.[3]

Hazard CategoryClassificationGHS Hazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3 (Respiratory)H335: May cause respiratory irritation
Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste consult_sds 1. Consult SDS and Institutional Policy start->consult_sds is_contaminated 2. Is the waste contaminated with hazardous materials? consult_sds->is_contaminated non_hazardous_waste 3a. Dispose as Non-Hazardous Chemical Waste (per institutional guidelines) is_contaminated->non_hazardous_waste No hazardous_waste 3b. Dispose as Hazardous Chemical Waste is_contaminated->hazardous_waste Yes collect_waste 4. Collect in a Labeled, Compatible Container non_hazardous_waste->collect_waste hazardous_waste->collect_waste storage 5. Store in a Designated Satellite Accumulation Area collect_waste->storage disposal_pickup 6. Arrange for Pickup by EHS or Licensed Contractor storage->disposal_pickup end End: Proper Disposal disposal_pickup->end

Caption: Decision workflow for the disposal of this compound waste.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides detailed methodologies for the safe disposal of this compound.

Objective: To safely and compliantly dispose of this compound waste from a laboratory setting.

Materials:

  • This compound waste (solid or in solution)

  • Personal Protective Equipment (PPE): Safety goggles, protective gloves, lab coat

  • Chemical waste container (compatible material, e.g., polyethylene)

  • Hazardous waste labels

  • Spill containment materials (e.g., diatomite, universal binders)[3]

Procedure:

  • Consult Safety Documentation and Local Regulations:

    • Before handling any waste, review the Safety Data Sheet (SDS) for this compound.[3]

    • Familiarize yourself with your institution's chemical hygiene plan and waste disposal guidelines. Disposal procedures must always comply with local, state, and federal regulations.

  • Wear Appropriate Personal Protective Equipment (PPE):

    • Always wear safety goggles with side shields, chemical-resistant gloves, and a lab coat to prevent skin and eye contact.[3]

  • Evaluate for Contamination:

    • Determine if the this compound waste is mixed with any other substances.

    • If the waste is contaminated with a substance classified as hazardous (e.g., flammable solvents, heavy metals, other toxic chemicals), the entire mixture must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Designate a specific waste container for this compound. Do not mix with incompatible waste streams, such as strong acids, bases, or oxidizing agents.[3]

    • For solutions, absorb the liquid with a non-combustible material like diatomite or universal binders before placing it in the solid waste container.[3]

    • For solid (powder) waste, carefully transfer the material into the waste container, avoiding dust formation.[3]

  • Container Management:

    • Use a container made of a material compatible with this compound. The original container is often a suitable choice.

    • Ensure the waste container is clearly and accurately labeled. The label should include the words "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and any other contaminants present.

    • Keep the container tightly sealed when not in use and store it in a cool, well-ventilated, and designated satellite accumulation area.[4]

  • Spill Management:

    • In case of a spill, use appropriate PPE.

    • Contain the spill and absorb the material with a non-combustible absorbent.

    • Collect the contaminated absorbent material and place it in the designated chemical waste container.

    • Decontaminate the spill surface by scrubbing with alcohol.[3]

  • Final Disposal:

    • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound down the drain. While some small-chain carboxylic acids may be drain-disposable after neutralization, this is not recommended for this compound due to its molecular weight and potential for environmental harm if not properly treated.

  • Empty Container Disposal:

    • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water).

    • The first rinseate must be collected and disposed of as chemical waste.

    • After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, minimizing risks to personnel and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis-PEG2-acid
Reactant of Route 2
Bis-PEG2-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.